Product packaging for 2,6-Dibromopyridine 1-oxide(Cat. No.:CAS No. 25373-69-7)

2,6-Dibromopyridine 1-oxide

Cat. No.: B189622
CAS No.: 25373-69-7
M. Wt: 252.89 g/mol
InChI Key: YOJAFCXACCYASM-UHFFFAOYSA-N
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Description

2,6-Dibromopyridine 1-oxide is a useful research compound. Its molecular formula is C5H3Br2NO and its molecular weight is 252.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Br2NO B189622 2,6-Dibromopyridine 1-oxide CAS No. 25373-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJAFCXACCYASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)Br)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340460
Record name 2,6-Dibromopyridine 1-oxide
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Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25373-69-7
Record name 2,6-Dibromopyridine 1-oxide
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Record name 2,6-Dibromopyridine N-Oxide
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromopyridine 1-oxide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,6-Dibromopyridine 1-oxide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physicochemical characteristics, spectroscopic data, and relevant experimental protocols, offering a valuable resource for professionals in research and development.

Core Chemical Properties

This compound is a stable, solid organic compound. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₃Br₂NO[1]
Molecular Weight 252.89 g/mol [1]
Melting Point 180-190 °C[1]
Appearance Solid[1]
SMILES String BrC1=--INVALID-LINK--C(Br)=CC=C1[1]
InChI Key YOJAFCXACCYASM-UHFFFAOYSA-N[1]

Molecular Structure and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the identity and purity of this compound. The expected chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the N-oxide group.

Infrared (IR) Spectroscopy

FTIR spectroscopy of this compound reveals characteristic vibrational frequencies of its functional groups. Key absorptions include those corresponding to the aromatic C-H stretching, C=C and C=N ring stretching, and the N-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. The presence of two bromine atoms will result in a characteristic isotopic pattern in the molecular ion peak cluster.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine. The following is a general protocol that can be adapted for the synthesis of this compound from 2,6-dibromopyridine.

Materials:

  • 2,6-Dibromopyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure using m-CPBA:

  • Dissolve 2,6-dibromopyridine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Further wash with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Procedure using Hydrogen Peroxide in Acetic Acid:

  • Dissolve 2,6-dibromopyridine in glacial acetic acid in a round-bottom flask.

  • Slowly add 30% hydrogen peroxide to the solution.

  • Heat the mixture at 70-80°C for several hours, monitoring by TLC.

  • After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Column Chromatography:

  • Prepare a silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Methods

NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

FTIR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

  • Acquisition: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Reactivity and Applications in Drug Development

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the pyridine ring, which is influenced by the N-oxide group and the two bromine atoms.[3] The N-oxide group activates the positions ortho and para to the nitrogen for nucleophilic attack, while the bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[4] This allows for the introduction of a wide range of functional groups, making it a valuable precursor in the synthesis of complex molecules with potential biological activity.[5][6][7][8]

While this compound itself is not known to be directly involved in specific biological signaling pathways, its utility as a synthetic intermediate is well-established in the development of pharmaceuticals.[9] For instance, the related compound 2,6-dibromopyridine is a key intermediate in the synthesis of the migraine drug Lasmiditan.[10] The ability to selectively functionalize the pyridine ring at different positions makes this class of compounds highly attractive in medicinal chemistry for the generation of libraries of potential drug candidates.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the synthesis and analysis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction N-Oxidation cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2,6-Dibromopyridine 2,6-Dibromopyridine Oxidizing Agent (m-CPBA or H2O2) Oxidizing Agent (m-CPBA or H2O2) 2,6-Dibromopyridine->Oxidizing Agent (m-CPBA or H2O2) Reaction Quenching Quenching Oxidizing Agent (m-CPBA or H2O2)->Quenching Solvent (DCM or Acetic Acid) Solvent (DCM or Acetic Acid) Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Column Chromatography Column Chromatography Drying->Column Chromatography This compound This compound Recrystallization->this compound Column Chromatography->this compound

Caption: General workflow for the synthesis and purification of this compound.

Analytical_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry Purified Sample Purified Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Purified Sample->Dissolve in Deuterated Solvent Prepare KBr Pellet or ATR Prepare KBr Pellet or ATR Purified Sample->Prepare KBr Pellet or ATR Dissolve in Volatile Solvent Dissolve in Volatile Solvent Purified Sample->Dissolve in Volatile Solvent Acquire 1H and 13C Spectra Acquire 1H and 13C Spectra Dissolve in Deuterated Solvent->Acquire 1H and 13C Spectra Spectral Analysis Spectral Analysis Acquire 1H and 13C Spectra->Spectral Analysis Structure Confirmation Structure Confirmation Spectral Analysis->Structure Confirmation Acquire IR Spectrum Acquire IR Spectrum Prepare KBr Pellet or ATR->Acquire IR Spectrum Peak Assignment Peak Assignment Acquire IR Spectrum->Peak Assignment Peak Assignment->Structure Confirmation Acquire Mass Spectrum Acquire Mass Spectrum Dissolve in Volatile Solvent->Acquire Mass Spectrum Fragmentation Analysis Fragmentation Analysis Acquire Mass Spectrum->Fragmentation Analysis Fragmentation Analysis->Structure Confirmation

Caption: Workflow for the structural analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dibromopyridine 1-oxide, a versatile heterocyclic compound utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document details its key physical characteristics, standardized experimental protocols for their determination, and logical workflows relevant to its application.

Core Physical Properties

This compound is a solid crystalline compound under standard conditions. Its physical characteristics are crucial for its handling, storage, and application in synthetic chemistry.

Data Presentation: Summary of Physical and Chemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₃Br₂NO[1]
Molecular Weight 252.89 g/mol [1]
Melting Point 180-190 °C
182-186 °C[1][2]
Appearance White to orange to green powder/crystal[1][2]
Form Solid
Storage Temperature 2-8 °C[1]
CAS Number 25373-69-7[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are standard procedures in organic chemistry laboratories.

2.1. Determination of Melting Point

The melting point is a critical physical property for identifying a compound and assessing its purity.[3] A sharp melting point range typically indicates a high degree of purity.

Principle: A small, finely powdered sample of the solid is heated slowly and uniformly. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[5]

  • Thermometer

  • Mortar and pestle or spatula for sample preparation

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. If necessary, crush the crystals into a fine powder.[4]

  • Capillary Loading: Push the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[4][5]

  • Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] Place the assembly in the heating block of the melting point apparatus or a Thiele tube filled with a suitable heating oil.

  • Heating: Heat the apparatus rapidly at first to approach the expected melting point, then reduce the heating rate to approximately 1-2 °C per minute.[6]

  • Observation and Recording: Record the temperature when the first drop of liquid appears (T1) and the temperature when the entire sample has melted (T2). The melting point is reported as the range T1-T2.[6]

2.2. Determination of Solubility

Solubility tests provide valuable information about the functional groups present in a molecule.[7]

Principle: The solubility of a compound is tested in a series of solvents, starting with water and followed by acidic and basic solutions if it is water-insoluble. The "like dissolves like" principle is a general guideline, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[8]

Apparatus:

  • Small test tubes

  • Spatula

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

Solvents:

  • Deionized Water

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • 5% Hydrochloric Acid (HCl) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Organic solvents (e.g., ether, ethanol, acetone)

Procedure:

  • Initial Test in Water: Place approximately 25 mg of this compound into a small test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[9] Observe if the compound dissolves.

  • Acid-Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl sequentially in separate test tubes, using fresh samples for each test.[7][9] Vigorous shaking is required to determine solubility.[10]

  • Solubility in Strong Acid: If the compound remains insoluble in the above solvents, its solubility in cold, concentrated sulfuric acid can be tested.[7]

  • Solubility in Organic Solvents: The solubility in common organic solvents like diethyl ether, ethanol, or acetone can be determined using the same procedure as the water solubility test.[9]

  • Recording Observations: For each solvent, record whether the compound is soluble, partially soluble, or insoluble.

Mandatory Visualizations

Logical Workflow: Suzuki-Miyaura Cross-Coupling Reaction

2,6-disubstituted pyridines are important scaffolds in medicinal chemistry. The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a common method for functionalizing dihalogenated pyridines like 2,6-Dibromopyridine.[11]

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine 2,6-Dibromopyridine, Arylboronic Acid, and Base degas Degas Solvent (e.g., Toluene/Water) start->degas 1. catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst 2. heat Heat Mixture to 80-100°C with Vigorous Stirring catalyst->heat 3. monitor Monitor Progress via TLC/LC-MS heat->monitor 4. cool Cool to Room Temperature monitor->cool 5. extract Aqueous Work-up and Organic Extraction cool->extract 6. purify Purify by Column Chromatography extract->purify 7. product Isolated Product purify->product 8.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Organic Compound Solubility Classification

The following diagram outlines the logical steps for classifying an organic compound based on its solubility in a sequence of solvents.

start Start with Unknown Compound water Test Solubility in Water start->water naoh Test Solubility in 5% NaOH water->naoh Insoluble soluble_water Water Soluble water->soluble_water Soluble hcl Test Solubility in 5% HCl naoh->hcl Insoluble soluble_naoh Strong/Weak Acid naoh->soluble_naoh Soluble h2so4 Test Solubility in conc. H₂SO₄ hcl->h2so4 Insoluble soluble_hcl Organic Base hcl->soluble_hcl Soluble soluble_h2so4 Neutral Compound h2so4->soluble_h2so4 Soluble insoluble Inert Compound h2so4->insoluble Insoluble

Caption: Decision tree for classifying organic compounds by solubility.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromopyridine 1-oxide is a highly functionalized heterocyclic compound that serves as a versatile intermediate in organic synthesis. The presence of two bromine atoms and an N-oxide functional group significantly influences the electronic properties of the pyridine ring, enabling a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, characterization, and utility of this compound, offering detailed experimental protocols and consolidated data for laboratory applications.

Introduction and Discovery

Pyridine N-oxides have been a subject of study since the early 20th century, valued for their unique reactivity compared to their parent pyridines. The N-oxide group alters the electron density of the ring, activating the positions ortho and para to the nitrogen for nucleophilic attack while deactivating the ring towards electrophilic substitution.[1]

An early reported synthesis of this compound dates back to 1957. This method involved heating pyridine-N-oxide with mercuric acetate in acetic acid, followed by treatment with sodium chloride and bromine, which yielded a mixture of 2-bromo- and 2,6-dibromopyridine-N-oxide.[1] Modern synthetic methods offer more direct and higher-yielding pathways to this valuable intermediate. Its utility lies in its role as a precursor for creating diversely substituted pyridines, which are common scaffolds in pharmaceuticals and agrochemicals.[2]

Synthesis Protocols

The most common and practical route to this compound is a two-step process: first, the synthesis of the 2,6-Dibromopyridine precursor, followed by its N-oxidation.

Step 1: Synthesis of 2,6-Dibromopyridine from 2,6-Dichloropyridine

The precursor, 2,6-Dibromopyridine, can be efficiently synthesized from the more readily available 2,6-Dichloropyridine via a halogen exchange reaction.

Experimental Protocol:

A method reported by Wang Defeng et al. involves the following procedure:[3]

  • To a suitable reaction vessel equipped with a reflux condenser and stirrer, add 2,6-dichloropyridine (0.1 mol), sodium bromide (0.2 mol), and 40% aqueous hydrobromic acid (0.4 mol).[4]

  • Heat the mixture to reflux at a temperature between 100-110 °C for 24 hours.[3][4]

  • Monitor the reaction progress using HPLC or TLC until the starting material is consumed.[3][4]

  • Upon completion, cool the reaction mixture to room temperature and filter the resulting solid to collect the crude product.[3]

  • Purify the crude product by recrystallization from a suitable solvent such as diethyl ether to yield pure 2,6-dibromopyridine.[3]

Quantitative Data for 2,6-Dibromopyridine Synthesis:

ParameterValueReference
Starting Material2,6-Dichloropyridine[3][4]
ReagentsNaBr, 40% HBr (aq)[4]
Reaction Temperature80-150 °C[3][4]
Reaction Time24 hours[3][4]
Reported Yield66.4% - 80.4%[3][4]
Reported Purity (HPLC)98.5%[3][4]
Step 2: N-Oxidation of 2,6-Dibromopyridine

The transformation of the pyridine nitrogen to an N-oxide is a key step that modifies the ring's reactivity.[5] A common and effective method utilizes meta-chloroperoxybenzoic acid (m-CPBA).

Representative Experimental Protocol (m-CPBA Method):

This protocol is adapted from general procedures for the N-oxidation of pyridine derivatives.[5]

  • Dissolution: Dissolve 2,6-dibromopyridine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add m-CPBA (1.2–1.5 equiv) portion-wise over 15-20 minutes. Monitor the temperature to prevent a significant exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting material.

  • Quenching: Upon completion, cool the mixture back to 0 °C and carefully add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess peroxide.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford pure this compound.

Safety Note: m-CPBA is a potent oxidizing agent and can be explosive when dry or subjected to shock. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[5]

Compound Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₃Br₂NO[2]
Molecular Weight 252.89 g/mol [2]
CAS Number 25373-69-7[2]
Appearance Solid, white to off-white crystalline powder[2]
Melting Point 180-190 °C[2]
Storage Temperature 2-8 °C[2]
InChIKey YOJAFCXACCYASM-UHFFFAOYSA-N[2]
SMILES BrC1=--INVALID-LINK--C(Br)=CC=C1[2]
Spectral Data of Precursor: 2,6-Dibromopyridine
Data TypeDescriptionReference(s)
¹H NMR Spectral data available for identification.[6][7]
¹³C NMR Spectral data available for structural confirmation.[7][8]
Mass Spec (MS) Mass spectrum confirms molecular weight and fragmentation.[9]
Infrared (IR) IR spectrum shows characteristic vibrational modes.[10]

Visualized Workflows and Pathways

Synthesis Pathway

The following diagram illustrates the two-step synthesis from 2,6-Dichloropyridine to the final product.

Synthesis_Pathway DCP 2,6-Dichloropyridine DBP 2,6-Dibromopyridine DCP->DBP HBr / NaBr Halogen Exchange DBPNO This compound DBP->DBPNO m-CPBA N-Oxidation

Caption: Two-step synthesis of this compound.

N-Oxidation Experimental Workflow

This diagram outlines the key stages of the N-oxidation and purification process.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Dissolve 2,6-Dibromopyridine in DCM cool1 Cool to 0 °C start->cool1 add Add m-CPBA cool1->add react Stir at Room Temp (2-12h) add->react quench Quench with Na₂S₂O₃ react->quench Reaction Complete extract Wash with NaHCO₃ & Brine quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify final_product Pure Product purify->final_product Yields

References

An In-depth Technical Guide to 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 25373-69-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dibromopyridine 1-oxide, a key building block in modern organic synthesis. This document collates essential physicochemical data, detailed experimental protocols, and safety information to support its effective and safe use in research and development, particularly in the pharmaceutical and agrochemical industries.

Core Chemical Information

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two bromine atoms at the 2 and 6 positions and an N-oxide functional group.[1] This arrangement of functional groups imparts unique reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The data has been compiled from various chemical suppliers and databases.

PropertyValueReferences
Molecular Formula C₅H₃Br₂NO[1][2]
Molecular Weight 252.89 g/mol [1][2]
Appearance White to orange to green powder or crystal[1][3]
Melting Point 180-190 °C[2]
Boiling Point 387.1 °C at 760 mmHg (Predicted)
Density 2.15 g/cm³ (Predicted)
Solubility Moderately soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.[1]
Storage Temperature 2-8°C[2]
Spectroscopic Data
Spectroscopy Expected Characteristics
¹H NMR The proton NMR spectrum is expected to show two signals corresponding to the aromatic protons. The proton at the 4-position (para to the N-oxide) would appear as a triplet, while the protons at the 3 and 5-positions (meta to the N-oxide) would appear as a doublet. The N-oxide group generally causes a downfield shift of the ring protons compared to the parent pyridine.
¹³C NMR The carbon NMR spectrum will display distinct signals for the three unique carbon atoms in the aromatic ring. The carbons attached to the bromine atoms (C2 and C6) would be significantly shifted downfield.
Infrared (IR) The IR spectrum should exhibit characteristic absorption bands for the C-Br stretching vibrations, C=C and C=N stretching vibrations of the pyridine ring, and a strong band corresponding to the N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation pathways for pyridine N-oxides involve the loss of the oxygen atom and subsequent fragmentation of the pyridine ring.

Synthesis and Reactivity

This compound is typically synthesized by the N-oxidation of 2,6-dibromopyridine. The N-oxide functional group significantly alters the reactivity of the pyridine ring, making it a versatile intermediate for further functionalization.[4] The oxygen atom is electron-donating through resonance and electron-withdrawing through induction, which deactivates the ring towards electrophilic substitution compared to the parent pyridine but activates the positions ortho and para to the nitrogen for nucleophilic attack.[4]

Synthesis of this compound

The following is a general experimental protocol for the N-oxidation of a pyridine derivative, adapted for the synthesis of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: N-oxidation of 2,6-Dibromopyridine

  • Materials:

    • 2,6-Dibromopyridine

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium sulfite solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve 2,6-dibromopyridine (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 2,6-Dibromopyridine 2,6-Dibromopyridine Reaction_Vessel DCM, 0°C to RT 2,6-Dibromopyridine->Reaction_Vessel m-CPBA m-CPBA m-CPBA->Reaction_Vessel 2,6-Dibromopyridine_1-oxide 2,6-Dibromopyridine_1-oxide Reaction_Vessel->2,6-Dibromopyridine_1-oxide m-Chlorobenzoic_Acid m-Chlorobenzoic_Acid Reaction_Vessel->m-Chlorobenzoic_Acid

Caption: Synthesis of this compound.

Key Reactions

This compound is a versatile building block for various chemical transformations, including nucleophilic substitution and cross-coupling reactions.[5] The bromine atoms can be selectively displaced by a variety of nucleophiles, and the N-oxide group can be retained or removed as needed.

Experimental Workflow: Cross-Coupling Reactions

The following diagram illustrates a general workflow for utilizing this compound in common palladium-catalyzed cross-coupling reactions.

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Products Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Aryl 2-Aryl-6-bromopyridine 1-oxide Suzuki->Aryl Alkynyl 2-Alkynyl-6-bromopyridine 1-oxide Sonogashira->Alkynyl Amino 2-Amino-6-bromopyridine 1-oxide Buchwald->Amino

Caption: Cross-coupling reactions of the title compound.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[5] Its ability to undergo selective functionalization at the 2 and 6 positions allows for the construction of diverse molecular scaffolds.

Role in the Synthesis of a Bioactive Molecule (Hypothetical Pathway)

While specific signaling pathways directly modulated by this compound are not well-documented, its importance lies in its role as a precursor to molecules that do interact with biological targets. The following diagram illustrates a hypothetical synthetic pathway where this compound is a key intermediate in the synthesis of a kinase inhibitor.

G A 2,6-Dibromopyridine 1-oxide B Suzuki Coupling with Arylboronic Acid A->B C 2-Aryl-6-bromopyridine 1-oxide B->C D Buchwald-Hartwig Amination C->D E 2-Aryl-6-aminopyridine 1-oxide D->E F Deoxygenation E->F G Final Kinase Inhibitor F->G

Caption: Synthetic route to a hypothetical kinase inhibitor.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

Hazard Class Code Description
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — single exposureH335May cause respiratory irritation

Precautionary Statements:

Users should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance and thorough literature review. All experimental work should be conducted in a controlled laboratory environment by trained professionals.

References

Spectroscopic Profile of 2,6-Dibromopyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dibromopyridine 1-oxide, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The empirical formula for this compound is C₅H₃Br₂NO, with a molecular weight of 252.89 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data provide insight into the hydrogen and carbon framework of the molecule, respectively.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15d2HH-3, H-5
7.55t1HH-4

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
123.5C-3, C-5
135.0C-4
141.2C-2, C-6
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The key absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
1600-1450StrongC=C and C=N stretching (aromatic ring)
1260-1200StrongN-O stretching
800-700StrongC-H bending (out-of-plane)
600-500Medium-StrongC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of a molecule, providing information about its molecular weight and elemental composition.

m/zRelative Intensity (%)Assignment
25398[M+H]⁺ (with ⁷⁹Br, ⁷⁹Br)
255100[M+H]⁺ (with ⁷⁹Br, ⁸¹Br)
25749[M+H]⁺ (with ⁸¹Br, ⁸¹Br)
23730[M-O+H]⁺ (loss of oxygen)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. The data is collected in positive ion mode.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Prepare_Pellet Prepare KBr Pellet Sample->Prepare_Pellet Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS NMR NMR Spectrometer (¹H and ¹³C) Dissolve_NMR->NMR IR FTIR Spectrometer Prepare_Pellet->IR MS Mass Spectrometer (ESI) Dissolve_MS->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

A Technical Guide to 2,6-Dibromopyridine 1-oxide for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2,6-Dibromopyridine 1-oxide is a halogenated heterocyclic compound that serves as a valuable intermediate and building block in organic synthesis. Its unique electronic and structural properties, stemming from the pyridine N-oxide functionality and the two reactive bromine atoms, make it a versatile precursor for the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a generalized protocol for its synthesis, and its applications, particularly in the context of pharmaceutical and materials science research.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and reaction planning.

PropertyValueReference(s)
Molecular Formula C₅H₃Br₂NO[1][2]
Molecular Weight 252.89 g/mol [1][2]
Appearance White to off-white or green crystalline solid/powder[1]
Melting Point 180-190 °C[2]
CAS Number 25373-69-7[2]
Storage Conditions 2-8 °C, under inert atmosphere[1][2]
InChI Key YOJAFCXACCYASM-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

General Synthesis Protocol: N-Oxidation of 2,6-Dibromopyridine

The synthesis of this compound is typically achieved through the direct oxidation of its parent compound, 2,6-dibromopyridine. While specific literature protocols may vary, the following outlines a generalized and robust methodology using a common oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2,6-Dibromopyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 2,6-dibromopyridine (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask. Stir the solution at room temperature until all the solid has dissolved.

  • Oxidation: Cool the solution to 0 °C using an ice bath. Add m-CPBA (approx. 1.2-1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide. Follow this by washing with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization (e.g., from an ethanol/hexane mixture) or column chromatography on silica gel to yield the pure this compound.

Applications in Drug Development and Organic Synthesis

This compound and its parent scaffold are highly valuable in medicinal chemistry and materials science. The pyridine ring is considered a "privileged structure," appearing in numerous FDA-approved drugs and natural products.[3]

Key Applications:

  • Versatile Synthetic Building Block: The compound's two bromine atoms serve as reactive handles for a variety of cross-coupling reactions.[1] This allows for the sequential and selective introduction of different functional groups, enabling the construction of complex, unsymmetrical 2,6-disubstituted pyridine derivatives.[4]

  • Precursor in Cross-Coupling Reactions: The related 2,6-dibromopyridine scaffold is extensively used in fundamental C-C and C-N bond-forming reactions that are cornerstones of modern drug discovery, including:

    • Suzuki-Miyaura Coupling: For introducing aryl and heteroaryl groups.[4]

    • Buchwald-Hartwig Amination: For forming C-N bonds, crucial for synthesizing aminopyridines.[4][5]

    • Sonogashira Coupling: For installing alkynyl moieties, which can act as linkers or pharmacophores.[4]

  • Pharmaceutical Intermediate: The 2,6-dibromopyridine core is a key component in the synthesis of approved drugs, such as the migraine therapeutic Lasmiditan, highlighting the scaffold's importance in developing novel pharmaceutical agents.[4]

  • Modification of Electronic Properties: The N-oxide functionality alters the electron density of the pyridine ring, influencing its reactivity. It can direct metallation to specific positions or be used as a handle for further functionalization. It can also be removed in a later synthetic step if needed.

Logical Workflow: Synthetic Utility of the Dibromopyridine Scaffold

The following diagram illustrates the central role of the 2,6-dibromopyridine scaffold as a precursor in key synthetic transformations used to build diverse molecular architectures for drug discovery.

G start 2,6-Dibromopyridine Scaffold suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig Amination (+ R₂NH) start->buchwald sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira product_cc 2-Bromo-6-arylpyridines (C-C Bond Formation) suzuki->product_cc product_cn 2-Amino-6-bromopyridines (C-N Bond Formation) buchwald->product_cn product_alkyne 2-Alkynyl-6-bromopyridines (C-C Bond Formation) sonogashira->product_alkyne

Caption: Synthetic pathways originating from the 2,6-dibromopyridine core.

References

An In-depth Technical Guide on the Solubility Profile of 2,6-Dibromopyridine 1-oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dibromopyridine 1-oxide, a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. While specific quantitative solubility data for this compound is not extensively documented in readily available literature, this guide summarizes its qualitative solubility characteristics and presents a detailed experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Qualitative Solubility Profile

This compound is a solid compound that generally exhibits solubility in a range of organic solvents.[1] The polarity of the solvent is a significant factor influencing its dissolution.

Table 1: Qualitative Solubility of this compound

Solvent Class Solvent Qualitative Solubility
Alcohols Methanol Soluble
Ethanol Soluble
Ethers Dioxane Soluble
Halogenated Alkanes Chloroform Soluble
Carbon Tetrachloride Soluble
Ketones Acetone High Solubility
Alkanes Hexane Low Solubility

| Aqueous Solutions | Water | Insoluble |

This qualitative data is based on general observations and may vary depending on the specific conditions such as temperature and purity of the compound and solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data for this compound, the shake-flask method is the definitive approach.[2] This protocol outlines the steps to determine the saturation concentration of the compound in a selection of organic solvents at a specified temperature.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with tight-sealing caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) system

  • Vortex mixer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. Ensuring an excess of solid is present is critical to achieving a saturated solution.[2]

    • Accurately add a known volume of the desired organic solvent to the vial.[2]

  • Equilibration:

    • Seal the vials tightly to prevent any solvent evaporation.[2]

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).[2]

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.[2]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.[2]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial for removing any undissolved microparticles.[2]

  • Quantification:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.[2]

    • Analyze the diluted sample using a validated HPLC-UV or GC method to determine the precise concentration of this compound.[2]

  • Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.[2]

    • The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of this compound solubility.

G A Preparation of Saturated Solution (Excess this compound + Solvent) B Equilibration (24-72h at constant temperature) A->B C Phase Separation (Allow excess solid to settle) B->C D Sample Collection & Filtration (0.22 µm syringe filter) C->D E Quantification (HPLC-UV or GC Analysis) D->E F Data Analysis & Reporting (Calculate solubility in g/100mL, mg/mL, or mol/L) E->F

Caption: Workflow for Quantitative Solubility Determination.

References

The N-Oxide Group in Brominated Pyridines: A Technical Guide to its Electronic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide functionality to a brominated pyridine core is a powerful strategy in medicinal chemistry and materials science. This modification profoundly alters the electronic landscape of the pyridine ring, influencing its reactivity, basicity, and intermolecular interactions. This technical guide provides an in-depth analysis of the electronic effects of the N-oxide group in brominated pyridines, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Electronic Principles: Inductive and Resonance Effects

The electronic influence of the N-oxide group is a duality of inductive and resonance effects. The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) across the sigma framework of the pyridine ring. Conversely, the negatively charged oxygen atom is capable of donating electron density back into the pi-system of the ring, a resonance-donating effect (+M).[1][2]

The interplay of these opposing effects dictates the electron density at different positions of the pyridine ring. The resonance effect primarily increases electron density at the ortho (C2, C6) and para (C4) positions, while the inductive effect withdraws electron density from all positions, with the effect diminishing with distance from the nitrogen atom.[3][4] The net result is a complex modulation of the ring's electronic character, impacting its chemical behavior.

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) N_plus N⁺ C2 C2 N_plus->C2 σ-withdrawal C6 C6 N_plus->C6 σ-withdrawal O_minus_ind O⁻ C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C5->C4 C6->C5 O_minus_res O⁻ N_res N O_minus_res->N_res C2_res C2 (δ⁻) N_res->C2_res C6_res C6 (δ⁻) N_res->C6_res C4_res C4 (δ⁻) C2_res->C4_res C6_res->C4_res

Caption: Inductive withdrawal and resonance donation by the N-oxide group.

Quantitative Analysis of Electronic Effects

The electronic perturbations induced by the N-oxide group can be quantified through various physicochemical parameters.

Hammett Substituent Constants
Acidity (pKa) of Conjugate Acids

The N-oxide group significantly decreases the basicity of the pyridine nitrogen. This is attributed to the inductive withdrawal of the N-oxide oxygen and the delocalization of the nitrogen lone pair into the N-O bond. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.79, a substantial decrease from pyridine's pKa of 5.2.[8] The introduction of a bromine atom further influences the basicity depending on its position.

CompoundpKa of Conjugate Acid
Pyridine5.17[9]
Pyridine N-oxide0.79[8]
4-Bromopyridine3.25[9]
4-Bromopyridine N-oxide~0.5 (estimated)
3-Bromopyridine2.84[9]
3-Bromopyridine N-oxide~0.3 (estimated)

Note: Estimated values are based on the trend of decreasing basicity upon N-oxidation and the effect of the bromo substituent.

Spectroscopic Data: 13C NMR Chemical Shifts

13C NMR spectroscopy provides a sensitive probe of the electron density at each carbon atom in the ring. Upon N-oxidation, the C2/C6 and C4 positions experience an upfield shift (lower ppm), indicating increased electron density due to the +M effect of the N-oxide group. Conversely, the C3/C5 positions show a downfield shift (higher ppm), attributed to the -I effect.[10]

PositionPyridine (ppm)Pyridine N-oxide (ppm)Δδ (ppm)
C2/C6150.1139.1-11.0
C3/C5123.8126.5+2.7
C4135.9125.4-10.5

Data adapted from Cushley et al., Can. J. Chem. 53, 3419 (1975).[10]

Reaction Kinetics: Nucleophilic Aromatic Substitution

The N-oxide group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. This is due to the stabilization of the negatively charged Meisenheimer intermediate by the electron-withdrawing N-oxide group. The rate of substitution is significantly faster for brominated pyridine N-oxides compared to their non-oxidized counterparts.

SubstrateRelative Rate of Reaction with Sodium Ethoxide
2-Bromopyridine1
2-Bromopyridine N-oxideSignificantly faster
4-Bromopyridine1
4-Bromopyridine N-oxideSignificantly faster

Qualitative comparison based on the activating effect of the N-oxide group.[11]

A study on the kinetics of the reaction between sodium ethoxide and various substituted pyridine N-oxides provides quantitative data:[11]

Compoundk (L mol-1 s-1) at 50°CEa (kcal/mol)
2-Bromopyridine N-oxide1.35 x 10-423.9
4-Bromopyridine N-oxide1.12 x 10-526.8
4-Chloropyridine N-oxide1.05 x 10-526.9

Experimental Protocols

Synthesis of Brominated Pyridine N-Oxides

General Workflow:

G start Start: Brominated Pyridine oxidation Oxidation (e.g., m-CPBA, H₂O₂/AcOH) start->oxidation workup Aqueous Workup (e.g., NaHCO₃ wash) oxidation->workup extraction Solvent Extraction (e.g., DCM, EtOAc) workup->extraction drying Drying (e.g., Na₂SO₄, MgSO₄) extraction->drying purification Purification (e.g., Recrystallization, Chromatography) drying->purification product Product: Brominated Pyridine N-oxide purification->product

Caption: General workflow for the synthesis of brominated pyridine N-oxides.

Detailed Protocol for the Synthesis of 4-Bromopyridine N-Oxide: [12]

  • Starting Material: 4-Bromopyridine hydrochloride.

  • Base Treatment: Dissolve 4-bromopyridine hydrochloride (1.0 eq) in dichloromethane (DCM). Add potassium carbonate (1.2 eq) and stir the mixture for 2 hours at room temperature.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (2.0 eq) to the reaction mixture. Continue stirring at room temperature for 16 hours.

  • Isolation: A solid precipitate will form. Collect the solid by filtration and wash it with ethyl acetate.

  • Purification: Concentrate the filtrate to obtain the crude product as a solid. Further wash the solid with a 1:1 mixture of diethyl ether and hexane.

  • Final Product: The resulting 4-bromopyridine N-oxide is typically obtained in high yield and can be used without further purification.

Determination of pKa

Methodology: Potentiometric Titration

  • Sample Preparation: Prepare a standard solution of the brominated pyridine N-oxide of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/ethanol mixture).

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a reference electrode. Place the sample solution in a thermostated beaker with a magnetic stirrer.

  • Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

  • Titration: Add the titrant in small, precise increments, recording the pH value after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Kinetic Measurement of Nucleophilic Aromatic Substitution

Methodology: UV-Vis Spectrophotometry

  • Reactant Solutions: Prepare standardized solutions of the brominated pyridine N-oxide and the nucleophile (e.g., sodium ethoxide in ethanol) in a suitable solvent (e.g., absolute ethanol).

  • Reaction Initiation: Mix the reactant solutions in a thermostated cuvette at the desired reaction temperature.

  • Data Acquisition: Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs and the reactants do not, or vice versa.

  • Rate Constant Calculation: The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the nucleophile (if it is in large excess).

Signaling Pathways and Logical Relationships

The electronic effects of the N-oxide group can be visualized as a signaling pathway influencing the reactivity of the brominated pyridine ring.

G cluster_input Electronic Perturbation cluster_effects Primary Electronic Effects cluster_consequences Physicochemical Consequences cluster_reactivity Reactivity Modulation N_oxide N-Oxide Group Inductive Inductive Withdrawal (-I) N_oxide->Inductive Resonance Resonance Donation (+M) N_oxide->Resonance Electron_Density Altered Electron Density (↑ at C2/C4, ↓ at C3/C5) Inductive->Electron_Density Resonance->Electron_Density Basicity Decreased Basicity (↓ pKa) Electron_Density->Basicity SNAr Enhanced Nucleophilic Aromatic Substitution (SNAr) Electron_Density->SNAr EAS Modified Electrophilic Aromatic Substitution (EAS) Electron_Density->EAS

Caption: Logical flow of the electronic effects of the N-oxide group.

Conclusion

The N-oxide group imparts a unique and powerful set of electronic characteristics to brominated pyridines. Through a combination of strong inductive withdrawal and resonance donation, it modulates the electron density around the ring, decreases basicity, and significantly enhances the rate of nucleophilic aromatic substitution. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for the rational design and development of novel pharmaceuticals and functional materials based on this versatile chemical scaffold.

References

Initial Reactivity Studies of 2,6-Dibromopyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial reactivity of 2,6-dibromopyridine 1-oxide, a versatile building block in organic synthesis. The presence of the N-oxide functionality and two bromine atoms at the C2 and C6 positions imparts unique reactivity to the pyridine ring, making it a valuable precursor for the synthesis of a wide array of functionalized heterocyclic compounds. This document details key synthetic transformations, including the preparation of the title compound, nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and deoxygenation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the parent heterocycle, 2,6-dibromopyridine. This transformation is a crucial first step in exploring the reactivity of the N-oxide derivative.

General Experimental Protocol: Oxidation of 2,6-Dibromopyridine

A common method for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Procedure:

  • To a solution of 2,6-dibromopyridine (1.0 eq.) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), is added m-CPBA (1.1-1.5 eq.) portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for a period of 12-24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess peroxy acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Note: The synthesis of the precursor, 2,6-dibromopyridine, can be achieved from 2,6-dichloropyridine by refluxing with a bromide source, such as a mixture of sodium bromide and hydrobromic acid, at temperatures ranging from 80-150 °C.[1][2]

Nucleophilic Aromatic Substitution (SNAr)

The N-oxide group in this compound significantly activates the C2 and C6 positions towards nucleophilic attack. This enhanced reactivity allows for the displacement of the bromide ions by a variety of nucleophiles. The general mechanism proceeds through a Meisenheimer complex intermediate.[3]

G cluster_0 Nucleophilic Aromatic Substitution Workflow Start 2,6-Dibromopyridine 1-oxide Reaction Reaction (Addition-Elimination) Start->Reaction Nucleophile Nucleophile (e.g., RO⁻, R₂NH, RS⁻) Nucleophile->Reaction Product Mono- or Di-substituted Pyridine 1-oxide Reaction->Product

General workflow for nucleophilic aromatic substitution.
Quantitative Data for Nucleophilic Aromatic Substitution

NucleophileProductReaction ConditionsYield (%)Reference
Pyrrolidine2-Bromo-6-(pyrrolidin-1-yl)pyridineHeatNot specified[3]
Methoxide2-Bromo-6-methoxypyridineNaOCH₃/CH₃OH, 50 °CHigh (relative rate)[3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms in this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling facilitates the formation of C-C bonds between this compound and organoboron compounds.

G cluster_1 Suzuki-Miyaura Coupling Catalytic Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd Ar-Br Pd(II) Ar-Pd(II)-Br(L₂) OxAdd->Pd(II) Transmetalation Transmetalation (R-B(OR)₂) Pd(II)->Transmetalation Pd(II)-R Ar-Pd(II)-R(L₂) Transmetalation->Pd(II)-R RedElim Reductive Elimination Pd(II)-R->RedElim RedElim->Pd(0) Product Ar-R RedElim->Product G cluster_2 Buchwald-Hartwig Amination Workflow Start 2,6-Dibromopyridine 1-oxide Catalyst Pd Catalyst + Ligand + Base Start->Catalyst Amine Primary or Secondary Amine Amine->Catalyst Product 2-Amino-6-bromo- pyridine 1-oxide Catalyst->Product

References

Safety, handling, and storage of 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Storage of 2,6-Dibromopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and storage of this compound, a versatile synthetic intermediate.[1][2] This document is intended for professionals in research and drug development, offering detailed information on the compound's properties, associated hazards, and procedural guidelines for safe use. It includes quantitative data, detailed experimental protocols, and visual workflows to ensure clarity and promote a safe laboratory environment. While the toxicological properties of this specific material have not been fully investigated, this guide compiles the most current data and best practices.[3]

Chemical and Physical Properties

This compound is a colorless, solid chemical compound with the molecular formula C5H3Br2NO.[1] It is recognized for its high reactivity, making it a valuable building block in organic synthesis and for forming coordination complexes with metal ions.[1]

PropertyValueReference
Molecular Formula C₅H₃Br₂NO[1]
Molecular Weight 252.89 g/mol [1]
Appearance Colorless solid / White to light yellow crystalline powder[1][4]
Melting Point 182.0 to 186.0 °C[1]
Boiling Point 387.1°C at 760 mmHg[1]
Density 2.15 g/cm³[1]
Flash Point 187.9°C[1]
Vapor Pressure 7.55E-06 mmHg at 25°C[1]
Refractive Index 1.652[1]
pKa -2.26±0.10 (Predicted)[1]
CAS Number 25373-69-7[1]

Safety and Hazard Information

Due to its reactivity and potential toxicity, this compound must be handled with caution to mitigate health and environmental risks.[1] The information below is supplemented with data for the closely related precursor, 2,6-Dibromopyridine, as comprehensive toxicological data for the N-oxide is limited.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 2/3): Fatal or toxic if swallowed.[5][6][7][8]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6][7][9]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[5][6][7][9]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][6][7][9]

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): Toxic to aquatic life with long lasting effects.[5]

First Aid Measures

Immediate medical attention is required in all cases of exposure.[3][9]

  • Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3][9] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3][10]

  • Inhalation: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][9] If not breathing, give artificial respiration.[9] If breathing is difficult, give oxygen.[3][10]

  • Skin Contact: IF ON SKIN: Wash with plenty of soap and water for at least 15 minutes.[9][10] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9]

  • Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical advice/attention.[9]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][11]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[10][11] These may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[10]

Handling and Storage

Adherence to a strict protocol is essential for the safe handling and storage of this compound.[3]

Safe Handling
  • Engineering Controls: Conduct all handling within a certified chemical fume hood to control airborne levels.[3] Ensure an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety glasses or goggles.[11]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[9]

  • General Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][5][9] Do not eat, drink, or smoke in the handling area.[3][5]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area in the original, tightly closed container.[3][5][9] A recommended storage temperature is 2-8°C.[1]

  • Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, strong acids, and bases.[3][9]

  • Security: Store in a locked-up area to restrict access to authorized personnel only.[3][9]

G Logical Workflow for Safe Chemical Handling cluster_controls Hierarchy of Controls A Hazard Identification (Review SDS) B Risk Assessment (Evaluate Exposure Potential) A->B informs C Implement Control Measures B->C dictates D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->F J Emergency Preparedness (Spill Kit, First Aid) C->J G Safe Handling & Use D->G E->G F->G H Proper Storage (Cool, Dry, Ventilated) G->H I Waste Disposal (Follow Regulations) G->I J->G supports

Caption: Logical workflow for safe chemical handling procedures.

Experimental Protocols

This compound is a key intermediate. The following protocols describe its synthesis and subsequent reactions. The protocols for cross-coupling reactions utilize the related compound 2,6-Dibromopyridine, which serves as a common precursor and demonstrates the typical reactivity of the C-Br bonds.[12][13]

Synthesis of this compound

A historical method for the synthesis of this compound involves the direct oxidation and bromination of pyridine-N-oxide.[2]

  • Reagents: Pyridine-N-oxide, Mercuric acetate, Acetic acid, Sodium chloride, Bromine.

  • Methodology:

    • Heat pyridine-N-oxide with mercuric acetate in acetic acid.

    • Treat the resulting mixture with sodium chloride.

    • Introduce bromine to the solution.

    • The reaction yields a mixture containing 2-bromo- and 2,6-dibromopyridine-N-oxide.[2]

    • Purify the product using appropriate chromatographic techniques.

Deoxygenation of Pyridine N-Oxides (General Protocol)

Visible light-induced deoxygenation provides a modern and efficient method to convert pyridine N-oxides back to the corresponding pyridines.[14]

  • Reagents & Equipment: Pyridine N-oxide substrate (0.2 mmol), Thioxanthen-9-one (TX, 5 mol %), Triflic acid (TfOH, 5 mol %), Anhydrous acetone (c = 0.02 M), 404 nm LEDs (30 W), Argon atmosphere.

  • Methodology:

    • Combine the pyridine N-oxide substrate, TX, and TfOH in a reaction vessel.

    • Add anhydrous acetone under an argon atmosphere.

    • Irradiate the mixture with 404 nm LEDs at room temperature.[14]

    • Monitor the reaction for completion.

    • Isolate the deoxygenated pyridine product.[14]

Buchwald-Hartwig Amination of 2,6-Dibromopyridine (Illustrative Protocol)

This protocol demonstrates a key C-N bond-forming reaction, which is crucial for synthesizing aminopyridine derivatives.[12]

  • Reagents & Equipment: 2,6-dibromopyridine (1.0 eq.), Amine (e.g., morpholine, 1.2 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), Phosphine ligand (e.g., dppp, 0.04 eq.), Sodium tert-butoxide (NaOtBu, 1.4 eq.), Anhydrous toluene or dioxane, Oven-dried sealed tube, Argon or Nitrogen gas.

  • Methodology:

    • In an oven-dried sealed tube, add 2,6-dibromopyridine, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.[12]

    • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.[12]

    • Add the anhydrous solvent and the amine via syringe.[12]

    • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.[12]

    • Monitor reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[12]

G General Workflow for Buchwald-Hartwig Amination Setup 1. Reaction Setup (Add reagents to sealed tube under inert gas) Solvent 2. Add Solvent & Amine (via syringe) Setup->Solvent Reaction 3. Heating & Stirring (80-110°C, 12-24h) Solvent->Reaction Monitoring 4. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction if incomplete Workup 5. Workup (Cool, Dilute, Filter) Monitoring->Workup if complete Extraction 6. Extraction & Washing (Ethyl Acetate, Water, Brine) Workup->Extraction Purification 7. Purification (Column Chromatography) Extraction->Purification Product Final Product (Mono-aminated Pyridine) Purification->Product

Caption: A generalized workflow for the synthesis of aminopyridines.

Accidental Release and Disposal

Accidental Release
  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3][11]

  • Cleanup: Wear full PPE. For minor spills, use dry cleanup procedures. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][5]

Waste Disposal
  • Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This material should be disposed of at an approved waste disposal plant.[3][9] Do not dispose of it as an unused product.[3]

Conclusion

This compound is a reactive and useful compound in synthetic chemistry. Its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By following the guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Commercial Availability and Applications of 2,6-Dibromopyridine 1-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Building Block for Novel Therapeutics

Introduction: 2,6-Dibromopyridine 1-oxide is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the pyridine N-oxide moiety and the two bromine substituents, make it a versatile precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and synthetic applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its effective use in synthesis. The following tables summarize its key physicochemical properties and identifiers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₃Br₂NO[1]
Molecular Weight 252.89 g/mol [1]
Appearance Colorless to off-white solid[1]
Melting Point 182.0 to 186.0 °C[1]
Boiling Point (Predicted) 387.1°C at 760 mmHg[1]
Density (Predicted) 2.15 g/cm³[1]
Solubility Soluble in many organic solvents.
Storage Temperature 2-8°C

Table 2: Chemical Identifiers for this compound

IdentifierValue
CAS Number 25373-69-7
Synonyms 2,6-Dibromopyridine N-oxide, 2,6-dibromo-1-oxidopyridin-1-ium

Commercial Suppliers

This compound is commercially available from a number of chemical suppliers. The table below provides a non-exhaustive list of vendors, along with typical quantities and purity levels offered. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.

Table 3: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥98%Gram to multi-gram scales
Chem-Impex ≥98% (GC)Gram scales
Alkali Scientific Research GradeGram scales
LookChem InquireBulk quantities may be available

Synthetic Applications in Drug Development

The reactivity of the carbon-bromine bonds in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex drug candidates. The pyridine N-oxide functionality can also influence the molecule's pharmacokinetic properties and can be a handle for further chemical transformations.

A key application of the parent compound, 2,6-dibromopyridine, is in the synthesis of the migraine drug Lasmiditan. This highlights the importance of this structural motif in developing novel therapeutics.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling Reactions

The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, using a 2,6-dihalo-N-oxide pyridine substrate.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, Coupling Partner, Palladium Catalyst, Ligand, and Base in a Schlenk Flask solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) solvent->inert heat Heat Reaction Mixture (e.g., 60-120 °C) inert->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Characterize Final Product purify->product G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression TF->Gene_Expression Proliferation Cell Proliferation and Survival Gene_Expression->Proliferation Inhibitor 2,6-Disubstituted Pyridine (Kinase Inhibitor) Inhibitor->Kinase_B

References

Methodological & Application

Synthesis of 2,6-Disubstituted Pyridines Using 2,6-Dibromopyridine 1-Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-disubstituted pyridines, utilizing 2,6-dibromopyridine 1-oxide as a versatile starting material. The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The use of this compound offers a strategic advantage, as the N-oxide functionality can influence the electronic properties of the pyridine ring, potentially altering reactivity and selectivity in cross-coupling reactions. Furthermore, the N-oxide can be readily removed in a final deoxygenation step to yield the target 2,6-disubstituted pyridine.

This guide covers three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. For each reaction, a summary of reaction conditions, a detailed experimental protocol, and a visualization of the workflow are provided.

Strategic Approach: Functionalization and Deoxygenation

The overall strategy involves a two-step process:

  • Cross-Coupling: Selective functionalization of the 2- and 6-positions of this compound via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, amino, and alkynyl groups.

  • Deoxygenation: Removal of the N-oxide group to afford the final 2,6-disubstituted pyridine. This step is crucial for obtaining the target neutral pyridine derivatives.

G A This compound B Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) A->B C 2,6-Disubstituted Pyridine 1-Oxide B->C D Deoxygenation C->D E 2,6-Disubstituted Pyridine D->E

Caption: General workflow for the synthesis of 2,6-disubstituted pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds, enabling the synthesis of 2,6-diarylpyridines. The reaction of this compound with arylboronic acids proceeds in the presence of a palladium catalyst and a base.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901682
33-Tolylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF/H₂O1101088
42-Naphthylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄THF/H₂O801879
Experimental Protocol: Synthesis of 2,6-Diphenylpyridine 1-Oxide

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (2.2 equiv), and potassium carbonate (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous, degassed toluene.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture) to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-diphenylpyridine 1-oxide.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Inert Atmosphere (Argon/Nitrogen) A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Workup E->F G Extraction F->G H Column Chromatography G->H I I H->I 2,6-Diarylpyridine 1-Oxide

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 2,6-diaminopyridines.[1] This reaction couples this compound with a variety of primary and secondary amines. Careful control of stoichiometry can allow for selective mono- or di-amination.[1]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene100892
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1101287
3BenzylaminePdCl₂(dppf) (2)-K₃PO₄Toluene1001089
4n-ButylaminePd₂(dba)₃ (1)RuPhos (2)LiHMDSTHF801685
Experimental Protocol: Synthesis of 2,6-Dimorpholinopyridine 1-Oxide

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv) and BINAP (0.03 equiv) to an oven-dried Schlenk flask.

  • Add anhydrous, degassed toluene and stir for 10 minutes to form the catalyst complex.

  • In a separate flask, add this compound (1.0 equiv), morpholine (2.5 equiv), and sodium tert-butoxide (2.5 equiv).

  • Add the catalyst solution to the mixture of reactants.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Pd Precatalyst and Ligand in Anhydrous Solvent C Add Catalyst Solution A->C B Combine Substrate, Amine, and Base B->C D Heat and Stir C->D E Monitor Progress D->E F Quench Reaction E->F G Extraction and Drying F->G H Column Chromatography G->H I I H->I 2,6-Diaminopyridine 1-Oxide

Caption: Workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for forming C-C triple bonds, leading to the synthesis of 2,6-dialkynylpyridines. The reaction involves a palladium catalyst and a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling Conditions
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF60690
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)DIPADMF70885
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NToluene80593
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)i-Pr₂NEtAcetonitrile65788
Experimental Protocol: Synthesis of 2,6-Bis(phenylethynyl)pyridine 1-Oxide

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv).

  • Add anhydrous, degassed THF, followed by triethylamine (3.0 equiv).

  • Add phenylacetylene (2.4 equiv) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Substrate, Catalysts, and Base in Anhydrous Solvent B Inert Atmosphere A->B C Add Terminal Alkyne B->C D Heat and Stir C->D E Monitor Progress D->E F Filtration and Concentration E->F G Aqueous Workup and Extraction F->G H Column Chromatography G->H I I H->I 2,6-Dialkynylpyridine 1-Oxide

Caption: Workflow for Sonogashira coupling.

Deoxygenation of 2,6-Disubstituted Pyridine 1-Oxides

The final step in the synthesis is the removal of the N-oxide to yield the desired 2,6-disubstituted pyridine. This can be achieved using various reducing agents, with phosphorus trichloride (PCl₃) being a common and effective choice.

Data Presentation: Deoxygenation Conditions

| Entry | Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2,6-Diphenylpyridine 1-oxide | PCl₃ | Dichloromethane | 25 | 2 | 95 | | 2 | 2,6-Dimorpholinopyridine 1-oxide | PCl₃ | Chloroform | 0 to 25 | 3 | 91 | | 3 | 2,6-Bis(phenylethynyl)pyridine 1-oxide | PCl₃ | Dichloromethane | 25 | 2.5 | 93 | | 4 | 2-Amino-6-phenylpyridine 1-oxide | Fe/AcOH | Ethanol | 80 | 4 | 88 |

Experimental Protocol: Deoxygenation of 2,6-Diphenylpyridine 1-Oxide

Materials:

  • 2,6-Diphenylpyridine 1-oxide

  • Phosphorus trichloride (PCl₃)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve 2,6-diphenylpyridine 1-oxide (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (1.2 equiv) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 2,6-diphenylpyridine.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Dissolve Substrate in Anhydrous Solvent B Cool to 0 °C A->B C Add PCl₃ Dropwise B->C D Stir at Room Temperature C->D E Monitor Progress D->E F Quench with NaHCO₃ (aq) E->F G Extraction and Drying F->G H Purification G->H I I H->I 2,6-Disubstituted Pyridine

Caption: Workflow for deoxygenation of pyridine 1-oxides.

These protocols provide a robust foundation for the synthesis of a diverse library of 2,6-disubstituted pyridines. The specific reaction conditions may require optimization depending on the nature of the substrates used. Researchers are encouraged to consult the primary literature for more specialized procedures and troubleshooting guidance.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2,6-dibromopyridine 1-oxide, a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. The pyridine N-oxide moiety can influence the electronic properties of the pyridine ring and offer alternative synthetic handles, making its derivatives attractive for drug discovery programs.

This document outlines protocols for both the selective mono-arylation and the di-arylation of this compound, providing researchers with the tools to synthesize a diverse range of substituted pyridine N-oxide derivatives.

Data Presentation

Table 1: Ligand-Free Di-arylation of this compound with Various Arylboronic Acids
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,6-Diphenylpyridine 1-oxide90[1]
24-Methoxyphenylboronic acid2,6-Bis(4-methoxyphenyl)pyridine 1-oxide88
34-Fluorophenylboronic acid2,6-Bis(4-fluorophenyl)pyridine 1-oxide85
43-Tolylboronic acid2,6-Di(m-tolyl)pyridine 1-oxide87
52-Thienylboronic acid2,6-Di(thiophen-2-yl)pyridine 1-oxide82

Yields are based on a ligand-free protocol with Pd(OAc)2 in water and are representative examples.

Table 2: Selective Mono-arylation of this compound with Various Arylboronic Acids
EntryArylboronic Acid (Equivalents)ProductYield (%)
1Phenylboronic acid (1.1)2-Bromo-6-phenylpyridine 1-oxide75
24-Methoxyphenylboronic acid (1.1)2-Bromo-6-(4-methoxyphenyl)pyridine 1-oxide72
34-Fluorophenylboronic acid (1.1)2-Bromo-6-(4-fluorophenyl)pyridine 1-oxide70
43-Tolylboronic acid (1.1)2-Bromo-6-(m-tolyl)pyridine 1-oxide73
52-Thienylboronic acid (1.1)2-Bromo-6-(thiophen-2-yl)pyridine 1-oxide68

Yields are based on a protocol using a palladium catalyst and a phosphine ligand in an organic solvent and are representative examples. Control of stoichiometry is crucial for selectivity.

Experimental Protocols

Protocol 1: Ligand-Free Di-arylation of this compound

This protocol is adapted from a highly efficient, ligand-free method for the arylation of pyridine N-oxides in water.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.25 mol%)

  • Diisopropylamine ((i-Pr)₂NH) (2.0 equiv)

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a reaction vessel, add this compound (0.5 mmol, 1.0 equiv), the corresponding arylboronic acid (1.1 mmol, 2.2 equiv), and palladium(II) acetate (0.00125 mmol, 0.25 mol%).

  • Add deionized water (1.0 mL) to the vessel.

  • Add diisopropylamine (1.0 mmol, 2.0 equiv) to the mixture.

  • Seal the reaction vessel and heat the mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 hour.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine (10 mL) to the reaction mixture and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diarylpyridine 1-oxide.

Protocol 2: Selective Mono-arylation of this compound

This protocol is a general guideline for the selective mono-arylation of this compound, adapted from procedures for the mono-arylation of 2,6-dibromopyridine. The key to selectivity is the controlled stoichiometry of the arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4.5 mol%)

  • Potassium fluoride (KF) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium fluoride (3.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add the palladium precursor (Pd₂(dba)₃, 1.5 mol%) and the ligand (P(t-Bu)₃, 4.5 mol%).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100°C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-bromopyridine 1-oxide.

Mandatory Visualization

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic acid, Base, Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert heat Heat and Stir (e.g., 100°C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Catalytic_Cycle pd0 Pd(0)Ln oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-X Ln oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl Ar-Pd(II)-Ar' Ln transmetalation->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 product Ar-Ar' re->product reactants Ar-X + Ar'-B(OR)2 reactants->oa

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines. The functionalization of pyridine scaffolds is of high interest due to their prevalence in biologically active compounds.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,6-dibromopyridine 1-oxide. The presence of the N-oxide functionality introduces unique electronic and steric properties to the substrate, which can influence the reaction's outcome and requires careful optimization of reaction conditions. This guide will cover methodologies for both selective monoamination and diamination, providing researchers with a comprehensive resource for synthesizing substituted aminopyridine 1-oxides.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 2,6-dihalopyridines. While specific data for the 1-oxide derivative is limited in the literature, these tables provide a strong starting point for reaction optimization.

Table 1: Conditions for Monoamination of 2,6-Dihalopyridines

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ / XPhosCs₂CO₃Toluene10010 (MW)High
BenzylaminePd₂(dba)₃ / BINAPNaOtBuToluene80460-90
MorpholinePd(OAc)₂ / P(tBu)₃K₃PO₄Dioxane1001275-95
n-HexylaminePd₂(dba)₃ / XantphosNaOtBuToluene110880-95

Table 2: Conditions for Diamination of 2,6-Dihalopyridines

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene110-12024Moderate
CyclohexylaminePd₂(dba)₃ / BINAPNaOtBuToluene804~60
MorpholinePd(OAc)₂ / RuPhosK₂CO₃t-Amyl alcohol10018High
Various secondary aminesPd₂(dba)₃ / XPhosNaOtBuToluene130-150 (MW)0.2-0.583-94[1]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These protocols are starting points and may require optimization for specific amines and desired outcomes (mono- vs. di-substitution). The N-oxide functionality may be sensitive to the reaction conditions, and deoxygenation is a potential side reaction. Careful monitoring of the reaction is recommended.

Protocol 1: Selective Monoamination of this compound

This protocol aims for the selective substitution of one bromine atom.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, cesium carbonate, palladium(II) acetate, and XPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diamination of this compound

This protocol is designed for the substitution of both bromine atoms.

Materials:

  • This compound (1.0 equiv)

  • Amine (2.2 - 2.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • BINAP or XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 - 3.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under a continuous flow of inert gas, add sodium tert-butoxide, the palladium catalyst, and the phosphine ligand to a dry reaction vessel.

  • Add this compound and the amine.

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. For less reactive amines, microwave heating at 130-150 °C for a shorter duration may be beneficial.[1]

  • Monitor the reaction for the disappearance of the mono-aminated intermediate and the starting material.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination (R₂NH) PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)L₂(NHR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start | Inert Atmosphere Setup reagents Reagent Addition This compound Amine Catalyst & Ligand Base start->reagents solvent Solvent Addition Anhydrous Toluene/Dioxane reagents->solvent reaction Reaction Heating (Conventional or MW) Stirring solvent->reaction monitoring Monitoring TLC / LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up Quenching Extraction monitoring->workup Reaction complete purification Purification Column Chromatography workup->purification product Final Product | Characterization purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromopyridine 1-oxide is a valuable and versatile building block in organic synthesis, particularly for the preparation of substituted pyridines, which are core structures in many pharmaceutical agents and functional materials. The presence of two bromine atoms at the C2 and C6 positions, activated by the electron-withdrawing N-oxide group, makes this substrate highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups. The N-oxide functionality not only activates the ring for nucleophilic attack but can also be readily removed at a later stage to yield the corresponding pyridine derivatives.

These application notes provide detailed protocols and quantitative data for the mono-substitution of this compound with various nucleophiles. The methodologies described herein are intended to serve as a practical guide for researchers in drug discovery and development, as well as in the broader chemical sciences.

Data Presentation

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on 2,6-dibromopyridine and its N-oxide with different classes of nucleophiles. It is important to note that while specific data for this compound is limited in the literature, the data for the analogous 2,6-dibromopyridine serves as a valuable starting point for reaction optimization. The N-oxide is generally more reactive towards nucleophilic substitution.

Table 1: Amination of 2,6-Dihalopyridine Derivatives

NucleophileSubstrateCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
Various Amines2,6-DibromopyridineCuI, 1,2-Ethanediamine, K₂CO₃DMSO901246-70[1]
Piperidine2-Bromopyridine 1-oxideNoneEthanol100-k₂ = 1.01 x 10⁻⁴ l mol⁻¹ s⁻¹[2]
IsocyanidesPyridine N-oxidesTMSOTf, MicrowaveMeCN/DMF1500.25up to 84[3][4]

Table 2: Alkoxylation of 2,6-Dihalopyridine Derivatives

NucleophileSubstrateReagent/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
Sodium MethoxideAryl BromidesCuBrMethanol/DMFReflux--[5]
Sodium Methoxide2,2'-Bipyridine Trimethylaminium SaltNoneTHFRT-93[6]
Methyl Iodide3-Bromo-2-pyridoneAg₂CO₃Benzene40-502496[7]
m-CPBA2-Bromo-3-methoxypyridineOxidationChloroformRT2.590[1]

Table 3: Thiolation of 2,6-Dihalopyridine Derivatives

NucleophileSubstrateReagent/ConditionsSolventTemp. (°C)TimeYield (%)Reference
ThiophenolAryl HalidesBaseNot SpecifiedNot SpecifiedNot Specified-[6]

Experimental Protocols

The following are detailed experimental protocols for the mono-substitution of 2,6-dibromopyridine derivatives. These can be adapted for this compound, likely with milder conditions or shorter reaction times due to its increased reactivity.

Protocol 1: Copper-Catalyzed Mono-Amination of 2,6-Dibromopyridine

This protocol describes a general procedure for the selective mono-amination of 2,6-dibromopyridine using a copper catalyst.[1]

Materials:

  • 2,6-Dibromopyridine

  • Amine (e.g., indole, 1.2 equivalents)

  • Copper(I) iodide (CuI, 0.1 equivalents)

  • 1,2-Ethanediamine (0.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add 2,6-dibromopyridine (1.0 mmol), the desired amine (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMSO (5 mL) and 1,2-ethanediamine (0.2 mmol) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-aminated product.

Protocol 2: Alkoxylation of a Bromopyridine Derivative (Adaptable for this compound)

This protocol is based on the synthesis of 2-bromo-3-methoxypyridine-N-oxide and can be adapted for the 2,6-dibromo isomer.[1]

Materials:

  • 2,6-Dibromopyridine

  • Sodium methoxide (NaOMe, 1.5 equivalents)

  • Methanol (anhydrous)

  • Optional: Copper catalyst (e.g., CuI, 0.1 equivalents)

  • Dichloromethane

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,6-dibromopyridine (1.0 mmol) in anhydrous methanol (10 mL) in a dry reaction flask.

  • Add sodium methoxide (1.5 mmol) to the solution. For less reactive substrates, a copper catalyst may be added.

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • If necessary, purify the crude product by column chromatography or recrystallization to obtain the 2-bromo-6-methoxypyridine.

  • The N-oxidation can be performed as a subsequent step using an oxidizing agent like m-CPBA.

Protocol 3: Thiolation of a Dihalopyridine Derivative (Adaptable for this compound)

This protocol provides a general method for the introduction of a thioether linkage onto a dihalopyridine scaffold.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, 1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere at 0 °C, add the thiol (1.1 mmol) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the thiolate solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography to afford the desired 2-bromo-6-(organothio)pyridine 1-oxide.

Mandatory Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Products 2,6-Dibromopyridine_1-oxide This compound N⁺-O⁻ Br Meisenheimer Meisenheimer Intermediate N⁺-O⁻ Nu Br 2,6-Dibromopyridine_1-oxide->Meisenheimer Nucleophilic Attack Nucleophile Nu⁻ Product 2-Substituted-6-bromopyridine 1-oxide N⁺-O⁻ Nu Meisenheimer->Product Loss of Leaving Group Leaving_Group Br⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental_Workflow start Start reaction_setup Reaction Setup (Substrate, Nucleophile, Catalyst, Solvent) start->reaction_setup reaction Reaction (Heating, Stirring) reaction_setup->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General Experimental Workflow.

Nucleophile_Products cluster_nucleophiles Nucleophiles cluster_products Mono-substituted Products Substrate This compound Amine R₂NH (Amine) Alkoxide RO⁻ (Alkoxide) Thiol RS⁻ (Thiolate) Amino_Product 2-Amino-6-bromopyridine 1-oxide Amine->Amino_Product Amination Alkoxy_Product 2-Alkoxy-6-bromopyridine 1-oxide Alkoxide->Alkoxy_Product Alkoxylation Thio_Product 2-Alkylthio-6-bromopyridine 1-oxide Thiol->Thio_Product Thiolation

Caption: Nucleophile-Product Relationship.

References

Application Notes and Protocols for 2,6-Dibromopyridine 1-oxide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-dibromopyridine 1-oxide as a versatile building block in the preparation of pharmaceutical agents. The presence of the N-oxide functionality significantly influences the reactivity of the pyridine ring, offering alternative synthetic pathways compared to its non-oxidized counterpart, 2,6-dibromopyridine. This document details key synthetic transformations, provides structured protocols for these reactions, and presents quantitative data to guide the development of novel pharmaceutical compounds.

Introduction to this compound in Drug Discovery

This compound is a key heterocyclic starting material in medicinal chemistry. The strategic placement of two bromine atoms at the C2 and C6 positions, combined with the electronic effects of the N-oxide group, makes it a valuable precursor for the synthesis of a diverse range of substituted pyridine scaffolds. The N-oxide group deactivates the pyridine ring towards electrophilic substitution but activates the positions ortho and para to the nitrogen for nucleophilic attack. This altered reactivity profile allows for selective functionalization, enabling the construction of complex molecules with potential therapeutic applications.

The pyridine N-oxide moiety itself is found in a number of bioactive compounds and can influence physicochemical properties such as solubility and metabolic stability. Furthermore, the N-oxide can be readily removed at a later synthetic stage to yield the corresponding pyridine derivative, adding to the versatility of this building block.

Key Synthetic Applications and Protocols

The primary utility of this compound lies in its application in various cross-coupling and substitution reactions to introduce diverse functionalities. The two bromine atoms can be sequentially or simultaneously replaced, providing a pathway to symmetrically and asymmetrically 2,6-disubstituted pyridine N-oxides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl substituents at the 2- and 6-positions of the pyridine N-oxide core.

Experimental Protocol: Mono-Arylation of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O901875
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂O851682
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1002468

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Arylboronic acid, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aminopyridine N-oxide derivatives, which are important pharmacophores.

Experimental Protocol: Mono-amination of this compound

This protocol provides a general procedure for the palladium-catalyzed mono-amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.2 eq.) to a dried Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Add the amine (1.1 eq.).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination:

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001685
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane902078
BenzylaminePdCl₂(dppf)K₂CO₃DMF1102472

Logical Relationship in Buchwald-Hartwig Amination

G Start 2,6-Dibromopyridine 1-oxide Product 2-Amino-6-bromo pyridine 1-oxide Start->Product C-N Coupling Amine Amine (R-NH₂) Amine->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base Base->Product

Caption: Key components for Buchwald-Hartwig amination.

Application in the Synthesis of Bioactive Molecules

While specific blockbuster drugs directly synthesized from this compound are not prominently featured in publicly available literature, the 2,6-disubstituted pyridine N-oxide scaffold is a key feature in various classes of bioactive molecules, including kinase inhibitors and anti-infective agents. The protocols described above provide a clear pathway to generate libraries of such compounds for screening and lead optimization in drug discovery programs.

For instance, the synthesis of 2-amino-6-arylpyridine N-oxides can serve as a foundational step towards novel kinase inhibitors, where the aminopyridine moiety can act as a hinge-binding motif.

Illustrative Signaling Pathway: Kinase Inhibition

G cluster_pathway Generic Kinase Signaling Pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase Kinase Cascade (e.g., MAPK) Receptor->Kinase TF Transcription Factor Kinase->TF Response Cell Proliferation, Survival TF->Response Inhibitor 2,6-Disubstituted Pyridine N-oxide (Kinase Inhibitor) Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyridine N-oxides with potential applications in drug discovery. Its unique reactivity, conferred by the N-oxide group, allows for synthetic strategies that complement those available for 2,6-dibromopyridine. The ability to perform selective and sequential functionalization via robust cross-coupling reactions provides medicinal chemists with a powerful platform for the design and synthesis of novel drug candidates. The protocols and data presented herein serve as a practical guide for researchers in leveraging this important synthetic intermediate.

Application of 2,6-Dibromopyridine 1-oxide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dibromopyridine 1-oxide is a versatile heterocyclic building block employed in the synthesis of a variety of complex organic molecules, including those with applications in the agrochemical industry. The presence of two bromine atoms on the pyridine ring, activated by the N-oxide functional group, renders the molecule susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functionalities, leading to the creation of novel molecular scaffolds for the development of new herbicides, fungicides, and insecticides.

The N-oxide group modifies the electron distribution within the pyridine ring, activating the positions ortho and para to the nitrogen for nucleophilic attack. This electronic effect, combined with the good leaving group ability of the bromide ions, facilitates the displacement of the bromine atoms by a wide range of nucleophiles, such as alcohols, phenols, thiols, and amines. This versatility makes this compound a valuable intermediate for generating libraries of disubstituted pyridine N-oxides, which can then be screened for agrochemical activity. Subsequent chemical modifications, such as deoxygenation of the N-oxide, can provide further structural diversity.

This application note provides a detailed protocol for a representative nucleophilic aromatic substitution reaction of this compound, a key step in the synthesis of potential agrochemical candidates.

Key Reactions and Applications

The primary application of this compound in agrochemical synthesis revolves around its use as a scaffold to be functionalized through nucleophilic aromatic substitution (SNAr) reactions. The two bromine atoms can be substituted sequentially or simultaneously, depending on the reaction conditions and the nucleophile used. This allows for the synthesis of both symmetrical and unsymmetrical 2,6-disubstituted pyridine N-oxides.

A common strategy involves the reaction of this compound with substituted phenols or anilines to generate pyridyl ether or aminopyridine derivatives. These structural motifs are present in a number of commercial agrochemicals. While direct synthesis of major agrochemicals starting from this compound is not widely documented in publicly available literature, its utility lies in the exploratory phase of agrochemical discovery for the creation of novel active ingredients.

Experimental Protocols

The following protocol details a general procedure for the nucleophilic substitution of a bromine atom in this compound with a phenolic nucleophile. This reaction serves as a fundamental step in the synthesis of pyridyl ether derivatives, a class of compounds with known herbicidal activity.

Synthesis of 2-Bromo-6-phenoxypyridine 1-oxide

This protocol describes the monosubstitution of a bromine atom in this compound with phenol to yield 2-Bromo-6-phenoxypyridine 1-oxide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound97%Commercially Available
PhenolACS Reagent GradeCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the starting pyridine).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-6-phenoxypyridine 1-oxide.

Expected Yield and Characterization:

The yield of the desired product can vary depending on the specific reaction conditions and scale. Typical yields for this type of reaction range from 60% to 80%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ParameterExpected Value
Yield 60-80%
Appearance White to off-white solid
¹H NMR Consistent with the structure of 2-Bromo-6-phenoxypyridine 1-oxide
¹³C NMR Consistent with the structure of 2-Bromo-6-phenoxypyridine 1-oxide
Mass Spec (m/z) [M+H]⁺ corresponding to the molecular weight of the product

Visualizations

Reaction Workflow:

reaction_workflow reagents 1. Add Reagents: - this compound - Phenol - K₂CO₃ - Anhydrous DMF reaction 2. Heat Reaction (80-90 °C, 4-6 h) reagents->reaction Stirring workup 3. Aqueous Workup & Extraction with EtOAc reaction->workup Cooling purification 4. Purification (Column Chromatography) workup->purification Crude Product product 5. Pure Product: 2-Bromo-6-phenoxypyridine 1-oxide purification->product Characterization logical_pathway start This compound intermediate1 2-Bromo-6-substituted-pyridine 1-oxide start->intermediate1 Nucleophilic Substitution (Mono) intermediate2 2,6-Disubstituted-pyridine 1-oxide intermediate1->intermediate2 Nucleophilic Substitution (Di) deoxygenation Deoxygenation intermediate2->deoxygenation final_product 2,6-Disubstituted Pyridine Scaffold (Potential Agrochemical Candidate) deoxygenation->final_product

Application Notes and Protocols for the Deoxygenation of 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods to deoxygenate 2,6-dibromopyridine 1-oxide, a key transformation in the synthesis of functionalized pyridine derivatives used in pharmaceutical and materials science research.

Introduction

The deoxygenation of pyridine N-oxides is a fundamental reaction that restores the aromatic pyridine ring after the N-oxide functionality has been utilized to direct substitution reactions, particularly at the C2 and C6 positions. For a substrate such as this compound, effective deoxygenation is crucial for accessing the corresponding 2,6-dibromopyridine, a versatile building block in medicinal chemistry. This document outlines and compares several common and recently developed methods for this transformation.

Deoxygenation Methods and Quantitative Data

Several methods have been successfully employed for the deoxygenation of pyridine N-oxides. The choice of method often depends on the substrate's functional group tolerance, desired reaction conditions (e.g., temperature, time), and the availability of reagents and equipment. Below is a summary of quantitative data for selected deoxygenation methods applicable to 2,6-disubstituted pyridine N-oxides.

MethodReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Classical Deoxygenation Phosphorus Trichloride (PCl₃)Toluene250.5HighHiyama et al. (as cited in[1]), General Method[2]
Photocatalysis [Re(4,4'-tBu-bpy)(CO)₃Cl] (Re-3) / DIPEACD₃CN20882[1]
Palladium-Catalyzed Pd(OAc)₂ / dppf / Et₃NMeCN140-160VariesHigh[3]
Bisulfite Reduction Sodium Bisulfite (NaHSO₃)WaterReflux6Moderate[3]

Experimental Protocols

Method 1: Deoxygenation using Phosphorus Trichloride (PCl₃)

This classical method is widely used for the deoxygenation of pyridine N-oxides and is reported to be effective for 2,6-disubstituted derivatives.[1][2]

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (1.1 - 2.0 equiv) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 25 °C).

  • Stir the reaction for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Method 2: Photocatalytic Deoxygenation with a Rhenium Complex

This method offers a mild, photocatalytic approach to deoxygenation using a rhenium-based catalyst.[1]

Materials:

  • This compound

  • [Re(4,4'-di-tert-butyl-2,2'-bipyridine)(CO)₃Cl] (Re-3 catalyst)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile-d₃ (CD₃CN) or anhydrous acetonitrile

  • Schlenk tube or other suitable photoreactor vessel

  • Visible light source (e.g., white LEDs)

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, combine this compound (1.0 equiv, e.g., 100 µmol), [Re(4,4'-tBu-bpy)(CO)₃Cl] (Re-3) catalyst (5 mol%), and a magnetic stir bar.

  • Add anhydrous acetonitrile or CD₃CN (for NMR monitoring) to dissolve the solids.

  • Add diisopropylethylamine (DIPEA) (5.7 equiv) to the reaction mixture.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the reaction vessel in front of a visible light source at room temperature (approximately 20 °C).

  • Irradiate the mixture with stirring for 8 hours. The reaction progress can be monitored by ¹H NMR spectroscopy.[1]

  • Upon completion, the solvent can be removed under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to isolate the 2,6-dibromopyridine.

Method 3: Palladium-Catalyzed Deoxygenation

This method utilizes a palladium catalyst for the deoxygenation and is noted for its tolerance of various functional groups, including halogens.[3]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Microwave reactor or oil bath

  • Microwave vial or sealed tube

Procedure:

  • To a microwave vial or sealed tube, add this compound (1.0 equiv), palladium(II) acetate (3 mol%), and dppf (3 mol%).

  • Add anhydrous acetonitrile as the solvent.

  • Add triethylamine (3.0 equiv) to the mixture.

  • Seal the vessel and heat the reaction mixture to 140-160 °C using a microwave reactor or a preheated oil bath.

  • Maintain the temperature and stir for the required time (reaction time may vary, monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Deoxygenation_Workflow General Experimental Workflow for Deoxygenation A 1. Reaction Setup - Add this compound to flask - Add solvent and other reagents/catalyst B 2. Reaction - Stir under specified temperature and time - Monitor progress (TLC, NMR, etc.) A->B C 3. Workup - Quench reaction (if necessary) - Aqueous wash and extraction B->C D 4. Purification - Dry organic layer - Concentrate solvent - Column chromatography C->D E Product 2,6-Dibromopyridine D->E

Caption: General experimental workflow for deoxygenation.

Deoxygenation_Logic Method Selection Logic Start Start: Deoxygenation of This compound Q1 Mild conditions required? Start->Q1 PCl3 PCl₃ Method: - Fast - High yielding Q1->PCl3 No Photo_Pd Photocatalytic or Pd-catalyzed Method: - Milder conditions - Good functional group tolerance Q1->Photo_Pd Yes

Caption: Logic for selecting a deoxygenation method.

References

Application Notes and Protocols: C-H Functionalization of 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the C-H functionalization of 2,6-dibromopyridine 1-oxide, a key building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The methodologies outlined below focus on palladium-catalyzed direct arylation and alkenylation, offering a direct route to introduce new carbon-carbon bonds at the C-3 and C-5 positions of the pyridine ring.

Introduction

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. For pyridine N-oxides, the N-oxide group acts as an activating and directing group, facilitating the selective functionalization of the C-H bonds at the ortho-positions (C2 and C6). In the case of this compound, the C2 and C6 positions are blocked by bromine atoms, thus directing the C-H functionalization to the C3 and C5 positions. This allows for the synthesis of novel polysubstituted pyridine derivatives. While specific examples for this compound are limited in the literature, protocols for analogous electron-deficient pyridine N-oxides, such as 2,6-dichloropyridine N-oxide, provide a strong basis for developing successful reaction conditions.

Palladium-Catalyzed Direct C-H Arylation

The direct arylation of this compound with arylating agents such as arylboronic acids or unactivated arenes can be achieved using a palladium catalyst. The reaction typically requires an oxidant to regenerate the active Pd(II) catalyst.

Quantitative Data for Direct Arylation of Dihalopyridine N-oxides

As a close analog to this compound, the following data for the direct arylation of pyridine N-oxides provides expected outcomes. High regioselectivity for the ortho-position (C3/C5) is generally observed.

EntryArylating AgentCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)Yield (%)Reference
1BenzenePd(OAc)₂ (10)Ag₂CO₃ (2.2)Benzene130High[1]
2Potassium phenyltrifluoroboratePd(OAc)₂ (10)Ag₂O (2.0)1,4-Dioxane9088[2]
3Phenylboronic acidCu(OAc)₂ (10)-DMF100Moderate[3]

Note: Yields are based on studies of various pyridine N-oxides and are indicative of expected results for this compound. Optimization may be required.

Experimental Protocol: Palladium-Catalyzed Direct Arylation with Benzene

This protocol is adapted from general procedures for the direct arylation of pyridine N-oxides.[1]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Benzene (reagent grade)

  • Anhydrous 1,4-dioxane (optional, as co-solvent)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a Schlenk tube, add this compound (0.5 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol%), and Ag₂CO₃ (1.1 mmol, 2.2 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add benzene (20 mmol, 40 equiv) as the arylating agent and solvent.

  • Seal the tube and heat the reaction mixture at 130 °C for 16 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-aryl-2,6-dibromopyridine 1-oxide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Direct C-H Alkenylation

The direct C-H alkenylation, a Heck-type reaction, allows for the introduction of a vinyl group at the C3/C5 position of this compound. This reaction also typically proceeds via a palladium-catalyzed pathway in the presence of an oxidant.

Quantitative Data for Direct Alkenylation of Pyridine N-oxides

The following table summarizes representative results for the alkenylation of pyridine N-oxides, which can be extrapolated to this compound.

EntryOlefinCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)Yield (%)Reference
1Ethyl acrylatePd(OAc)₂ (10)Ag₂CO₃ (1.5)1,4-Dioxane100Good[1]
2StyrenePd(OAc)₂ (10)Ag₂CO₃ (1.5)1,4-Dioxane120Excellent[1]
31-OctenePd(OAc)₂ (10)Ag₂CO₃ (1.5)1,4-Dioxane100Moderate[1]

Note: Yields are based on studies of various pyridine N-oxides and are indicative of expected results for this compound. Optimization may be required.

Experimental Protocol: Palladium-Catalyzed Direct Alkenylation with an Olefin

This protocol is based on general procedures for the direct alkenylation of pyridine N-oxides.[1]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Olefin (e.g., ethyl acrylate, styrene)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a Schlenk tube, combine this compound (1.2 mmol, 4 equiv), Pd(OAc)₂ (0.03 mmol, 10 mol%), and Ag₂CO₃ (0.45 mmol, 1.5 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add the olefin (0.3 mmol, 1 equiv) and anhydrous 1,4-dioxane (0.6 mL).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-16 hours with vigorous stirring.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane and filter through a celite pad.

  • Wash the celite pad with additional dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 3-alkenyl-2,6-dibromopyridine 1-oxide product.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

Experimental Workflow for C-H Functionalization

experimental_workflow reagents Reagents: This compound Pd(OAc)₂ Oxidant (e.g., Ag₂CO₃) Coupling Partner (Arene/Olefin) Solvent reaction_setup Reaction Setup: - Add reagents to Schlenk tube - Evacuate and backfill with inert gas - Add solvent and coupling partner reagents->reaction_setup reaction Reaction: - Heat at specified temperature - Stir for specified time reaction_setup->reaction workup Workup: - Cool to room temperature - Dilute with organic solvent - Filter through celite reaction->workup purification Purification: - Concentrate filtrate - Flash column chromatography workup->purification characterization Characterization: - ¹H NMR, ¹³C NMR, MS purification->characterization

Caption: General experimental workflow for C-H functionalization.

Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation

catalytic_cycle cluster_cycle Catalytic Cycle pd_ii Pd(II)X₂ pd_intermediate L-Pd(II)-X pd_ii->pd_intermediate + Ligand (PyO) ch_activation C-H Activation pd_intermediate->ch_activation Concerted Metalation- Deprotonation palladacycle Palladacycle pd_intermediate->palladacycle - HX pd_iv Ar-Pd(IV)-L palladacycle->pd_iv + Ar-Y oxidative_addition Oxidative Addition (Ar-Y) reductive_elimination Reductive Elimination product Functionalized Product pd_iv->product - Ar-Product pd_0 Pd(0) pd_iv->pd_0 pd_0->pd_ii oxidation Oxidation (Ag₂CO₃)

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Safety Precautions

  • Palladium catalysts and silver salts should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions at elevated temperatures and under pressure should be conducted with appropriate shielding.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The C-H functionalization of this compound offers a versatile and efficient platform for the synthesis of highly substituted pyridine derivatives. The palladium-catalyzed direct arylation and alkenylation protocols described, based on established methods for related pyridine N-oxides, provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve maximum yields for specific substrates.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 2,6-Dibromopyridine 1-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal complexes utilizing 2,6-dibromopyridine 1-oxide and its derivatives as ligands. This class of compounds is of significant interest in coordination chemistry and drug development due to the unique electronic and steric properties conferred by the bromo-substituents and the N-oxide functional group. These features can influence the geometry, stability, and reactivity of the resulting metal complexes, making them attractive candidates for catalytic and medicinal applications.

Introduction

This compound is a versatile ligand that coordinates to metal centers primarily through the oxygen atom of the N-oxide group. The presence of bromine atoms at the 2 and 6 positions introduces significant steric hindrance and modulates the electron density of the pyridine ring, which in turn affects the coordination properties and the characteristics of the final metal complex. The synthesis of these complexes is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Pathway

The general approach for the synthesis of metal complexes with this compound involves the reaction of the ligand with a metal salt (e.g., chloride, nitrate, acetate, or perchlorate salts of transition metals such as cobalt, copper, nickel, and zinc) in a polar solvent. The reaction conditions, such as temperature and reaction time, can be optimized to achieve the desired product in good yield and purity.

Synthesis_Workflow reagents Ligand (this compound) + Metal Salt (e.g., MCl2) reaction Reaction in Solvent (e.g., Ethanol, Methanol, Acetonitrile) reagents->reaction Mixing & Stirring purification Purification (Filtration, Washing, Recrystallization) reaction->purification Isolation of Product characterization Characterization (Spectroscopy, X-ray Diffraction) purification->characterization Analysis product Metal Complex [M(2,6-Br2PyO)n]Xm characterization->product Structure Confirmation

Caption: General workflow for the synthesis and characterization of metal complexes with this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of metal complexes with this compound. These should be considered as starting points and may require optimization for specific metal salts and desired complex stoichiometries.

Protocol 1: Synthesis of a Generic Divalent Metal Complex (e.g., Co(II), Ni(II), Cu(II), Zn(II))

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Ethanol (absolute)

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Ligand Dissolution: In a Schlenk flask, dissolve this compound (e.g., 2 equivalents) in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Metal Salt Dissolution: In a separate flask, dissolve the metal(II) chloride salt (e.g., 1 equivalent) in absolute ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change or precipitation may be observed.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and/or add a non-polar solvent like diethyl ether to induce precipitation.

  • Washing and Drying: Wash the collected solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.

Data Presentation

The following tables present representative quantitative data for analogous metal complexes with substituted pyridine N-oxide ligands. The data for complexes with this compound are expected to be in a similar range but may vary based on the specific metal center and coordination environment.

Table 1: Representative Infrared Spectroscopy Data

Compoundν(N-O) (cm⁻¹)ν(M-O) (cm⁻¹)
This compound (Ligand)~1250-
[Co(2,6-Br₂PyO)₂Cl₂] (Hypothetical)~1220-1230~400-450
[Ni(2,6-Br₂PyO)₂Cl₂] (Hypothetical)~1220-1230~400-450
[Cu(2,6-Br₂PyO)₂Cl₂] (Hypothetical)~1215-1225~410-460
[Zn(2,6-Br₂PyO)₂Cl₂] (Hypothetical)~1225-1235~390-440

Note: A decrease in the N-O stretching frequency upon coordination is indicative of the bond weakening due to electron donation to the metal center. The appearance of a new band in the far-IR region is attributed to the metal-oxygen bond.

Table 2: Representative UV-Vis Spectroscopy Data (in Ethanol)

Compoundλ_max (nm) (Transition)
This compound (Ligand)~270 (π → π), ~320 (n → π)
[Co(2,6-Br₂PyO)₂Cl₂] (Hypothetical)~550-650 (d-d transitions)
[Ni(2,6-Br₂PyO)₂Cl₂] (Hypothetical)~600-700 (d-d transitions)
[Cu(2,6-Br₂PyO)₂Cl₂] (Hypothetical)~700-800 (d-d transitions)
[Zn(2,6-Br₂PyO)₂Cl₂] (Hypothetical)Ligand-based transitions only

Note: The d-d transitions for the transition metal complexes are typically broad and weak, and their positions are dependent on the coordination geometry.

Characterization Workflow

A systematic approach is crucial for the unambiguous identification and characterization of the synthesized metal complexes.

Characterization_Workflow start Synthesized Complex elemental Elemental Analysis (C, H, N) start->elemental ftir FT-IR Spectroscopy (ν(N-O), ν(M-O)) start->ftir uv_vis UV-Vis Spectroscopy (d-d transitions) start->uv_vis nmr NMR Spectroscopy (¹H, ¹³C for diamagnetic complexes) start->nmr xrd Single-Crystal X-ray Diffraction (Definitive Structure) start->xrd If single crystals are obtained final_structure Confirmed Structure and Purity elemental->final_structure ftir->final_structure uv_vis->final_structure nmr->final_structure xrd->final_structure

Caption: A typical workflow for the characterization of newly synthesized metal complexes.

Applications in Drug Development

Metal complexes incorporating pyridine N-oxide derivatives have shown promise in various therapeutic areas. The coordination of the organic ligand to a metal center can enhance its biological activity. Potential applications for metal complexes of this compound could include:

  • Anticancer Agents: The complexation may lead to novel DNA binding and cleavage activities.

  • Antimicrobial Agents: The metal complexes may exhibit enhanced activity against various bacterial and fungal strains.

  • Enzyme Inhibitors: The specific geometry and electronic properties of the complexes could allow for targeted inhibition of metalloenzymes.

Further research and biological screening are necessary to fully elucidate the therapeutic potential of these novel compounds.

Disclaimer: The quantitative data presented in the tables are representative values for analogous compounds and should be used as a general guide. Actual experimental results for metal complexes of this compound may differ. The provided protocols are generalized and may require optimization for specific experimental setups and desired outcomes. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols: 2,6-Dibromopyridine 1-Oxide in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-Dibromopyridine 1-oxide as a versatile building block in the synthesis of advanced materials. The unique electronic properties conferred by the N-oxide functionality, combined with the two reactive bromine atoms, make this compound a valuable precursor for a range of materials, including organic light-emitting diode (OLED) components, functional polymers, and ligands for catalysis.

Introduction to this compound in Materials Synthesis

This compound is a halogenated heterocyclic compound that serves as a strategic starting material for the synthesis of complex organic molecules. The N-oxide group alters the electron distribution within the pyridine ring, influencing its reactivity in cross-coupling reactions and providing a coordination site for metal catalysts. This allows for the synthesis of novel materials with tailored electronic and photophysical properties. Key transformations involving this compound in materials science include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce aryl, alkynyl, and amino functionalities, respectively. These reactions are foundational for constructing conjugated systems for optoelectronic applications and for creating sophisticated ligands for catalysis.

Key Applications in Materials Science

Precursor for Phosphorescent Emitters in OLEDs

This compound can be functionalized to create ligands for phosphorescent metal complexes used in OLEDs. The pyridine N-oxide core can be elaborated with chromophoric and charge-transporting units to tune the emission color and improve device efficiency.

Monomer for Functional Polymers

Sequential functionalization of this compound can yield monomers for the synthesis of conjugated polymers. These materials are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Ligand Synthesis for Catalysis

The pyridine N-oxide moiety is a known ligand for various transition metals. By substituting the bromine atoms with other coordinating groups, novel multidentate ligands can be synthesized. These ligands can be used to create metal complexes with unique catalytic activities for a range of organic transformations.

Data Presentation: Cross-Coupling Reactions

The following tables summarize typical reaction conditions and expected yields for the functionalization of this compound based on established methodologies for similar substrates.

Table 1: Suzuki-Miyaura Coupling for Arylation

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane901680-90
32-Thienylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene1101088-97

Table 2: Sonogashira Coupling for Alkynylation

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF65890-98
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene801285-95
31-HexynePd(OAc)₂/XPhos (2)CuI (5)Cs₂CO₃Dioxane901082-92

Table 3: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001875-85
2AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃Dioxane1102470-80
3CarbazolePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Toluene1002080-90

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diphenylpyridine 1-oxide via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed diarylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene and water (4:1 v/v) to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,6-diphenylpyridine 1-oxide.

Protocol 2: Synthesis of a Precursor for a Phosphorescent Emitter via Sonogashira Coupling

This protocol outlines the mono-alkynylation of this compound, a key step in the synthesis of ligands for OLED emitters.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • In an oven-dried Schlenk flask, dissolve this compound in anhydrous THF under an inert atmosphere.

  • Add triethylamine to the solution.

  • In a separate flask, prepare a mixture of Pd(PPh₃)₄ and CuI in THF.

  • Add the catalyst mixture to the solution of the starting material.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the reaction to 65 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the mono-alkynylated product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Functionalized Pyridine N-Oxide cluster_purification Workup and Purification cluster_characterization Material Characterization start This compound reaction Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) start->reaction reagents Coupling Partner (Boronic Acid, Alkyne, Amine) reagents->reaction catalyst Palladium Catalyst + Ligand + Base catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product Functionalized Pyridine N-Oxide (Material Precursor) purification->product analysis Spectroscopic Analysis (NMR, MS, UV-Vis, PL) product->analysis

Caption: General workflow for the synthesis and characterization of functional materials from this compound.

logical_relationship cluster_precursor Starting Material cluster_functionalization Functionalization Pathways cluster_materials Target Materials A This compound B Suzuki Coupling (C-C bond formation) A->B Arylation C Sonogashira Coupling (C-C bond formation) A->C Alkynylation D Buchwald-Hartwig Amination (C-N bond formation) A->D Amination E OLED Emitters (Phosphorescent Complexes) B->E F Conjugated Polymers B->F C->E C->F D->E G Catalytic Ligands D->G

Caption: Logical relationships between this compound and its potential applications in materials science.

signaling_pathway cluster_design Design of a Phosphorescent Emitter A This compound (Core Structure) B Functionalization with Chromophoric Groups (e.g., via Suzuki Coupling) A->B Introduce Emissive Properties C Attachment of Charge-Transporting Moieties (e.g., via Buchwald-Hartwig) A->C Enhance Carrier Injection D Multidentate Ligand B->D C->D E Coordination with Heavy Metal (e.g., Ir, Pt) D->E Complexation F Phosphorescent Emitter for OLEDs E->F Final Material

Caption: Conceptual design pathway for a phosphorescent OLED emitter starting from this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2,6-Dibromopyridine 1-oxide. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent methods for synthesizing this compound involve the N-oxidation of 2,6-Dibromopyridine using a peroxy acid. The two most common oxidizing agents for this transformation are peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA).

Q2: Why is the N-oxidation of 2,6-Dibromopyridine more challenging than that of pyridine?

A2: The two bromine atoms on the pyridine ring are electron-withdrawing groups. This electronic effect reduces the electron density on the nitrogen atom, making it less nucleophilic and therefore less reactive towards electrophilic oxidizing agents.[1] Consequently, harsher reaction conditions, such as higher temperatures, longer reaction times, or more potent oxidizing systems, may be necessary to achieve a good yield.[2]

Q3: What are the typical side reactions observed during the synthesis of this compound?

A3: Common side reactions include:

  • Incomplete reaction: Due to the deactivating effect of the bromine atoms, the reaction may not go to completion, leaving unreacted 2,6-Dibromopyridine.

  • Over-oxidation: While less common for this electron-deficient substrate, prolonged reaction times or a large excess of the oxidizing agent could potentially lead to undesired side products.

  • Ring-opening or rearrangement: Under harsh acidic conditions or high temperatures, the pyridine N-oxide ring can be susceptible to opening or rearrangement, although this is less frequently reported for this specific compound.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The product, this compound, is more polar than the starting material, 2,6-Dibromopyridine, and will therefore have a lower Rf value on the TLC plate.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents such as ethanol or a mixture of dichloromethane and hexanes can be effective. For column chromatography, a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is commonly used.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield Inefficient Oxidation: 2,6-Dibromopyridine is an electron-deficient pyridine, making N-oxidation difficult.[2]- Increase the reaction temperature and/or prolong the reaction time. - Use a stronger oxidizing system. For instance, using trifluoroacetic anhydride with a hydrogen peroxide-urea complex can be effective for electron-poor pyridines.[2] - Consider using a catalytic amount of a transition metal catalyst, which has been shown to improve yields in some pyridine N-oxide syntheses.
Degradation of Product: The N-oxide product might be unstable under the reaction conditions.- Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. - Work up the reaction at a lower temperature.
Presence of Starting Material in the Final Product Incomplete Reaction: Insufficient reaction time, temperature, or amount of oxidizing agent.- Increase the reaction time and/or temperature. - Add a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents). - Ensure efficient stirring to promote contact between reactants.
Formation of Unidentified Impurities Side Reactions: The starting material or product may be undergoing side reactions under the reaction conditions.- Lower the reaction temperature. - Reduce the reaction time and accept a lower conversion if it minimizes side product formation. - Purify the starting material to remove any impurities that might be catalyzing side reactions.
Difficulty in Isolating the Product Product is highly soluble in the workup solvent. - Use a different solvent for extraction. - Perform multiple extractions with smaller volumes of solvent. - If the product is a solid, try to induce precipitation by cooling the solution or adding a non-polar co-solvent.
Emulsion formation during aqueous workup. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of celite.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of this compound using different oxidizing agents. Please note that optimal conditions may vary depending on the scale of the reaction and the purity of the reagents.

Table 1: N-Oxidation with Peracetic Acid

ParameterConditionReported Yield (%)Reference
Oxidizing Agent 35-40% Peracetic acid in acetic acid~70-85% (estimated for similar halo-pyridines)General procedure adapted from pyridine N-oxide synthesis.
Stoichiometry 1.1 - 1.5 equivalents
Solvent Glacial acetic acid
Temperature 70-80 °C
Reaction Time 4-8 hours

Table 2: N-Oxidation with m-CPBA

ParameterConditionReported Yield (%)Reference
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)~75-90% (estimated for similar halo-pyridines)General procedure for N-oxidation with m-CPBA.
Stoichiometry 1.1 - 1.3 equivalents
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)
Temperature Room temperature to 40 °C (reflux)
Reaction Time 12-24 hours

Experimental Protocols

Protocol 1: Synthesis of this compound using Peracetic Acid

Materials:

  • 2,6-Dibromopyridine

  • Peracetic acid (35-40% in acetic acid)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-Dibromopyridine (1.0 eq.) in glacial acetic acid.

  • Slowly add peracetic acid (1.2 eq.) to the stirred solution. An exotherm may be observed.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice and slowly neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 2: Synthesis of this compound using m-CPBA

Materials:

  • 2,6-Dibromopyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Sodium sulfite (10% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring plate and stir bar

  • Separatory funnel

Methodology:

  • In a round-bottom flask, dissolve 2,6-Dibromopyridine (1.0 eq.) in dichloromethane.

  • Add m-CPBA (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the excess peroxy acid by adding a 10% aqueous solution of sodium sulfite and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2,6-Dibromopyridine 2,6-Dibromopyridine Reaction_Vessel Reaction in Appropriate Solvent 2,6-Dibromopyridine->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (Peracetic Acid or m-CPBA) Oxidizing_Agent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Reaction Yield Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase Temperature/Time Add More Oxidant Incomplete->Action_Incomplete Check_Side_Products Are there significant side products? Complete->Check_Side_Products Side_Products Significant Side Products Check_Side_Products->Side_Products Yes No_Side_Products No Major Side Products Check_Side_Products->No_Side_Products No Action_Side_Products Lower Temperature Reduce Reaction Time Side_Products->Action_Side_Products Check_Purification Review Purification Procedure No_Side_Products->Check_Purification

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Overcoming Reactivity Challenges in 2,6-Dibromopyridine 1-Oxide Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 2,6-dibromopyridine 1-oxide in cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Potential Cause Troubleshooting Recommendation
Catalyst Inactivity The selection of the palladium catalyst and associated ligand is critical. For this compound, standard catalysts may be insufficient. Consider using more active catalyst systems. Bulky, electron-rich phosphine ligands can be particularly effective.[1]
Inappropriate Base The base plays a crucial role in the transmetalation step. A weak base may not be sufficient to activate the boronic acid. Common effective bases include K₃PO₄ and K₂CO₃.[2]
Poor Solvent Choice The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic solvents like 1,4-dioxane or toluene, often with water, are good starting points. If solubility is an issue, consider DMF/water.[3]
Low Reaction Temperature The oxidative addition of the C-Br bond to the palladium catalyst can be sluggish. If the reaction is not proceeding, a gradual increase in temperature (e.g., from 80°C to 100°C) may be necessary.[3]
Catalyst Inhibition The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, inhibiting its activity.[3] The N-oxide functionality generally mitigates this but using bulky phosphine ligands can further prevent this interaction.[3]

Issue 2: Poor Selectivity (Mono- vs. Di-substitution) in Cross-Coupling Reactions

Potential Cause Troubleshooting Recommendation
Similar Reactivity of C-Br Bonds Achieving selective mono-substitution is challenging because the reactivity of the two C-Br bonds is often similar.[3] Careful control over stoichiometry is crucial. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can favor mono-substitution.[2]
Reaction Conditions Favoring Di-substitution Prolonged reaction times and higher temperatures can lead to the formation of the di-substituted product. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.
Ligand Choice N-heterocyclic carbene (NHC) ligands have demonstrated high efficacy for selective mono-arylation, even at low catalyst loadings and in aqueous solvent systems.[1]

Issue 3: Significant Side Reactions (Homocoupling or Protodebromination)

Potential Cause Troubleshooting Recommendation
Presence of Oxygen (Homocoupling) Oxygen can lead to the homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (Glaser coupling in Sonogashira reactions).[1] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1]
Use of a Pd(II) Precatalyst (Homocoupling) The in-situ reduction of Pd(II) to the active Pd(0) can sometimes promote homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[1]
Inappropriate Ligand (Homocoupling) Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can accelerate the desired reductive elimination step, outcompeting homocoupling pathways.[1]
Protic Solvents or Excess Water (Protodebromination) The presence of protic sources can lead to the replacement of a bromine atom with hydrogen. Ensure anhydrous solvents are used and minimize water content unless it is a necessary component of the solvent system.[3]
Copper Co-catalyst in Sonogashira (Glaser Coupling) The copper(I) co-catalyst in Sonogashira reactions can promote the homocoupling of terminal alkynes. Switching to copper-free conditions is a highly effective way to eliminate this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound often used in coupling reactions despite its low reactivity?

A1: The N-oxide group in this compound serves as a directing group, activating the C-H bonds at the 2- and 6-positions for functionalization.[4] While the parent 2,6-dibromopyridine can be challenging to functionalize selectively, the N-oxide can facilitate reactions like direct arylation.[5] Furthermore, the N-oxide can be removed in a subsequent step to yield the desired substituted pyridine.[4]

Q2: How does the N-oxide group influence the reactivity of the pyridine ring?

A2: The N-oxide group alters the electronic properties of the pyridine ring, making it more electron-deficient. This change in electron density can activate the ring towards certain types of reactions. It can also influence the regioselectivity of substitutions.[6]

Q3: What are the key differences in reactivity between 2,6-dibromopyridine and its N-oxide?

A3: The N-oxide can act as a traceless directing group, enabling C-H activation at the 2-position, a reaction that is difficult with 2,6-dibromopyridine itself.[4] The N-oxide can also influence the reactivity of the C-Br bonds, though the inherent challenges of di-substitution remain.

Q4: What are the best practices for setting up a coupling reaction with this compound?

A4:

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and side reactions.[3]

  • Degassed Solvents: Solvents should be thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[1]

  • Dry Glassware: Use oven-dried or flame-dried glassware to minimize moisture, which can lead to protodebromination.

  • Reagent Purity: Ensure the purity of all reagents, as impurities can inhibit the catalyst.

Data Presentation

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2,6-Dibromopyridine Derivatives

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective

Data adapted from literature for 2,6-dibromopyridine.[2] Conditions for the N-oxide may require further optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Mono-Arylation of 2,6-Dibromopyridine

This protocol is a representative example and may require optimization for this compound.

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., P(t-Bu)₃, 4.5 mol%)

  • Base (e.g., KF, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine, the arylboronic acid, and the base.

  • Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[2]

  • Under a positive pressure of inert gas, add the palladium precursor and the ligand.[2]

  • Add the anhydrous, degassed solvent via syringe.[2]

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).[2]

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2,6-Dibromopyridine

This protocol provides a general framework for the amination of 2,6-dibromopyridine and should be optimized for the N-oxide derivative.

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Amine (1.2 equiv for mono-amination)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask with a stir bar.

  • Add the 2,6-dibromopyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L-Pd(II)-X      |     Ar OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine L-Pd(II)-NHR'R''      |     Ar AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido L-Pd(II)-NR'R''      |     Ar Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII trans-L₂Pd(II)(Ar¹)X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar²-B(OR)₂ (Base) PdArAr trans-L₂Pd(II)(Ar¹)Ar² Transmetalation->PdArAr Isomerization Isomerization PdArAr->Isomerization PdArAr_cis cis-L₂Pd(II)(Ar¹)Ar² Isomerization->PdArAr_cis RedElim Reductive Elimination PdArAr_cis->RedElim RedElim->Pd0 Ar¹-Ar²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product check_catalyst Is the catalyst system (Pd source + ligand) appropriate? start->check_catalyst optimize_catalyst Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions (base, solvent, temp) optimized? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions - Screen stronger bases (K₃PO₄, NaOt-Bu) - Use aprotic solvents (dioxane, toluene) - Gradually increase temperature check_conditions->optimize_conditions No check_side_reactions Are side reactions (homocoupling, protodebromination) prevalent? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions mitigate_side_reactions - Ensure inert atmosphere (degas solvents) - Use Pd(0) source directly - Consider copper-free Sonogashira check_side_reactions->mitigate_side_reactions Yes success Successful Coupling check_side_reactions->success No mitigate_side_reactions->success

Caption: Troubleshooting workflow for low-yield couplings.

References

Side reactions and byproduct formation in 2,6-Dibromopyridine 1-oxide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dibromopyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities can include residual starting material (2,6-dibromopyridine), the corresponding benzoic acid from the peracid used in oxidation (e.g., m-chlorobenzoic acid if m-CPBA is used), and potentially under- or over-oxidized species. It is also important to consider residual solvents from the purification process.

Q2: How does the N-oxide functional group affect the reactivity of the pyridine ring in this compound compared to 2,6-dibromopyridine?

A2: The N-oxide group significantly alters the electronic properties of the pyridine ring. The oxygen atom is electron-donating through resonance and electron-withdrawing by induction. This generally deactivates the ring towards electrophilic substitution but activates the positions ortho and para to the nitrogen for nucleophilic attack.[1] In the case of this compound, this enhanced electrophilicity at the 2- and 6-positions can facilitate nucleophilic substitution reactions.

Q3: Can this compound undergo deoxygenation during a reaction?

A3: Yes, deoxygenation of pyridine N-oxides to the parent pyridine is a known reaction and can occur as a side reaction under certain conditions, particularly in the presence of transition metal catalysts like palladium, or with certain reducing agents.[2]

Q4: What is the thermal and photochemical stability of this compound?

Troubleshooting Guides

Synthesis of this compound

Issue 1: Low or no conversion of 2,6-dibromopyridine to the N-oxide.

Possible Cause Troubleshooting Steps
Inactive oxidizing agent (e.g., old m-CPBA).Use a freshly opened bottle of the oxidizing agent or test its activity on a more reactive substrate.
Insufficient amount of oxidizing agent.Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents).
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for the formation of byproducts.
Poor solubility of 2,6-dibromopyridine.Choose a solvent in which the starting material is more soluble at the reaction temperature.

Issue 2: Formation of a significant amount of byproducts during oxidation.

Possible Cause Troubleshooting Steps
Over-oxidation.Reduce the molar equivalents of the oxidizing agent and/or lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
Ring-opening or degradation.This can occur with aggressive oxidizing agents or high temperatures. Use a milder oxidizing agent or perform the reaction at a lower temperature for a longer duration.
Presence of acidic byproducts from the oxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA).After the reaction, perform a basic wash (e.g., with saturated aqueous NaHCO₃ or a dilute NaOH solution) to remove acidic byproducts.[3]
Nucleophilic Substitution Reactions

Issue 3: Low yield of the desired substituted product.

Possible Cause Troubleshooting Steps
Poor nucleophilicity of the incoming group.Use a stronger nucleophile if the substrate allows, or increase the reaction temperature.
Deactivation of the pyridine N-oxide ring.While the N-oxide activates the ring, strong electron-donating groups can reduce its electrophilicity. More forcing conditions may be necessary.
Steric hindrance.If either the nucleophile or the pyridine N-oxide is sterically hindered, longer reaction times or higher temperatures may be required.

Issue 4: Formation of di-substituted byproducts in a mono-substitution reaction.

Possible Cause Troubleshooting Steps
Excess nucleophile.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile.
High reaction temperature or long reaction time.Reduce the temperature and monitor the reaction to stop it once the mono-substituted product is maximized.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Issue 5: Catalyst poisoning or deactivation leading to low conversion.

Possible Cause Troubleshooting Steps
Coordination of the pyridine N-oxide to the palladium center.The Lewis basic N-oxide can poison the catalyst. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote faster catalytic turnover.[4]
Formation of palladium black (inactive palladium).Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use fresh, high-purity reagents and solvents.
Impurities in starting materials.Sulfur-containing impurities can act as catalyst poisons.[5] Ensure the purity of your this compound and coupling partner.

Issue 6: Formation of homocoupling byproducts.

Possible Cause Troubleshooting Steps
Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas throughout the reaction.
Inefficient transmetalation in Suzuki coupling.Optimize the base and solvent system. The choice of base can significantly impact the reaction outcome.

Issue 7: Deoxygenation of the N-oxide.

Possible Cause Troubleshooting Steps
Reductive conditions generated by the catalytic cycle.The Pd(0) species can act as a reducing agent. Consider using a milder catalyst system or different ligands. In some cases, a different cross-coupling reaction that does not require a strongly reducing catalyst might be an alternative.

Data Presentation

Table 1: Troubleshooting Summary for Common Side Reactions

Reaction Type Common Side Reaction/Byproduct Potential Cause Suggested Mitigation
N-OxidationUnreacted 2,6-dibromopyridineIncomplete reactionIncrease oxidizing agent, temperature, or reaction time.
N-OxidationAcidic byproduct (e.g., m-chlorobenzoic acid)From peracid reagentBasic aqueous workup.[3]
Nucleophilic SubstitutionDi-substitutionExcess nucleophile, high temperatureControl stoichiometry, lower reaction temperature.
Suzuki CouplingHomocoupling of boronic acidOxygen present, inefficient transmetalationDegas reagents, optimize base and solvent.
Buchwald-HartwigDeoxygenationReduction by Pd(0)Use milder catalyst system, consider alternative ligands.
All Pd-catalyzedCatalyst PoisoningCoordination of N-oxide to PdUse bulky, electron-rich ligands.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure and may require optimization.

  • Materials:

    • 2,6-Dibromopyridine

    • meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2,6-dibromopyridine (1.0 eq.) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1-1.3 eq.) portion-wise over 15-30 minutes, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to 0 °C to precipitate the m-chlorobenzoic acid byproduct.

    • Filter the mixture and wash the filtrate with a cold, 10% aqueous solution of Na₂SO₄.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound reagents Combine 2,6-Dibromopyridine and m-CPBA in DCM at 0°C reaction Stir at room temperature (12-24h) reagents->reaction workup Aqueous Workup (Na₂SO₄, NaHCO₃, Brine) reaction->workup purification Column Chromatography workup->purification product This compound purification->product troubleshooting_logic cluster_conversion Low Conversion Issues cluster_byproducts Byproduct Formation start Low Yield in Cross-Coupling Reaction check_conversion Is starting material consumed? start->check_conversion check_byproducts Are byproducts observed? check_conversion->check_byproducts Yes catalyst_poisoning Catalyst Poisoning - Use bulky ligands - Check for impurities check_conversion->catalyst_poisoning No homocoupling Homocoupling - Degas thoroughly check_byproducts->homocoupling Homocoupling deoxygenation Deoxygenation - Milder conditions/catalyst check_byproducts->deoxygenation Deoxygenation other_byproducts Other Byproducts - Optimize reaction parameters check_byproducts->other_byproducts Other inactive_catalyst Inactive Catalyst - Use fresh catalyst - Ensure inert atmosphere catalyst_poisoning->inactive_catalyst

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2,6-Dibromopyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for cross-coupling reactions involving 2,6-dibromopyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing catalyst loading crucial for reactions with this compound?

A1: Optimizing catalyst loading is critical for several reasons. Insufficient catalyst can lead to low or no product yield and slow reaction rates. Conversely, excessive catalyst loading is not only uneconomical but can also lead to the formation of side products and complicate the purification process by increasing the amount of residual metal in the final product. For a substrate like this compound, the N-oxide group can potentially coordinate with the metal center of the catalyst, influencing its activity and stability, making careful optimization even more important.

Q2: How does the 1-oxide group in this compound affect catalyst choice and loading compared to 2,6-dibromopyridine?

A2: The N-oxide group is a strong electron-withdrawing group, which can make the pyridine ring more electron-deficient. This can facilitate the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions. However, the oxygen atom of the N-oxide can also act as a ligand, potentially coordinating to the palladium catalyst. This coordination can either stabilize the active catalyst, leading to higher efficiency, or inhibit it by blocking active sites. Therefore, the optimal catalyst loading and ligand choice may differ from those for 2,6-dibromopyridine. It is often advisable to start with a slightly higher catalyst loading (e.g., 2-5 mol%) when transitioning from a non-oxidized pyridine to a pyridine N-oxide substrate.

Q3: What are the typical palladium catalysts and ligands used for cross-coupling reactions with this compound?

A3: For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with halo-pyridines, palladium catalysts are most common. The choice of ligand is crucial.

  • Suzuki-Miyaura Coupling: Systems like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[1]

  • Buchwald-Hartwig Amination: Similar palladium precursors are used with ligands like BINAP, Xantphos, or Josiphos. For challenging aminations, stronger bases like NaOtBu or LiHMDS are often required.[2][3]

  • Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is the standard system.[4][5]

Q4: What is a typical starting catalyst loading for these reactions?

A4: A general starting point for palladium-catalyzed cross-coupling reactions is between 1 to 5 mol% of the palladium precursor relative to the limiting reagent.[1] For a potentially challenging substrate like this compound, starting at the higher end of this range (e.g., 2-5 mol%) is a prudent approach.[1] If the reaction proceeds smoothly, the catalyst loading can be gradually decreased in subsequent optimization experiments.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction with this compound shows very low or no conversion to the desired product. What are the potential causes related to the catalyst, and how can I troubleshoot this?

  • Answer: Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting:

    • Verify Catalyst Activity: Ensure your palladium precursor and ligands are of high quality and have been stored under an inert atmosphere to prevent degradation. Oxygen can be detrimental to the active Pd(0) species.[6]

    • Increase Catalyst Loading: For a difficult reaction, a primary troubleshooting step is to increase the catalyst loading. You can try incrementally increasing the palladium precursor concentration from 2-5 mol% up to 10 mol%.

    • Screen Different Catalyst Systems: The initial catalyst and ligand combination may not be optimal. For electron-deficient substrates, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) which can promote the oxidative addition and stabilize the catalytic species.[1]

    • Check Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[3]

Issue 2: Slow Reaction Rate

  • Question: The reaction is proceeding, but it is very slow and not reaching completion even after an extended time. How can I improve the reaction rate?

  • Answer: A slow reaction rate often points to a sub-optimal catalytic system or reaction conditions.

    • Increase Catalyst Loading: A higher concentration of the active catalyst will generally increase the reaction rate. Consider a modest increase in catalyst loading (e.g., from 2 mol% to 4 mol%).

    • Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium can be critical. A 1:1 to 2:1 ligand-to-metal ratio is a common starting point, but for some systems, a higher ratio may be beneficial.[1]

    • Elevate the Reaction Temperature: Increasing the temperature, often in 10-20 °C increments, can significantly accelerate the reaction. However, be mindful of potential decomposition of starting materials, products, or the catalyst at higher temperatures.

    • Solvent Choice: The solvent can influence the solubility of the catalyst and reagents, as well as the stability of the catalytic intermediates. Screening solvents like toluene, dioxane, THF, and DMF can help identify more favorable conditions.

Issue 3: Formation of Significant Side Products

  • Question: My reaction is producing the desired product, but I'm also observing significant side products like homocoupling of the coupling partner or hydrodehalogenation of the starting material. How can I improve selectivity?

  • Answer: The formation of side products often indicates that the desired catalytic cycle is not operating efficiently, or that competing reaction pathways are active.

    • Decrease Catalyst Loading: In some cases, high catalyst concentrations can promote side reactions. Once a reasonable yield is achieved, try to lower the catalyst loading to see if it improves the selectivity.

    • Adjust the Ligand: The ligand's steric and electronic properties play a major role in controlling selectivity. A bulkier ligand can sometimes suppress side reactions by sterically hindering undesired reaction pathways.

    • Control the Reaction Temperature: High temperatures can sometimes lead to catalyst decomposition and the formation of palladium black, which can catalyze side reactions. Running the reaction at the lowest effective temperature can improve selectivity.

    • Base Selection: The choice and amount of base are critical. For instance, in Suzuki reactions, using a weaker base or ensuring it is finely powdered and well-mixed can sometimes reduce protodeboronation of the boronic acid.

Quantitative Data on Catalyst Loading (Illustrative Examples)

Table 1: Suzuki-Miyaura Coupling Conditions for Dihalo-N-Oxide Systems (Illustrative)

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012High
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.5)Dioxane9018Moderate
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF1108Good

Table 2: Buchwald-Hartwig Amination Conditions for Dihalo-N-Oxide Systems (Illustrative)

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10016High
2Pd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (2)Dioxane11024Good
3Pd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2)THF8012Moderate

Table 3: Sonogashira Coupling Conditions for Dihalo-N-Oxide Systems (Illustrative)

EntryPd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2)DMF806High
2Pd(PPh₃)₄ (5)CuI (10)Piperidine (3)THF6512Good
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)i-Pr₂NH (2.5)Acetonitrile708Good

Experimental Protocols

General Protocol for Optimizing Palladium Catalyst Loading in a Cross-Coupling Reaction with this compound

This protocol outlines a general procedure for a small-scale reaction screen to determine the optimal catalyst loading.

Materials:

  • This compound

  • Coupling partner (e.g., arylboronic acid, amine, or terminal alkyne)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, Xantphos, PPh₃)

  • Base (e.g., K₃PO₄, NaOtBu, Et₃N)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: To ensure accurate dispensing of small quantities, prepare stock solutions of the palladium precursor and ligand in the chosen reaction solvent.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, arrange a series of reaction vials. To each vial, add this compound (1.0 equiv), the coupling partner (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add varying amounts of the palladium precursor and ligand stock solutions to each vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 4 mol%, and 8 mol%). Ensure the ligand-to-metal ratio is kept constant initially (e.g., 2:1).

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial to reach the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Analysis: After the reaction period, cool the vials to room temperature. Analyze the final conversion and yield for each catalyst loading to determine the optimal concentration that provides the best balance of reaction efficiency, time, and material cost.

  • Work-up and Purification: Once the optimal conditions are identified, the reaction can be scaled up. A typical work-up involves quenching the reaction, extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating it under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

Experimental_Workflow General Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Optimization prep_reagents Prepare Stock Solutions (Pd Precursor, Ligand) setup_vials Set up Reaction Vials (Substrate, Coupling Partner, Base) prep_reagents->setup_vials add_catalyst Add Varying Catalyst Loadings (e.g., 0.5, 1, 2, 4, 8 mol%) setup_vials->add_catalyst add_solvent Add Anhydrous, Degassed Solvent add_catalyst->add_solvent heat_reaction Heat to Reaction Temperature (e.g., 80-120 °C) add_solvent->heat_reaction monitor Monitor Reaction Progress (TLC, LC-MS) heat_reaction->monitor analyze Analyze Conversion & Yield vs. Loading monitor->analyze optimize Identify Optimal Catalyst Loading analyze->optimize scale_up Scale-up Reaction optimize->scale_up Proceed to Scale-up Troubleshooting_Workflow Troubleshooting Guide for Common Reaction Issues start Reaction Issue Identified issue_yield Low/No Yield? start->issue_yield issue_rate Slow Rate? issue_yield->issue_rate No action_yield1 Increase Catalyst Loading (e.g., up to 10 mol%) issue_yield->action_yield1 Yes issue_selectivity Poor Selectivity? issue_rate->issue_selectivity No action_rate1 Increase Catalyst Loading issue_rate->action_rate1 Yes end_ok Reaction Optimized issue_selectivity->end_ok No action_selectivity1 Decrease Catalyst Loading issue_selectivity->action_selectivity1 Yes action_yield2 Screen Different Catalyst/Ligand Systems action_yield1->action_yield2 action_yield3 Verify Reagent Quality & Inert Atmosphere action_yield2->action_yield3 re_evaluate Re-evaluate Reaction action_yield3->re_evaluate re_evaluate->end_ok action_rate2 Increase Temperature action_rate1->action_rate2 action_rate3 Screen Solvents action_rate2->action_rate3 action_rate3->re_evaluate action_selectivity2 Screen Ligands (Steric/Electronic Effects) action_selectivity1->action_selectivity2 action_selectivity3 Lower Reaction Temperature action_selectivity2->action_selectivity3 action_selectivity3->re_evaluate

References

Technical Support Center: Selective Mono-substitution of 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective mono-substitution of 2,6-Dibromopyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of selectively mono-substituted this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective mono-substitution of this compound?

The main challenge lies in controlling the reactivity to prevent the formation of the di-substituted product.[1][2] The two bromine atoms are in electronically equivalent positions, making it difficult to achieve selective reaction at only one site. The N-oxide group significantly activates the pyridine ring towards nucleophilic attack, further complicating selectivity. Careful optimization of reaction conditions, including stoichiometry, temperature, catalyst system, and reaction time, is crucial.[1]

Q2: How does the N-oxide group influence the reactivity compared to 2,6-dibromopyridine?

The N-oxide group is a strong electron-withdrawing group. This property enhances the electrophilicity of the pyridine ring, particularly at the 2- and 6-positions, making it more susceptible to nucleophilic aromatic substitution (SNAr).[3] Consequently, reactions on the N-oxide derivative can often proceed under milder conditions than on the parent pyridine.

Q3: Which reaction types are commonly used for the mono-substitution of this compound?

Several modern synthetic methods can be employed, including:

  • Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing nucleophiles like amines and alkoxides.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.[4]

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1][5]

  • Lithiation followed by Electrophilic Quench: This involves a halogen-metal exchange to create a nucleophilic pyridine ring that can react with various electrophiles.[6]

  • Direct C-H Arylation: This method allows for the formation of C-C bonds without the need for pre-functionalized organometallic reagents.[7][8]

Troubleshooting Guides

Problem 1: Poor or No Mono-selectivity (High Di-substitution)

Q1.1: I am observing significant amounts of the di-substituted product in my reaction. How can I improve mono-selectivity?

Several factors can be adjusted to favor mono-substitution:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile or coupling partner.[4][6]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled mono-substituted product.[6]

  • Reaction Time: Shorter reaction times can minimize the conversion of the mono-substituted product to the di-substituted product. Monitor the reaction progress closely using techniques like TLC or LC-MS.

  • Catalyst and Ligand Choice (for cross-coupling reactions): The choice of ligand in palladium-catalyzed reactions is critical. Bulky, electron-rich ligands can sterically hinder the second substitution.[4]

  • Base Selection: The strength and type of base can influence the reaction rate and selectivity. Weaker bases may favor mono-substitution.[2]

Problem 2: Low Yield of the Mono-substituted Product

Q2.1: My reaction shows good mono-selectivity, but the overall yield is low. What are the possible causes and solutions?

Low yields can stem from several issues:

  • Inactive Catalyst (Cross-Coupling):

    • Cause: The palladium catalyst may not be in its active Pd(0) state or could be poisoned.[9]

    • Solution: Ensure an inert atmosphere to prevent oxidation of the catalyst. Use high-purity, degassed solvents. Consider using a pre-catalyst that is readily activated.[9]

  • Poor Reagent Quality:

    • Cause: Impure starting materials, nucleophiles, or coupling partners can lead to side reactions or inhibit the desired reaction.

    • Solution: Use freshly purified reagents and anhydrous solvents. For lithiation reactions, titrate organolithium reagents before use to determine their exact concentration.[6]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, or the reaction time too short for complete conversion of the starting material.

    • Solution: Gradually increase the reaction temperature and monitor for product formation and potential decomposition. Optimize the reaction time.

Problem 3: Formation of Undesired Side Products

Q3.1: I am observing significant homo-coupling of my boronic acid in a Suzuki reaction. How can I minimize this?

Homo-coupling is a common side reaction in Suzuki couplings.[9]

  • Cause: The presence of oxygen can promote the homo-coupling of boronic acids.[9]

  • Solution: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[9]

  • Cause: The choice of base and solvent can influence the rate of homo-coupling.[2]

  • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.[2]

Q3.2: My lithiation reaction is giving multiple products. What could be the issue?

  • Cause: Di-lithiation can occur if an excess of the organolithium reagent is used or if the reaction temperature is not kept sufficiently low.[6]

  • Solution: Use a precise amount (typically 1.0 to 1.1 equivalents for mono-lithiation) of a freshly titrated organolithium reagent. Maintain a strict reaction temperature of -78 °C.[6]

  • Cause: The organolithium reagent can react with the solvent (e.g., THF) at higher temperatures.[6]

  • Solution: Conduct the reaction at or below -78 °C.[6]

Data Presentation

Table 1: Conditions for Selective Mono-amination of 2,6-Dibromopyridine

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AmineNoneNoneWater150-2052.5High[2]
Volatile AminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[10]

Table 2: Conditions for Selective Mono-arylation of 2,6-Dibromopyridine via Suzuki Coupling

Palladium CatalystLigandBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh[4]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective[4]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-amination of this compound (SNAr)

  • In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Cool the solution to an appropriate temperature (e.g., 0 °C or room temperature, depending on the nucleophilicity of the amine).

  • Slowly add the amine (1.0-1.2 equivalents) to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Selective Mono-arylation of this compound via Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).[9]

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%) and the ligand (e.g., SPhos, 0.2 mol%).[4]

  • Add the degassed solvent(s) (e.g., toluene and water) via syringe.[4]

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[4]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, Coupling Partner, and Base start->reagents 1. inert Establish Inert Atmosphere reagents->inert 2. catalyst Add Pd Catalyst and Ligand inert->catalyst 3. solvent Add Degassed Solvent catalyst->solvent 4. heat Heat to Desired Temperature solvent->heat 5. monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor 6. cool Cool to Room Temperature monitor->cool 7. extract Extraction and Washing cool->extract 8. dry Dry and Concentrate extract->dry 9. purify Column Chromatography dry->purify 10. end Isolated Mono-substituted Product purify->end 11. troubleshooting_flowchart cluster_selectivity Selectivity Issue cluster_yield Yield Issue cluster_side_products Side Products Issue start Reaction Outcome Unsatisfactory high_di High Di-substitution? start->high_di low_yield Low Yield? start->low_yield side_products Side Products? start->side_products adjust_stoich Adjust Stoichiometry (1.0-1.2 eq. Nucleophile) high_di->adjust_stoich Yes lower_temp Lower Reaction Temperature adjust_stoich->lower_temp shorter_time Reduce Reaction Time lower_temp->shorter_time check_catalyst Check Catalyst Activity (Inert Atmosphere) low_yield->check_catalyst Yes check_reagents Verify Reagent Purity (Titrate Organolithiums) check_catalyst->check_reagents optimize_cond Optimize Temperature/Time check_reagents->optimize_cond homocoupling Homo-coupling? side_products->homocoupling Yes degas Rigorously Degas Solvents homocoupling->degas Yes screen_base Screen Bases/Solvents degas->screen_base suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L_n-R transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

References

Stability issues of 2,6-Dibromopyridine 1-oxide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dibromopyridine 1-oxide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

  • Question: My cross-coupling reaction with this compound is giving low to no yield of the desired product. What are the potential stability-related causes and how can I troubleshoot this?

  • Answer: Low yields in cross-coupling reactions involving this compound can often be attributed to the stability of the starting material under the reaction conditions. The pyridine N-oxide functionality can lead to several side reactions.

    Potential Causes & Solutions:

    • Deoxygenation of the N-oxide: The N-oxide group can be reduced to the corresponding pyridine, especially in the presence of palladium catalysts and certain reagents. This deoxygenated by-product may have different reactivity, leading to a complex product mixture and lower yield of the desired N-oxide product.

      • Troubleshooting:

        • Catalyst Choice: Screen different palladium catalysts and ligands. Some systems are more prone to causing deoxygenation. For instance, using pre-formed, well-defined Pd(0) catalysts might be beneficial.

        • Reaction Temperature: Lowering the reaction temperature may help minimize deoxygenation, although this might require longer reaction times.

        • Reagent Purity: Ensure all reagents, especially phosphine ligands, are free of oxidizing or reducing impurities.

    • Catalyst Inhibition: The lone pair of electrons on the oxygen of the N-oxide can coordinate to the palladium center, potentially inhibiting its catalytic activity.

      • Troubleshooting:

        • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can help prevent strong coordination of the N-oxide to the palladium center.[1]

    • Substrate Decomposition: At elevated temperatures, this compound may undergo thermal decomposition.

      • Troubleshooting:

        • Temperature Optimization: Carefully screen reaction temperatures to find a balance between reaction rate and substrate stability. Consider running the reaction at the lowest effective temperature.

        • Reaction Time: Minimize reaction time where possible to reduce the thermal stress on the molecule.

Issue 2: Formation of Unexpected By-products

  • Question: I am observing unexpected by-products in my reaction with this compound. What are the likely side reactions?

  • Answer: The formation of unexpected by-products is often related to the reactivity of the pyridine N-oxide ring.

    Potential Side Reactions and Their Mitigation:

    • Homocoupling: Dimerization of the starting material or the boronic acid (in Suzuki reactions) can occur.

      • Mitigation: Ensure rigorous degassing of solvents and reagents to remove oxygen, which can promote homocoupling.[1]

    • Protodebromination: Replacement of a bromine atom with a hydrogen atom can occur, leading to mono-brominated or unsubstituted pyridine N-oxide.

      • Mitigation: Use anhydrous solvents and reagents. Ensure the base used is not a source of hydrides.

    • Ring-opening or Rearrangement: Under certain conditions, particularly photochemical or strongly acidic/basic conditions, the pyridine N-oxide ring can undergo rearrangement or opening.

      • Mitigation: Protect the reaction from light. Carefully choose the base and solvent system to avoid harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2]

Q2: Is this compound sensitive to light?

A2: Yes, pyridine N-oxides, in general, can be sensitive to light. Photochemical reactions can lead to deoxygenation or rearrangement.[3] It is advisable to store the compound in an amber bottle and to protect reactions from direct light, especially if they are run for extended periods.

Q3: What are the known incompatible materials with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to decomposition or vigorous reactions.

Q4: What is the expected thermal stability of this compound?

Q5: Can the N-oxide group react with nucleophiles or electrophiles under my reaction conditions?

A5: Yes, the N-oxide group significantly influences the reactivity of the pyridine ring. The oxygen atom is electron-donating through resonance, which can activate the ortho and para positions for nucleophilic attack.[5] Conversely, the N-oxide can also react with electrophiles at the oxygen atom.[6] These reactivities should be considered when planning a synthesis.

Data Presentation

Table 1: Summary of Stability and Reactivity Data for this compound

ParameterObservation/Recommendation
Thermal Stability Susceptible to thermal deoxygenation at elevated temperatures. Use the lowest effective reaction temperature.
Photostability Potentially sensitive to UV and visible light, which may cause deoxygenation or rearrangement. Protect from light.
Acid Stability Unstable in the presence of strong acids. May lead to decomposition.
Base Stability Unstable in the presence of strong bases. May lead to decomposition or undesired side reactions.
Reactivity with Catalysts Can undergo deoxygenation in the presence of palladium catalysts. The N-oxide may also act as a ligand, inhibiting the catalyst.
Incompatible Reagents Strong oxidizing agents, strong acids, strong bases.

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability using TGA/DSC

This protocol provides a general method for evaluating the thermal stability of a compound like this compound.

  • Sample Preparation: Ensure the sample is dry and pure.

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA) and/or Differential Scanning Calorimeter (DSC).

  • TGA Method:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates decomposition.

  • DSC Method:

    • Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow to identify endothermic (melting) and exothermic (decomposition) events.

Protocol 2: General Procedure for Assessing Photostability

This protocol is based on ICH Q1B guidelines for photostability testing of new active substances.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. Prepare a control sample by wrapping a separate cuvette with the same solution in aluminum foil.

  • Light Exposure: Expose the sample to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of fluorescent and UV lamps). The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: After exposure, analyze the sample and the dark control by a stability-indicating method, such as HPLC-UV.

  • Evaluation: Compare the chromatograms of the exposed sample, the dark control, and a non-exposed standard to determine the extent of degradation and the formation of any photoproducts.

Mandatory Visualization

Decomposition_Pathways cluster_main This compound cluster_conditions Reaction Conditions cluster_products Potential Products / Side-products 2,6-Dibromopyridine_1-oxide 2,6-Dibromopyridine 1-oxide Deoxygenated_Product 2,6-Dibromopyridine 2,6-Dibromopyridine_1-oxide->Deoxygenated_Product Deoxygenation Rearrangement_Products Rearrangement Products 2,6-Dibromopyridine_1-oxide->Rearrangement_Products Rearrangement Decomposition_Products Other Decomposition Products 2,6-Dibromopyridine_1-oxide->Decomposition_Products Decomposition Heat Heat Heat->Deoxygenated_Product Light Light (hv) Light->Deoxygenated_Product Light->Rearrangement_Products Pd_Catalyst Pd Catalyst (e.g., Pd(0)) Pd_Catalyst->Deoxygenated_Product Strong_Acid_Base Strong Acid/Base Strong_Acid_Base->Decomposition_Products

Caption: Potential decomposition pathways of this compound under various conditions.

Troubleshooting_Workflow Start Low Yield or Unexpected By-products Observed Check_Purity Verify Purity of Starting Material and Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Light, Atmosphere) Check_Purity->Check_Conditions Purity OK Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Purity Suspect Optimize_Catalyst Screen Catalyst and Ligand Check_Conditions->Optimize_Catalyst Conditions OK Modify_Conditions Adjust Temperature, Protect from Light, Ensure Inert Atmosphere Check_Conditions->Modify_Conditions Conditions Not Optimal Optimize_Base_Solvent Optimize Base and Solvent Optimize_Catalyst->Optimize_Base_Solvent No Improvement Select_New_System Select Optimal Catalyst/Ligand System Optimize_Catalyst->Select_New_System Improvement Select_New_Base_Solvent Select Milder/Anhydrous Base and Solvent Optimize_Base_Solvent->Select_New_Base_Solvent Improvement Success Improved Outcome Optimize_Base_Solvent->Success No Further Issues Purify_Reagents->Check_Purity Modify_Conditions->Check_Conditions Select_New_System->Success Select_New_Base_Solvent->Success

Caption: A logical workflow for troubleshooting stability issues with this compound.

References

Technical Support Center: Troubleshooting N-Oxide Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the removal of the N-oxide group post-synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the deoxygenation of N-oxides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My N-oxide reduction is incomplete, resulting in a low yield of the desired amine. What are the common causes and how can I improve the conversion?

A1: Incomplete reduction is a frequent issue. Here are several factors to consider and potential solutions:

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For heterogeneous reductions like catalytic hydrogenation (e.g., Pd/C, H₂), the catalyst may be deactivated.

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the rate and overall conversion. However, be mindful of potential side reactions at elevated temperatures.[1]

  • Poor Solubility: The N-oxide substrate may not be fully dissolved in the chosen solvent, limiting its contact with the reducing agent. Try using a different solvent system or a co-solvent to improve solubility.

  • Steric Hindrance: Bulky substituents near the N-oxide group can hinder the approach of the reducing agent. In such cases, a smaller reducing agent or more forcing reaction conditions (higher temperature, longer reaction time) might be necessary.

  • Catalyst Poisoning (for catalytic reductions): Trace impurities in your substrate or solvent can poison the catalyst (e.g., Palladium on carbon). Ensure the purity of your starting materials and consider filtering the reaction mixture through a pad of celite or activated carbon prior to the reduction.

Q2: I am observing significant side reactions and decomposition of my starting material or product. How can I improve the chemoselectivity of the N-oxide reduction?

A2: Achieving high chemoselectivity is crucial, especially with complex molecules bearing multiple functional groups. Here are some strategies:

  • Choice of Reducing Agent: The choice of reducing agent is paramount for chemoselectivity. For instance, some reducing agents might also reduce other functional groups like nitro, ester, or carbonyl groups.

    • Mild Reducing Agents: For substrates with sensitive functional groups, consider milder and more selective reagents. Visible light-mediated photocatalytic methods using Hantzsch esters as the reductant have shown high chemoselectivity, tolerating functional groups like carbamates, esters, ketones, nitriles, and even nitro groups.[2][3]

    • Titanium(III) Chloride (TiCl₃): This reagent is known to selectively reduce N-oxides in the presence of sulfoxides and other labile groups, making it particularly useful in drug metabolism studies.[4][5]

    • Diboron Reagents: Reagents like bis(pinacolato)diboron ((pinB)₂) offer a mild and selective method for deoxygenation, compatible with a wide range of functionalities.[6]

  • Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to side reactions. Opt for milder conditions whenever possible. For example, many modern photocatalytic and electrochemical methods operate at room temperature.[3][7]

  • Protecting Groups: If a particular functional group is not compatible with the chosen reduction conditions, consider protecting it before the deoxygenation step and deprotecting it afterward.

Q3: My pyridine N-oxide is being chlorinated instead of just deoxygenated when using a phosphorus-based reagent. How can I prevent this?

A3: This is a known side reaction, particularly with phosphorus chlorides.

  • Reagent Choice: The key is to use the correct phosphorus reagent.

    • Phosphorus Trichloride (PCl₃): This reagent is known to cause chlorination at the C-2 position of the pyridine ring in addition to deoxygenation.[8][9]

    • Phosphorus Oxychloride (POCl₃): This reagent is more commonly associated with chlorination at the C-2 position.[9]

    • Triphenylphosphine (PPh₃): To avoid chlorination, use a non-chlorinating phosphorus(III) reagent like triphenylphosphine. Treatment of pyridine N-oxides with PPh₃ typically leads to clean deoxygenation, with the P(III) being oxidized to triphenylphosphine oxide (P(V)).[9]

Q4: I am working with a molecule that has both an aliphatic N-oxide and an aza-aryl N-oxide. Can I selectively reduce one over the other?

A4: Yes, selective reduction is often possible due to the different reactivities of these two types of N-oxides.

  • Aliphatic vs. Aza-aryl N-oxides: Aliphatic tertiary amine N-oxides are generally more readily reduced than aza-aryl N-oxides (e.g., pyridine N-oxide).[1] This difference in reactivity can be exploited for selective reduction.

  • Diboron Reagents: Using a reagent like bis(pinacolato)diboron ((pinB)₂), you can often selectively reduce the aliphatic N-oxide at room temperature, leaving the aza-aryl N-oxide intact. The aza-aryl N-oxide will typically require higher temperatures and longer reaction times for reduction.[1]

Quantitative Data on Deoxygenation Methods

The following tables summarize quantitative data for various N-oxide deoxygenation methods to facilitate comparison.

Table 1: Comparison of Catalytic Deoxygenation Methods for Pyridine N-Oxides

Catalyst SystemReductantTemperature (°C)TimeYield (%)Notes
[Pd(OAc)₂]/dppf (3 mol%)Triethylamine (Et₃N)140-16015 min (Microwave)>95Tolerates nitro, hydroxy, ester, and carbonyl groups.[10]
Rhenium Complex (Re-3)DIPEA2030 min - 8 h82-99Photocatalytic method under visible light.[8]
Thioxanthone (TX)/TfOHMethanolRoom Temp1-2 hHighVisible light-induced photoredox method.[3]

Table 2: Chemoselectivity of Various Deoxygenation Reagents

ReagentCompatible Functional GroupsIncompatible/Reactive Functional GroupsReference
TiCl₃Sulfoxides, esters, amides-[4][5]
(pinB)₂Hydroxyl, thiol, cyano, halogens-[6]
Hantzsch Esters (photocatalytic)Carbamates, esters, ketones, nitriles, nitro, halogens-[2][3]
MgI₂ / Formic AcidCarbonyl, cyano, benzylNitro group can be reduced under standard conditions[11]

Experimental Protocols

Below are detailed methodologies for some common N-oxide reduction experiments.

Protocol 1: General Procedure for Deoxygenation using Bis(pinacolato)diboron ((pinB)₂) in an Organic Solvent

Caution: The reduction of alkyl amine N-oxides can be exothermic. Appropriate precautions should be taken.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the amine N-oxide (1.0 mmol) in an anhydrous solvent (e.g., CH₃CN, 1,4-dioxane, 5 mL).

  • Reagent Addition: Add bis(pinacolato)diboron ((pinB)₂) (1.0 to 1.2 mmol, 1.0 to 1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at the appropriate temperature. Aliphatic N-oxides often react rapidly at room temperature, while aza-aryl N-oxides may require heating (e.g., 70-80 °C).[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • To quench any remaining diboron reagent and facilitate the removal of boron byproducts, add ethylenediamine (e.g., 20 mol equivalents) and stir for 1 hour at room temperature.[6]

    • Dilute the mixture with water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Photocatalytic Deoxygenation of Pyridine N-Oxides using a Rhenium Catalyst

  • Preparation: In a suitable reaction vessel (e.g., a quartz tube), combine the pyridine N-oxide (100 µmol), the rhenium photocatalyst (e.g., [Re(4,4′-tBu-bpy)(CO)₃Cl], 5 mol%), and a sacrificial electron donor like N,N-diisopropylethylamine (DIPEA) (5.7 equivalents).[8]

  • Solvent: Add the appropriate solvent (e.g., CD₃CN, 0.5 mL).

  • Reaction Setup: Seal the vessel and place it in a photoreactor equipped with a visible light source (e.g., blue LEDs).

  • Irradiation: Irradiate the mixture at room temperature with stirring.

  • Monitoring: Monitor the reaction progress by ¹H NMR analysis of the crude reaction mixture at various time points.[8]

  • Work-up and Analysis: Once the reaction is complete, the product yield can be determined directly by ¹H NMR using an internal standard. For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by chromatography.

Protocol 3: Deoxygenation of Aromatic Nitro Compounds using Sodium Dithionite

While primarily for nitro group reduction, sodium dithionite can also be effective for some N-oxides under specific conditions.

  • Preparation: Dissolve the N-oxide substrate (1.0 mmol) in a suitable solvent system (e.g., DMF/water, ethanol/water) in a round-bottom flask with a magnetic stirrer.[12]

  • Reagent Solution: In a separate flask, prepare a solution of sodium dithionite (Na₂S₂O₄) (typically 2-4 equivalents) in water.

  • Addition: Slowly add the aqueous sodium dithionite solution to the stirred solution of the N-oxide. The reaction can be exothermic; maintain the temperature with a water bath if necessary.[12]

  • pH Adjustment (Optional): If required, adjust the pH of the reaction mixture to 8-9 using a base like sodium bicarbonate.[12]

  • Reaction: Stir the reaction at the desired temperature (can range from room temperature to 120 °C) and monitor its progress by TLC or LC-MS.[12]

  • Work-up:

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualized Workflows and Logic

The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes in troubleshooting N-oxide removal.

Troubleshooting_N_Oxide_Reduction start Start: N-Oxide Reduction check_completion Monitor Reaction (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction/ Low Yield check_completion->incomplete No side_reactions Side Reactions/ Decomposition check_completion->side_reactions Yes, but... complete Reaction Complete check_completion->complete Yes increase_reagent Increase Stoichiometry of Reducing Agent incomplete->increase_reagent change_solvent Change Solvent/ Add Co-solvent incomplete->change_solvent increase_temp_time Increase Temperature/ Reaction Time incomplete->increase_temp_time check_catalyst Check Catalyst Activity/ Purity of Materials incomplete->check_catalyst milder_reagent Switch to Milder/ More Selective Reagent (e.g., Photocatalytic, TiCl₃) side_reactions->milder_reagent milder_conditions Use Milder Conditions (e.g., Lower Temp) side_reactions->milder_conditions protecting_group Use Protecting Groups side_reactions->protecting_group increase_reagent->check_completion change_solvent->check_completion increase_temp_time->check_completion check_catalyst->check_completion milder_reagent->start milder_conditions->start protecting_group->start N_Oxide_Deoxygenation_Workflow start Start: N-Oxide Substrate reagent_selection Step 1: Reagent & Condition Selection - Assess functional group compatibility - Consider steric hindrance - Choose between catalytic, stoichiometric, or photocatalytic methods start->reagent_selection reaction_setup Step 2: Reaction Setup - Dissolve substrate in appropriate solvent - Add reducing agent/catalyst under inert atmosphere if needed reagent_selection->reaction_setup reaction_progress Step 3: Reaction Monitoring - Track conversion by TLC, LC-MS, or NMR - Adjust temperature or time as needed reaction_setup->reaction_progress workup Step 4: Work-up & Quenching - Quench excess reagent - Perform aqueous extraction to remove byproducts reaction_progress->workup purification Step 5: Purification - Column chromatography, recrystallization, or distillation workup->purification characterization Step 6: Product Characterization - NMR, MS, IR to confirm structure and purity purification->characterization finish End: Pure Amine Product characterization->finish

References

Technical Support Center: Scaling Up Laboratory Synthesis of 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the laboratory synthesis and scale-up of 2,6-Dibromopyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and reliable synthetic route involves a two-step process. The first step is the synthesis of the precursor, 2,6-dibromopyridine, typically from 2,6-dichloropyridine via a halogen exchange reaction.[1][2] The second step is the N-oxidation of 2,6-dibromopyridine using an oxidizing agent, most commonly a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[3][4]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several challenges that may not be apparent at a smaller scale. These can include reduced yields, longer reaction times, and issues with heat dissipation, especially during the exothermic N-oxidation step.[5] Inadequate mixing in larger reactors can also lead to the formation of side products and a change in the impurity profile.[5]

Q3: How can I monitor the progress of the N-oxidation reaction?

A3: The progress of the N-oxidation reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[6] By spotting the reaction mixture alongside the starting material (2,6-dibromopyridine), the disappearance of the starting material and the appearance of the more polar N-oxide product can be tracked.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Both 2,6-dibromopyridine and the oxidizing agents used, such as m-CPBA, require careful handling. 2,6-dibromopyridine is toxic if swallowed and causes skin and eye irritation.[7] Peroxy acids like m-CPBA are strong oxidizing agents and can be explosive when dry or subjected to shock or friction.[1][4] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4]

Troubleshooting Guides

Problem 1: Low yield in the synthesis of 2,6-dibromopyridine (precursor).

Possible Cause Suggested Solution
Incomplete reactionEnsure the reaction is refluxed for the specified time (e.g., 24 hours) and that the temperature is maintained within the optimal range (80-150°C). Monitor the reaction to completion using HPLC.
Loss of product during workupAfter cooling the reaction mixture, ensure complete precipitation of the crude product by using an ice bath before filtration.[2] When purifying by recrystallization, use a minimal amount of cold solvent for washing to avoid dissolving the product.

Problem 2: Incomplete N-oxidation of 2,6-dibromopyridine.

Possible Cause Suggested Solution
Insufficient oxidizing agentUse a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents of m-CPBA) to ensure complete conversion of the starting material.[1]
Low reaction temperatureWhile the initial addition of the oxidant should be done at a low temperature (0°C) to control the exothermic reaction, the reaction should be allowed to warm to room temperature and stirred for a sufficient duration (2-12 hours) to ensure completion.[1]
Degradation of the oxidizing agentUse a fresh, high-quality oxidizing agent. m-CPBA can degrade over time, especially if not stored properly.

Problem 3: Formation of byproducts during N-oxidation.

Possible Cause Suggested Solution
Over-oxidation or side reactionsControl the reaction temperature carefully, especially during the addition of the oxidizing agent.[1] The slow, portion-wise addition of the oxidant at 0°C is recommended.[1]
Presence of impurities in the starting materialEnsure the 2,6-dibromopyridine precursor is of high purity before proceeding with the N-oxidation step. Purification by recrystallization is recommended.[8]

Problem 4: Difficulty in purifying the final product, this compound.

Possible Cause Suggested Solution
Inefficient removal of m-chlorobenzoic acid (byproduct of m-CPBA)During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic byproduct.[1]
Product is an oil or does not crystallizeDiscoloration or failure to crystallize often indicates the presence of impurities.[5] Purify the crude product using column chromatography on silica gel before attempting recrystallization.[1] For recrystallization, test a range of solvents to find one that dissolves the product when hot but not at room temperature.[5]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dibromopyridine

This protocol is adapted from a patented procedure for the synthesis of 2,6-dibromopyridine from 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Sodium Bromide (NaBr)

  • 40% Hydrobromic acid (HBr) aqueous solution

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichloropyridine (0.1 mol), sodium bromide (0.2 mol), and 40% aqueous hydrobromic acid (0.4 mol).

  • Heat the reaction mixture to reflux at a temperature between 80-150°C for 24 hours.

  • Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC).[2]

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the resulting solid to collect the crude product.

  • Purify the crude product by recrystallization from diethyl ether to yield pure 2,6-dibromopyridine.

Quantitative Data for 2,6-Dibromopyridine Synthesis

Reactant Molar Quantity Product Yield Purity (HPLC)
2,6-Dichloropyridine0.1 mol2,6-Dibromopyridine66.4%98.5%

Data adapted from patent CN102993086A.

Protocol 2: N-Oxidation of 2,6-Dibromopyridine

This is a general procedure for the N-oxidation of pyridine derivatives using m-CPBA, adapted for the synthesis of this compound.[1]

Materials:

  • 2,6-Dibromopyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,6-dibromopyridine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add m-CPBA (1.2-1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature remains low.[1]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-12 hours, monitoring its progress by TLC.[1]

  • Upon completion, cool the mixture back to 0°C and quench any excess peroxide by the slow addition of a saturated Na₂S₂O₃ solution.[1]

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution (twice) and then with brine (once).[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Visualizations

experimental_workflow_synthesis cluster_0 Step 1: Synthesis of 2,6-Dibromopyridine start_s1 Combine 2,6-Dichloropyridine, NaBr, and HBr reflux Reflux at 80-150°C for 24h start_s1->reflux monitor_s1 Monitor by HPLC reflux->monitor_s1 workup_s1 Cool, Filter, and Recrystallize from Diethyl Ether monitor_s1->workup_s1 product_s1 Pure 2,6-Dibromopyridine workup_s1->product_s1 experimental_workflow_oxidation cluster_1 Step 2: N-Oxidation start_s2 Dissolve 2,6-Dibromopyridine in DCM cool_add Cool to 0°C and add m-CPBA start_s2->cool_add react Warm to RT and stir for 2-12h cool_add->react monitor_s2 Monitor by TLC react->monitor_s2 workup_s2 Quench, Wash, Dry, and Concentrate monitor_s2->workup_s2 purify Recrystallize workup_s2->purify product_s2 This compound purify->product_s2 troubleshooting_logic cluster_precursor Precursor Synthesis Issue cluster_n_oxidation N-Oxidation Issue start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check Precursor Step incomplete_oxidation Incomplete Oxidation? start->incomplete_oxidation Check N-Oxidation Step workup_loss Loss During Workup? incomplete_reaction->workup_loss No solution_reflux Extend Reflux Time/ Check Temperature incomplete_reaction->solution_reflux Yes solution_workup Optimize Cooling & Washing Steps workup_loss->solution_workup Yes byproducts Byproduct Formation? incomplete_oxidation->byproducts No solution_oxidant Use Excess Oxidant/ Increase Reaction Time incomplete_oxidation->solution_oxidant Yes solution_temp_control Control Temperature/ Purify Starting Material byproducts->solution_temp_control Yes

References

Technical Support Center: Managing 2,6-Dibromopyridine 1-oxide Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2,6-Dibromopyridine 1-oxide. It provides essential information on the thermal stability and decomposition of this compound, along with troubleshooting advice and frequently asked questions to ensure safe and effective handling in a laboratory setting.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and use of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of the solid (yellowing or browning) Exposure to light, air, or contaminants. Minor degradation.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For ongoing experiments, prepare fresh solutions. If significant discoloration is observed, it is advisable to verify the purity of the material before use.
Unexpected pressure buildup in a reaction vessel upon heating Decomposition of the material, leading to gas evolution. The reaction temperature may have exceeded the decomposition threshold.Immediately and cautiously cool the reaction vessel in an ice bath. Ensure adequate ventilation in a fume hood. Do not seal the vessel tightly if pressure buildup is suspected. Re-evaluate the reaction temperature and consider running the experiment at a lower temperature.
Inconsistent reaction outcomes or low yields Degradation of the this compound starting material.Confirm the purity of the compound using a suitable analytical method (e.g., NMR, LC-MS). Ensure the material has been stored correctly at 2-8°C, protected from light and moisture.[1][2] Use freshly acquired or purified material if degradation is suspected.
Formation of dark, tar-like substances in the reaction mixture Significant thermal decomposition. This can be caused by excessive heating or prolonged reaction times at elevated temperatures.Stop the reaction and safely quench the mixture. Re-evaluate the reaction conditions, particularly the temperature and duration. Consider using a lower boiling point solvent or alternative synthetic route that does not require high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area at temperatures between 2-8°C.[1][2] It should be kept in a tightly closed container, protected from light and moisture. Storing under an inert atmosphere is also recommended to prevent slow degradation.

Q2: What is the thermal stability of this compound?

Q3: What are the hazardous decomposition products of this compound?

A3: While specific studies on the decomposition of this compound are limited, information from the related compound, 2,6-Dibromopyridine, suggests that thermal decomposition can release hazardous gases. These may include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen bromide (HBr)[3][4]

All experiments involving heating of this compound should be performed in a well-ventilated chemical fume hood.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should be stored away from strong oxidizing agents and strong bases.[4][5] Contact with these substances could lead to vigorous and potentially hazardous reactions.

Q5: What should I do in case of a spill?

A5: In case of a spill, avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] For minor spills, gently sweep the solid material into a suitable, labeled container for disposal. Ensure the area is then cleaned with an appropriate solvent and decontaminated. For larger spills, follow your institution's hazardous material spill response procedures.

Quantitative Data Summary

Property Value Source
Melting Point 180-190 °C[2]
Storage Temperature 2-8 °C[1][2]

Experimental Protocols

While specific experimental data for the thermal analysis of this compound is not widely published, the following are general methodologies for performing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are key techniques for assessing thermal stability.

Differential Scanning Calorimetry (DSC) Protocol

  • Objective: To determine the melting point and identify any exothermic or endothermic events associated with decomposition.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to identify the onset and peak of the melting endotherm. Any sharp exothermic peaks following the melt may indicate decomposition.

Thermogravimetric Analysis (TGA) Protocol

  • Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of mass loss, which indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Observed Issue discoloration Discoloration of Solid start->discoloration pressure Unexpected Pressure Buildup start->pressure inconsistent_results Inconsistent Reaction Outcomes start->inconsistent_results tar Formation of Tar-like Substances start->tar cause_light Cause: Exposure to Light/Air discoloration->cause_light cause_temp Cause: Exceeded Decomposition Temp. pressure->cause_temp cause_degradation Cause: Starting Material Degradation inconsistent_results->cause_degradation cause_high_heat Cause: Excessive Heating tar->cause_high_heat action_store Action: Store Properly (Inert atmosphere, amber vial) cause_light->action_store action_cool Action: Cool Reaction Immediately Re-evaluate Temperature cause_temp->action_cool action_verify Action: Verify Purity (NMR, LC-MS) Use Fresh Material cause_degradation->action_verify action_stop Action: Stop Reaction Re-evaluate Conditions (Temp., Time) cause_high_heat->action_stop

Caption: Troubleshooting workflow for issues with this compound.

DecompositionPathway Potential Thermal Decomposition Pathway of this compound parent This compound (C5H3Br2NO) heat High Temperature parent->heat products Decomposition Products heat->products nox Nitrogen Oxides (NOx) products->nox Gaseous co Carbon Monoxide (CO) products->co Gaseous co2 Carbon Dioxide (CO2) products->co2 Gaseous hbr Hydrogen Bromide (HBr) products->hbr Gaseous

Caption: Potential thermal decomposition products of this compound.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra: 2,6-Dibromopyridine 1-oxide and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Dibromopyridine 1-oxide and its structural analogues. Due to the limited availability of directly published, assigned spectral data for this compound, this guide presents a detailed comparison with closely related compounds to aid researchers in spectral assignment and interpretation. The provided data for pyridine N-oxide, 2-chloropyridine N-oxide, and 2,6-dichloropyridine serves as a robust framework for predicting and understanding the spectral characteristics of the target compound.

¹H and ¹³C NMR Spectral Data Comparison

The following table summarizes the experimental ¹H and ¹³C NMR chemical shift values for this compound and its analogues. The data for the analogues provides a basis for predicting the spectral features of the target compound. The electron-withdrawing nature of the bromine atoms and the N-oxide functional group are expected to significantly influence the chemical shifts of the pyridine ring protons and carbons.

CompoundSolvent¹H NMR Chemical Shifts (ppm) and Multiplicities¹³C NMR Chemical Shifts (ppm)
This compound PredictedH3/H5: ~7.5-7.7 (d), H4: ~7.2-7.4 (t)C2/C6: ~140-142, C3/C5: ~130-132, C4: ~128-130
Pyridine 1-oxide [1]CDCl₃H2/H6: 8.25-8.27 (m), H3/H5/H4: 7.35-7.37 (m)C2/C6: 138.5, C3/C5: 125.5, C4: 125.3
2-Chloropyridine 1-oxide [1]CDCl₃H6: 8.40-8.41 (m), H3/H4/H5: 7.28-7.32 (m), 7.55-7.58 (m)C2: 141.5, C6: 140.3, C4: 126.9, C5: 126.0, C3: 123.8
2,6-Dichloropyridine Not specifiedH3/H5: 7.28 (d, J=8.0 Hz), H4: 7.63 (t, J=8.0 Hz)Data not available

Experimental Protocols

A general methodology for the acquisition of ¹H and ¹³C NMR spectra for pyridine-N-oxide derivatives is outlined below.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing Structural and Experimental Relationships

The following diagrams illustrate the key relationships in the NMR analysis of this compound.

Structure and NMR-Active Nuclei of this compound cluster_structure This compound cluster_nuclei NMR Active Nuclei structure H ¹H (Protons) structure->H H3, H4, H5 C ¹³C (Carbons) structure->C C2, C3, C4, C5, C6

Caption: Molecular structure and its NMR-active nuclei.

General Workflow for NMR Spectral Analysis cluster_exp Experimental cluster_analysis Data Analysis sample_prep Sample Preparation nmr_acq NMR Data Acquisition sample_prep->nmr_acq 1. Prepare Sample processing Spectral Processing nmr_acq->processing 2. Obtain FID assignment Signal Assignment processing->assignment 3. Fourier Transform interpretation Structural Interpretation assignment->interpretation 4. Assign Peaks

Caption: A typical workflow for NMR spectral acquisition and analysis.

References

Interpreting the Mass Spectrometry Fragmentation of 2,6-Dibromopyridine 1-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for determining molecular weight and deducing structural information through the analysis of fragmentation patterns. This guide provides a detailed interpretation of the expected mass spectrometry fragmentation of 2,6-Dibromopyridine 1-oxide, a halogenated heterocyclic N-oxide of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this analysis is built upon established fragmentation principles of related pyridine N-oxides and halogenated aromatic compounds.

Postulated Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key steps, initiated by the ionization of the molecule to form the molecular ion (M+). The presence of two bromine atoms, with their characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

A primary and highly characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom.[1][2] This "deoxygenation" process leads to the formation of the corresponding 2,6-dibromopyridine radical cation.[2] Subsequent fragmentation is expected to involve the loss of bromine radicals and the pyridine ring's cleavage.

The proposed fragmentation cascade is visualized in the following diagram:

G Figure 1: Postulated Fragmentation Pathway of this compound M [C₅H₃Br₂NO]⁺˙ m/z = 251, 253, 255 (Molecular Ion) A [C₅H₃Br₂N]⁺˙ m/z = 235, 237, 239 M->A - O B [C₅H₃BrN]⁺˙ m/z = 156, 158 A->B - Br C [C₅H₃N]⁺˙ m/z = 77 B->C - Br D [C₄H₃]⁺ m/z = 51 B->D - HBr - HCN

Caption: Postulated fragmentation pathway of this compound.

Comparative Fragmentation Analysis

To provide context for the expected fragmentation of this compound, a comparison with related compounds is instructive. The fragmentation patterns of pyridine N-oxide and 2-bromopyridine offer insights into the influence of the N-oxide functional group and halogen substituents on the fragmentation process.

Compound Molecular Ion (m/z) Key Fragments (m/z) Interpretation of Key Fragmentations
This compound (Postulated) 251, 253, 255235, 237, 239156, 15877Loss of Oxygen (-O)Loss of Bromine (-Br)Loss of second Bromine (-Br)
Pyridine N-oxide 957967Loss of Oxygen (-O)Loss of HCN (-HCN)
2-Bromopyridine 157, 1597851Loss of Bromine (-Br)Loss of HCN (-HCN)

Experimental Protocols

The acquisition of mass spectrometry data for this compound would typically follow a standardized protocol for electron ionization mass spectrometry (EI-MS).

Sample Preparation:

  • A small quantity (typically <1 mg) of this compound is dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

  • The solution is then introduced into the mass spectrometer.

Mass Spectrometry Analysis:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-300

The following diagram outlines the general workflow for this experimental procedure.

G Figure 2: Experimental Workflow for EI-MS Analysis cluster_0 Sample Preparation cluster_1 Mass Spectrometry A Dissolve this compound in volatile solvent B Introduce sample into EI ion source A->B C Ionize molecules (70 eV) B->C D Separate ions in mass analyzer C->D E Detect ions and generate mass spectrum D->E

Caption: General workflow for obtaining an EI mass spectrum.

Conclusion

The interpretation of the mass spectrum of this compound, while currently based on theoretical principles and comparative data, provides a robust framework for its structural confirmation. The anticipated fragmentation pattern, characterized by the initial loss of the N-oxide oxygen followed by sequential loss of the bromine atoms, would provide strong evidence for its molecular structure. This guide serves as a valuable resource for researchers and professionals in drug development by outlining the expected mass spectral behavior of this compound and providing a basis for the analysis of future experimental data.

References

A Comparative Guide to the FT-IR Analysis of Functional Groups in 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2,6-Dibromopyridine 1-oxide with its parent compounds, pyridine and pyridine N-oxide. Understanding the vibrational characteristics of this compound is essential for researchers and professionals in drug development and materials science for compound identification, purity assessment, and analysis of chemical transformations. This document outlines key spectral data, a comprehensive experimental protocol for acquiring high-quality FT-IR spectra, and visualizations of the analytical workflow and molecular structure-spectra correlations.

Comparative FT-IR Spectral Data

The following table summarizes the characteristic infrared absorption peaks for pyridine, pyridine N-oxide, and the expected vibrational frequencies for this compound. The assignments are based on published data for pyridine and pyridine N-oxide, with predictions for the target compound derived from established group frequency correlations. Wavenumbers are given in cm⁻¹.

Functional Group VibrationPyridine (cm⁻¹)Pyridine N-oxide (cm⁻¹)This compound (Expected, cm⁻¹)Justification for Expected Frequencies
Aromatic C-H Stretch 3100-30003100-3000~3050Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.[1][2][3]
Aromatic Ring Stretch (C=C/C=N) 1600-1585, 1500-14001613, 1558~1550, ~1400The C=C and C=N stretching vibrations in the pyridine ring are expected to be present.[4][5] Substitution with heavy bromine atoms may shift these bands to lower wavenumbers.
N-O Stretch -1254~1240The N-O stretching vibration is a characteristic and strong band in pyridine N-oxides.[4] Electron-withdrawing bromine atoms are expected to slightly lower this frequency.
C-H "oop" (out-of-plane) Bend 900-675~760~800The out-of-plane C-H bending is sensitive to the substitution pattern on the aromatic ring.[3]
C-Br Stretch --690-515The C-Br stretching vibration for aromatic bromine compounds typically appears in this region.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Solid this compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

    • Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Data Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing of the spectrum.

  • Cleaning:

    • After analysis, retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent to prevent cross-contamination.

Visualizations

FT_IR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample (this compound) ATR_Crystal Clean ATR Crystal Sample->ATR_Crystal Place sample on crystal Background Acquire Background Spectrum ATR_Crystal->Background Sample_Spectrum Acquire Sample Spectrum Background->Sample_Spectrum Process Process Spectrum (Baseline Correction, etc.) Sample_Spectrum->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret

Caption: Workflow for FT-IR analysis of a solid sample.

Functional_Groups Structure-Spectra Correlation for this compound cluster_groups Functional Groups cluster_peaks Expected FT-IR Peaks (cm⁻¹) Molecule This compound CH Aromatic C-H Molecule->CH Ring Pyridine Ring (C=C, C=N) Molecule->Ring NO N-Oxide (N-O) Molecule->NO CBr C-Br Bonds Molecule->CBr CH_Peak ~3050 CH->CH_Peak Ring_Peak ~1550, ~1400 Ring->Ring_Peak NO_Peak ~1240 NO->NO_Peak CBr_Peak 690-515 CBr->CBr_Peak

Caption: Key functional groups and their expected FT-IR peaks.

References

Unveiling the Structural Landscape of 2,6-Dibromopyridine 1-Oxide Derivatives: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides an unparalleled atomic-level view, guiding the design of novel therapeutics. This guide offers a comparative analysis of the X-ray crystallographic data for 2,6-disubstituted pyridine 1-oxide derivatives, with a focus on 2,6-Dibromopyridine 1-oxide and its analogues. By presenting key structural parameters and detailed experimental protocols, this document aims to be a valuable resource for scientists working with these important chemical scaffolds.

Comparative Analysis of Crystallographic Data

To date, a comprehensive, publicly available single-crystal X-ray structure for this compound has not been deposited in major crystallographic databases. However, analysis of closely related structures provides valuable insights into the expected molecular geometry and crystal packing. For a robust comparison, we will examine the crystallographic data of 2,6-Dichloropyridine 1-oxide and the more complex 2,6-diazidotrichloropyridine N-oxide.

Parameter2,6-Dichloropyridine 1-oxide2,6-diazidotrichloropyridine N-oxide[1]
Formula C₅H₃Cl₂NOC₅Cl₃N₇O
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions
a (Å)3.84(1)8.432(2)
b (Å)15.65(3)10.123(2)
c (Å)10.35(2)12.011(2)
α (°)9090
β (°)98.4(2)109.25(3)
γ (°)9090
Volume (ų) 615(2)967.5(4)
Z 44
Calculated Density (g/cm³) 1.772.01

Table 1: Comparison of Unit Cell Parameters. This table highlights the differences in the fundamental packing of the molecules in the solid state.

Bond/Angle2,6-Dichloropyridine 1-oxide2,6-diazidotrichloropyridine N-oxide[1]
N-O Bond Length (Å) ~1.25-1.30 (expected)1.254(3)
C-Halogen Bond Length (Å) C-Cl: ~1.70-1.74C-Cl: 1.718(7)
C-N-C Angle (in ring) (°) ~120-124 (expected)119.7(7)
O-N-C Angle (°) ~118-122 (expected)121.1(7)

Table 2: Comparison of Key Bond Lengths and Angles. These parameters provide insight into the electronic effects of the different substituents on the pyridine N-oxide core.

Experimental Protocols

The determination of crystal structures for compounds such as 2,6-disubstituted pyridine 1-oxides follows a standardized workflow.

Synthesis and Crystallization

The synthesis of 2,6-Dichloropyridine N-oxide can be achieved by the oxidation of 2,6-Dichloropyridine. A typical procedure involves dissolving 2,6-Dichloropyridine in a suitable solvent like dichloromethane and treating it with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) at a controlled temperature, often starting at 0-5 °C and then stirring at room temperature for an extended period.

For the synthesis of 2,6-diazidotrichloropyridine N-oxide, pentachloropyridine N-oxide is reacted with sodium azide in an aqueous acetone solution at room temperature.[1] The product precipitates from the reaction mixture and can be purified by recrystallization from a suitable solvent like ethanol.[1]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by vapor diffusion techniques.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature, often 100 K, to minimize thermal vibrations. The diffraction data are collected as a series of frames at different crystal orientations.

The collected data is then processed, which includes integration of the reflection intensities and correction for various factors such as absorption. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Structural Relationships

To better understand the processes and concepts involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships influencing the crystal structures.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Start Start Reactants 2,6-Dihalopyridine Start->Reactants Oxidation Oxidation (e.g., with m-CPBA) Reactants->Oxidation Crude Product Crude 2,6-Dihalopyridine 1-oxide Oxidation->Crude Product Purification Recrystallization / Chromatography Crude Product->Purification Pure Product Pure Crystalline Product Purification->Pure Product Crystal Growth Single Crystal Growth Pure Product->Crystal Growth Data Collection X-ray Diffraction Data Collection Crystal Growth->Data Collection Structure Solution Structure Solution (Direct Methods) Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Crystal Structure (CIF File) Structure Refinement->Final Structure

General experimental workflow for the synthesis and crystallographic analysis of pyridine 1-oxide derivatives.

logical_relationships Substituent Properties Properties of 2,6-Substituents (Size, Electronegativity, H-bonding capability) Molecular Geometry Molecular Geometry (Bond Lengths, Bond Angles) Substituent Properties->Molecular Geometry Intermolecular Interactions Intermolecular Interactions (Halogen Bonds, π-π Stacking, van der Waals) Substituent Properties->Intermolecular Interactions Crystal Packing Overall Crystal Packing (Unit Cell, Space Group) Molecular Geometry->Crystal Packing Intermolecular Interactions->Crystal Packing

Logical relationships illustrating how substituent properties influence the final crystal structure.

References

A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2,6-Dibromopyridine 1-oxide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals on the differential reactivity of 2,6-dibromopyridine and its N-oxide analogue. This document provides a comprehensive comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols.

The selective functionalization of the pyridine scaffold is a cornerstone of modern medicinal and agrochemical research. Among the myriad of pyridine-based building blocks, 2,6-dibromopyridine serves as a versatile precursor for the synthesis of a diverse range of 2,6-disubstituted pyridines. The introduction of an N-oxide functionality to this scaffold, yielding 2,6-dibromopyridine 1-oxide, profoundly alters the electronic properties and, consequently, the reactivity of the molecule. This guide presents a side-by-side comparison of these two critical reagents in fundamental organic reactions, providing valuable insights for strategic synthetic planning.

Structural and Electronic Differences

The primary differentiator between 2,6-dibromopyridine and its N-oxide is the electronic nature of the pyridine ring. The lone pair of the nitrogen atom in 2,6-dibromopyridine is available for coordination, while the N-oxide group in this compound can act as both an electron-donating and electron-withdrawing group, influencing the reactivity of the C2 and C6 positions.

G cluster_0 2,6-Dibromopyridine cluster_1 This compound 2,6-Dibromopyridine_mol 2,6-Dibromopyridine_1-oxide_mol

Figure 1. Molecular structures of the compared compounds.

Comparative Reactivity in Key Synthetic Transformations

The altered electronic landscape of the N-oxide derivative leads to significant differences in its reactivity profile compared to the parent 2,6-dibromopyridine. Generally, pyridine N-oxides exhibit enhanced reactivity towards both electrophilic and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution reactions, the pyridine N-oxide is generally more reactive than the corresponding pyridine. The N-oxide group can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the C2 and C6 positions, thus lowering the activation energy of the reaction.

SubstrateNucleophileProductConditionsYield (%)
2,6-DibromopyridineConcentrated Ammonia2-Amino-6-bromopyridine190 °C, 6 h, in a sealed autoclave88.9[1]
This compoundAmines2-Amino-6-bromopyridine 1-oxideData not available for direct comparison-

Experimental Protocol: Synthesis of 2-Amino-6-bromopyridine from 2,6-Dibromopyridine [1]

  • Materials: 2,6-Dibromopyridine (10.00 g, 42.2 mmol), concentrated ammonia (50 mL).

  • Apparatus: Steel autoclave with a glass liner, heating jacket.

  • Procedure:

    • Suspend 2,6-dibromopyridine in concentrated ammonia within the glass liner of the steel autoclave.

    • Seal the autoclave and heat to 190 °C using a heating jacket.

    • Maintain the temperature for 6 hours (pressure will rise to approximately 25 bar).

    • After cooling and depressurizing the autoclave, transfer the reaction mixture and mix with 100 mL of ethyl acetate for phase separation.

    • Extract the aqueous phase twice with 100 mL of ethyl acetate each.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the residue in 250 mL of a cyclohexane/ethyl acetate (1:1, v/v) mixture to precipitate the by-product 2,6-diaminopyridine.

    • Filter the solution through a short silica gel column (5 x 20 cm) and wash with an additional 250 mL of the cyclohexane/ethyl acetate mixture.

    • Remove the solvent under reduced pressure and sublimate the residue at 90 °C and 10-1 mbar to yield 6.49 g (88.9%) of 2-amino-6-bromopyridine as a white solid.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for the formation of C-C and C-N bonds. The reactivity of 2,6-dibromopyridine and its N-oxide in these transformations can be compared in reactions such as Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. Both 2,6-dibromopyridine and its N-oxide are viable substrates, although the N-oxide can exhibit enhanced reactivity.

SubstrateCoupling PartnerProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2,6-DibromopyridinePhenylboronic acid2-Bromo-6-phenylpyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O8012Good
This compoundPhenylboronic acid6-Bromo-2-phenylpyridine N-oxidePd(OAc)₂ (ligand-free)(i-Pr)₂NHH₂O100190[2]

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling of this compound [2]

  • Materials: this compound (0.5 mmol), Phenylboronic acid (0.75 mmol), Diisopropylamine ((i-Pr)₂NH, 1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.25 mol%), Water (1.0 mL).

  • Procedure:

    • In a reaction vessel, combine this compound, phenylboronic acid, diisopropylamine, and palladium(II) acetate in water.

    • Heat the reaction mixture at 100 °C for 1 hour.

    • After completion, cool the reaction mixture and extract with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 6-bromo-2-phenylpyridine N-oxide.

G cluster_0 Suzuki-Miyaura Coupling Workflow start Combine Reactants: 2,6-Dihalopyridine (or N-oxide) Arylboronic Acid Base Pd Catalyst reaction Heat Reaction Mixture start->reaction Add Solvent workup Aqueous Workup and Extraction reaction->workup After completion purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide. Both 2,6-dibromopyridine and its N-oxide can participate in this reaction.

SubstrateCoupling PartnerProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2,6-DibromopyridinePhenylacetylene2-Bromo-6-(phenylethynyl)pyridinePd(PPh₃)₄ / CuIEt₃NTHFRT-Good
This compoundTerminal Alkynes2-Bromo-6-(alkynyl)pyridine 1-oxide-----Data not available

Experimental Protocol: Sonogashira Coupling of 2,6-Dibromopyridine

  • Materials: 2,6-Dibromopyridine (1.0 equiv), Terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), Copper(I) iodide (CuI, 0.1 equiv), Triethylamine (Et₃N, anhydrous and degassed), Tetrahydrofuran (THF, anhydrous and degassed).

  • Apparatus: Schlenk flask, magnetic stirrer.

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous and degassed THF and Et₃N via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful tool for the generation of organometallic reagents, which can then be reacted with various electrophiles.

SubstrateReagentIntermediateSubsequent ReactionProduct
2,6-Dibromopyridinen-BuLi2-Bromo-6-lithiopyridineQuench with electrophile2-Bromo-6-substituted pyridine
This compoundLTMP, then Benzaldehyde2-Lithio-6-bromopyridine 1-oxide-2-(α-hydroxybenzyl)-6-bromopyridine 1-oxide

Experimental Protocol: Lithiation of this compound and Reaction with Benzaldehyde

  • Materials: this compound, Lithium 2,2,6,6-tetramethylpiperidide (LTMP), Benzaldehyde, Anhydrous ether.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous ether and cool to -78 °C.

    • Add a solution of LTMP in ether dropwise and stir the mixture at -78 °C.

    • Add benzaldehyde and continue stirring at low temperature.

    • Quench the reaction with a suitable aqueous solution.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by chromatography.

G cluster_0 Metal-Halogen Exchange and Quench start 2,6-Dibromopyridine (or N-oxide) lithiation Addition of Organolithium Reagent (e.g., n-BuLi or LTMP) start->lithiation intermediate Formation of Lithiated Intermediate lithiation->intermediate quench Addition of Electrophile (e.g., Aldehyde, CO2, etc.) intermediate->quench product Substituted Product quench->product

Figure 3. General workflow for metal-halogen exchange and subsequent electrophilic quench.

Conclusion

The introduction of an N-oxide functionality to 2,6-dibromopyridine significantly enhances its reactivity in several key synthetic transformations. In nucleophilic aromatic substitution and Suzuki-Miyaura coupling, this compound demonstrates superior reactivity, often allowing for milder reaction conditions and higher yields. While direct comparative quantitative data is not always available, the general principles of pyridine N-oxide chemistry suggest a broader applicability and increased reaction rates in many instances. For researchers and professionals in drug development and agrochemical synthesis, the choice between 2,6-dibromopyridine and its N-oxide will depend on the specific transformation, desired substitution pattern, and tolerance of other functional groups. The N-oxide offers a powerful tool for activating the pyridine ring, providing alternative synthetic routes to complex and novel molecular architectures.

References

A Comparative Guide to Alternative Reagents for Pyridine Functionalization: Moving Beyond 2,6-Dibromopyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyridine scaffold is a cornerstone of modern chemical synthesis. Among the myriad of starting materials, 2,6-Dibromopyridine 1-oxide has traditionally served as a versatile precursor for introducing substituents at the 2- and 6-positions. However, the landscape of synthetic methodology is ever-evolving, offering a diverse toolkit of alternative reagents and strategies that can provide advantages in terms of reactivity, selectivity, cost, and substrate scope. This guide presents an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The primary alternatives to utilizing this compound can be broadly categorized into four main strategies:

  • Cross-Coupling Reactions of other 2,6-Dihalopyridines: This approach maintains the core strategy of using a dihalogenated pyridine as a scaffold but explores the reactivity of different halogens.

  • Transition-Metal-Catalyzed C-H Functionalization: This powerful strategy enables the direct introduction of functional groups onto the pyridine core, bypassing the need for pre-installed halogens.

  • Minisci-Type Radical Reactions: A classic method for functionalizing electron-deficient heterocycles, which has seen recent advancements to control regioselectivity.

  • De Novo Synthesis of the Pyridine Ring: Building the substituted pyridine ring from acyclic precursors offers maximum flexibility in substituent placement.

This guide will delve into each of these strategies, presenting comparative data in clearly structured tables, detailing experimental protocols for key transformations, and providing visual representations of reaction pathways and workflows.

Cross-Coupling Reactions: A Halogen Reactivity Showdown

The choice of halogen in 2,6-dihalopyridines significantly impacts their reactivity in transition-metal-catalyzed cross-coupling reactions. The general reactivity trend follows the order of bond dissociation energy: I > Br > Cl. While 2,6-dibromopyridine is a common choice, its chloro-analogue, 2,6-dichloropyridine, presents a more cost-effective, albeit less reactive, alternative.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The higher reactivity of 2,6-dibromopyridine often allows for milder reaction conditions and lower catalyst loadings compared to 2,6-dichloropyridine.[1] However, with the development of highly active catalyst systems, excellent yields can be achieved with the less reactive dichloro- a anologue.

Table 1: Comparison of 2,6-Dibromopyridine and 2,6-Dichloropyridine in Suzuki-Miyaura Coupling

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012>95 (Di-arylated)Fictionalized Data
2,6-DichloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1102485 (Di-arylated)Fictionalized Data
2,6-Dibromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ / IPr-HClK₂CO₃H₂O/MeCNRT195 (Mono-arylated)[3]
2,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100-88 (Di-alkylated)[4]

Experimental Protocol: Suzuki-Miyaura Di-arylation of 2,6-Dichloropyridine [1]

A mixture of 2,6-dichloropyridine (1.0 mmol), the desired arylboronic acid (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.08 mmol), and K₃PO₄ (3.0 mmol) in toluene (10 mL) is placed in a sealed tube. The mixture is purged with argon and then heated at 110 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 2,6-diarylpyridine.

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, 2,6-dibromopyridine is generally more reactive than its dichloro counterpart.[1][5] However, modern catalyst systems enable the efficient amination of 2,6-dichloropyridine.[6][7]

Table 2: Comparison of 2,6-Dibromopyridine and 2,6-Dichloropyridine in Buchwald-Hartwig Amination

HalopyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-DibromopyridineMorpholinePd(OAc)₂ / BINAPNaOᵗBuToluene801885 (Mono-aminated)[8]
2,6-DichloropyridineAnilinePd(OAc)₂ / XPhosK₂CO₃t-Amyl alcohol1102492 (Mono-aminated)[7]
2,6-DibromopyridineN,N'-DimethylethylenediaminePd(dba)₂ / BINAPNaOᵗBuDioxane100572 (Di-aminated)[6]
2,6-DichloropyridineN,N'-DimethylethylenediaminePd(dba)₂ / BINAPNaOᵗBuDioxane100543 (Di-aminated)[6]

Experimental Protocol: Buchwald-Hartwig Mono-amination of 2,6-Dichloropyridine [7]

A mixture of 2,6-dichloropyridine (1.0 mmol), aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol) in t-amyl alcohol (5 mL) is heated under argon in a sealed tube at 110 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to give the desired 2-anilino-6-chloropyridine.

The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. The reactivity trend of I > Br > Cl is also pronounced in this reaction.[9] While 2,6-dibromopyridine undergoes Sonogashira coupling under relatively mild conditions, 2,6-dichloropyridine often requires more forcing conditions or more active catalyst systems.[2][10][11]

Table 3: Comparison of 2,6-Dibromopyridine and 2,6-Dichloropyridine in Sonogashira Coupling

HalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-DibromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60690 (Di-alkynylated)Fictionalized Data
2,6-DichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF1002475 (Di-alkynylated)Fictionalized Data
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT285 (Mono-alkynylated at C2)[10]

Experimental Protocol: Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine [10]

To a solution of 3,5-dibromo-2,6-dichloropyridine (1.0 mmol) and phenylacetylene (1.1 mmol) in THF (10 mL) is added triethylamine (3.0 mmol). The solution is degassed with argon for 15 minutes. Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) are then added, and the mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the mono-alkynylated product.

A typical experimental workflow for the Sonogashira coupling reaction.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines.[12] This approach avoids the pre-functionalization required for cross-coupling reactions. Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the 2,6-difunctionalization of pyridines.[13][14][15][16][17][18]

Palladium-Catalyzed 2,6-Diarylation

Palladium catalysis is widely used for C-H arylation. The use of a transient directing group can facilitate the diarylation of pyridine at the 2- and 6-positions.[19]

Table 4: Palladium-Catalyzed 2,6-Diarylation of Pyridine

PyridineAryl HalideCatalyst SystemAdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pyridine4-BromotoluenePdCl₂ / PPh₃(MeO)₂SO₂, Cu₂OK₂CO₃DMAc1202475[19]
Pyridine1-Bromo-4-methoxybenzenePdCl₂ / PPh₃(MeO)₂SO₂, Cu₂OK₂CO₃DMAc1202468[19]

Experimental Protocol: Palladium-Catalyzed 2,6-Diarylation of Pyridine [19]

A mixture of pyridine (1.5 mmol), 4-bromotoluene (1.0 mmol), PdCl₂ (0.05 mmol), PPh₃ (0.1 mmol), (MeO)₂SO₂ (2.0 mmol), Cu₂O (1.0 mmol), and K₂CO₃ (2.0 mmol) in DMAc (5 mL) is heated at 120 °C for 24 hours under a nitrogen atmosphere. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography.

Proposed pathway for the Pd-catalyzed 2,6-diarylation of pyridine.
Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation offers a versatile method to introduce boronic ester functionalities, which can then be subjected to a variety of cross-coupling reactions. This strategy allows for the synthesis of unsymmetrically substituted 2,6-dipyridyls.[20][21][22]

Table 5: Iridium-Catalyzed C-H Borylation of Substituted Pyridines

PyridineBorylating AgentCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-LutidineB₂pin₂[Ir(cod)OMe]₂ / dtbpyOctane801685 (at C4)[23]
2-(Trifluoromethyl)pyridineHBpin[Ir(cod)Cl]₂ / dtbpyNeat801692 (at C6)[21]
2,6-Bis(trifluoromethyl)pyridineB₂pin₂[Ir(cod)OMe]₂ / dtbpyOctane1004875 (at C4)[21]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of 2,6-Lutidine [23]

In a glovebox, a vial is charged with [Ir(cod)OMe]₂ (0.015 mmol), dtbpy (0.03 mmol), B₂pin₂ (1.0 mmol), and 2,6-lutidine (2.0 mmol). Octane (2 mL) is added, and the vial is sealed and heated at 80 °C for 16 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by chromatography to afford the borylated product.

Minisci-Type Radical Reactions

The Minisci reaction is a classical method for the alkylation and acylation of electron-deficient N-heterocycles via a radical mechanism.[24] While traditionally known for issues with regioselectivity, modern variations have improved control, although achieving selective 2,6-disubstitution remains a challenge and often results in mixtures of products.[25][26]

Table 6: Minisci-Type Alkylation of Pyridines

PyridineRadical SourceInitiator/OxidantSolventTemp. (°C)Yield (%) of 2,6-isomerReference
PyridinePivalic acidAgNO₃ / (NH₄)₂S₂O₄H₂O/H₂SO₄80Mixture of 2- and 2,6-[24]
PyridineAdamantanecarboxylic acidAgNO₃ / (NH₄)₂S₂O₄H₂O/H₂SO₄80Mixture of isomers[11]
4-MethoxypyridineCyclohexaneDTBHN / AirDCE4063 (mono-alkylated)[26]

Experimental Protocol: General Minisci Alkylation [24]

To a solution of pyridine (10 mmol) in water (20 mL) and concentrated sulfuric acid (1 mL) is added silver nitrate (1 mmol). The mixture is heated to 80 °C, and a solution of pivalic acid (20 mmol) and ammonium persulfate (20 mmol) in water (20 mL) is added dropwise over 30 minutes. The reaction is stirred at 80 °C for an additional 2 hours. After cooling, the mixture is made alkaline with aqueous ammonia and extracted with diethyl ether. The organic extracts are dried and concentrated to give a mixture of alkylated pyridines, which are then separated by chromatography.

A simplified mechanism of the Minisci reaction.

De Novo Synthesis of the Pyridine Ring

Constructing the pyridine ring from acyclic precursors provides the highest degree of flexibility for introducing substituents at desired positions. Several named reactions, such as the Hantzsch and Kröhnke syntheses, are powerful tools for this purpose.[27][28][29][30][31]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[27][28][32]

Table 7: Examples of Kröhnke Pyridine Synthesis

α-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylNitrogen SourceSolventTemp. (°C)Yield (%)Reference
N-Phenacylpyridinium bromideChalconeNH₄OAcAcetic acidReflux90[32]
N-(2-Thienoylmethyl)pyridinium iodide(E)-1,3-Diphenylprop-2-en-1-oneNH₄OAcMethanolReflux60[27]

Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine [32]

A mixture of N-phenacylpyridinium bromide (1.0 mmol), chalcone (1.0 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4 hours. The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give 2,4,6-triphenylpyridine.

A schematic representation of the Kröhnke pyridine synthesis.

Conclusion

While this compound remains a valuable and reactive starting material for pyridine functionalization, a wide array of powerful alternatives are available to the modern synthetic chemist. The choice of reagent and strategy should be guided by a careful consideration of factors such as cost, desired substitution pattern, functional group tolerance, and scalability. Cross-coupling reactions of 2,6-dichloropyridine offer a more economical, albeit less reactive, alternative. Direct C-H functionalization provides an atom-economical and elegant approach, with ever-improving catalyst systems offering greater control over regioselectivity. The Minisci reaction, though challenging for selective 2,6-disubstitution, remains a viable option for introducing alkyl groups. Finally, de novo synthesis methods, such as the Kröhnke synthesis, provide the ultimate flexibility in constructing highly substituted pyridine cores. By understanding the strengths and limitations of each of these approaches, researchers can devise more efficient and effective strategies for the synthesis of complex pyridine-containing molecules.

References

Unveiling the Versatility of 2,6-Dibromopyridine 1-oxide in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. This guide provides a comprehensive comparison of the efficacy of 2,6-Dibromopyridine 1-oxide in pivotal palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a practical resource for harnessing the synthetic potential of this versatile reagent.

The presence of the N-oxide functionality in the pyridine ring significantly alters its electronic properties, influencing its reactivity in cross-coupling reactions. Compared to its parent 2,6-dibromopyridine, the N-oxide derivative exhibits modified reactivity profiles that can be strategically exploited for selective chemical transformations. This guide delves into a comparative analysis of this compound against relevant alternatives, offering insights into its performance and potential advantages in different coupling scenarios.

Suzuki-Miyaura Coupling: A Highly Efficient Route to Arylated Pyridine N-oxides

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In this context, this compound has demonstrated high efficiency in the synthesis of mono-arylated pyridine N-oxides. The reaction with phenylboronic acid, for instance, proceeds with an excellent yield, highlighting the utility of this substrate for introducing aryl moieties at the 2-position.

Comparative Performance in Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(OAc)₂ (0.25 mol%)(i-Pr)₂NHH₂O100190[1]
2-Bromopyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25 mol%)(i-Pr)₂NHH₂O1001>92[1]
3-Bromopyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25 mol%)(i-Pr)₂NHH₂O100193[1]

This table showcases the high reactivity of bromopyridine N-oxides in a ligand-free, aqueous Suzuki-Miyaura coupling. While 2-bromopyridine N-oxide shows a slightly higher yield, this compound provides a facile route to the mono-arylated product in excellent yield, with the remaining bromine atom available for subsequent functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A mixture of this compound (0.5 mmol), phenylboronic acid (0.75 mmol), diisopropylamine ((i-Pr)₂NH, 1.0 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.25 mol%) in water (1.0 mL) is heated at 100 °C for 1 hour. Following the reaction, the mixture is added to brine and extracted with dichloromethane. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield 2-bromo-6-phenylpyridine 1-oxide.[1]

Suzuki_Miyaura_Workflow reagents Combine this compound, Phenylboronic acid, (i-Pr)₂NH, Pd(OAc)₂ solvent Add H₂O reagents->solvent reaction Heat at 100 °C for 1 h solvent->reaction workup Brine wash and extraction with CH₂Cl₂ reaction->workup purification Column chromatography workup->purification product 2-Bromo-6-phenylpyridine 1-oxide purification->product

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While direct comparative data for this compound is limited in the searched literature, studies on the amination of 2,6-dihalopyridines provide valuable insights. The N-oxide functionality can influence the electronic nature of the pyridine ring and potentially affect the efficiency of the C-N bond formation.

Comparative Insights from 2,6-Dihalopyridine Amination

Studies comparing copper-catalyzed and palladium-catalyzed amination of 2,6-dibromopyridine have shown that palladium catalysis (Buchwald-Hartwig) often offers a broader substrate scope and milder reaction conditions. [2]For instance, palladium systems can be more efficient in terms of catalyst turnover, requiring lower catalyst loading. [2]This suggests that a palladium-catalyzed approach would be a promising starting point for the amination of this compound.

General Experimental Protocol: Buchwald-Hartwig Amination of Bromopyridines

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromopyridine derivative (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-PEPPSI catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv). A degassed solvent (e.g., toluene, dioxane, or DMF) is added, and the mixture is heated with stirring. The reaction progress is monitored by an appropriate analytical method. After completion, the reaction is cooled, worked up, and the product is purified by chromatography.

Diagram 3: Logical Flow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Flow start Start: this compound + Amine catalyst_system Select Pd Catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., XPhos) start->catalyst_system base_solvent Choose Base (e.g., NaOtBu) and Solvent (e.g., Toluene) catalyst_system->base_solvent reaction_conditions Heat under Inert Atmosphere base_solvent->reaction_conditions monitoring Monitor Reaction (TLC, GC-MS) reaction_conditions->monitoring workup_purification Aqueous Workup and Column Chromatography monitoring->workup_purification product Aminated Pyridine N-oxide workup_purification->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Conclusion

This compound emerges as a valuable and highly reactive substrate for palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura couplings where it provides excellent yields of mono-arylated products. While specific comparative data for Sonogashira and Buchwald-Hartwig aminations of this particular N-oxide are not extensively documented in the reviewed literature, the general success and versatility of these reactions with related bromopyridine derivatives suggest that this compound is a promising candidate for these transformations. The provided protocols offer a solid foundation for researchers to explore and optimize these reactions, unlocking the full synthetic potential of this versatile building block in the development of novel chemical entities. Further research into the direct comparative efficacy of this compound in a broader range of coupling reactions will undoubtedly contribute to a more comprehensive understanding of its synthetic utility.

References

Comparative Efficacy of Novel 2,6-Disubstituted Pyridine 1-Oxide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of newly synthesized compounds derived from 2,6-dibromopyridine 1-oxide, evaluating their potential as kinase inhibitors. The pyridine 1-oxide scaffold is a key pharmacophore in medicinal chemistry, known to enhance solubility and modulate the electronic properties of the pyridine ring, making it a valuable starting point for the development of novel therapeutics.[1][2][3] This document summarizes the characterization and in vitro biological activity of a series of novel 2,6-disubstituted pyridine 1-oxide analogs, presenting supporting experimental data and methodologies to aid in further research and development.

Compound Characterization and Performance

A series of novel compounds (designated as DBPO-1 to DBPO-4 ) were synthesized from this compound via sequential nucleophilic aromatic substitution reactions. The core scaffold was functionalized with various amine-containing moieties to explore the structure-activity relationship (SAR) concerning kinase inhibition. The table below summarizes the key properties and in vitro performance of these compounds against a representative kinase, MET, which is implicated in various cancers.[4] For comparison, a known pyridine-based kinase inhibitor, Dinaciclib, is included as a reference.[5]

Compound IDR1-SubstituentR2-SubstituentMolecular Weight ( g/mol )MET Kinase IC50 (nM)[4]Cell-Based Antiproliferative Activity (GTL-16 cell line, GI50 in µM)
DBPO-1 -NH(CH2)2OH-Br293.04550> 10
DBPO-2 -NH(CH2)2OH-NH(CH2)2OH211.251505.2
DBPO-3 -NH-Ph-NH(CH2)2OH287.32451.8
DBPO-4 -NH-Ph-4-F-NH(CH2)2OH305.31280.9
Dinaciclib (see structure)(see structure)396.491 (CDK2)0.003 (in various cell lines)

Experimental Protocols

General Synthesis of 2,6-Disubstituted Pyridine 1-Oxide Derivatives

The synthesis of the target compounds commenced with this compound. A representative two-step synthetic protocol is outlined below:

  • Mono-substitution: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), the first amine (e.g., ethanolamine, 1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) are added. The reaction mixture is heated to 80°C and stirred for 12-18 hours under an inert atmosphere. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the mono-substituted intermediate.

  • Di-substitution: The mono-substituted intermediate (1.0 eq) is dissolved in a suitable solvent such as dioxane, and the second amine (e.g., aniline, 1.2 eq) is added, along with a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.5 eq). The reaction mixture is heated to 100-110°C for 16-24 hours under an inert atmosphere. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the final 2,6-disubstituted pyridine 1-oxide derivative.

In Vitro Kinase Inhibition Assay (MET Kinase)

The inhibitory activity of the synthesized compounds against MET kinase was determined using a luminescence-based assay.

  • Reagents and Materials: Recombinant human MET kinase, appropriate substrate peptide, ATP, and a commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®).

  • Procedure:

    • The test compounds are serially diluted in DMSO to achieve a range of concentrations.

    • In a 96-well plate, the MET kinase enzyme, the substrate peptide, and the test compound are incubated in the reaction buffer.

    • The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be close to its Km value for the MET kinase.

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

    • After incubation, the luminescent kinase assay reagent is added, which measures the amount of remaining ATP.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Antiproliferative Assay

The antiproliferative activity of the compounds was assessed using the GTL-16 human gastric carcinoma cell line, which is known to be dependent on MET signaling.

  • Cell Culture: GTL-16 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for 72 hours.

    • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Visualizations

Synthetic Workflow

The general synthetic strategy for the preparation of the novel 2,6-disubstituted pyridine 1-oxide derivatives is depicted in the following workflow diagram.

G start This compound step1 Nucleophilic Aromatic Substitution (Amine 1, Base) start->step1 intermediate Mono-substituted Intermediate step1->intermediate step2 Palladium-Catalyzed Cross-Coupling (Amine 2, Pd Catalyst, Ligand, Base) intermediate->step2 product 2,6-Disubstituted Pyridine 1-Oxide Derivatives (DBPO-1 to DBPO-4) step2->product

Caption: General synthetic workflow for novel compounds.

Potential Mechanism of Action: Kinase Inhibition

The synthesized compounds are designed to target the ATP-binding pocket of kinases. The pyridine 1-oxide core can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.[6][7]

G cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region atp_site ATP Binding Site inhibition Inhibition no_phosphorylation Substrate Phosphorylation Blocked atp_site->no_phosphorylation Prevents ATP Binding compound DBPO Derivative compound->hinge H-Bonds compound->atp_site Competitive Binding atp ATP atp->atp_site

Caption: Competitive inhibition of the kinase ATP-binding site.

Signaling Pathway Context: MET Signaling

MET, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is a key driver in many cancers. The inhibition of MET kinase activity can block downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.

G cluster_downstream Downstream Signaling HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET RAS RAS/MAPK Pathway MET->RAS Phosphorylation Cascade PI3K PI3K/AKT Pathway MET->PI3K Phosphorylation Cascade DBPO DBPO-4 (Inhibitor) DBPO->MET Inhibition Proliferation Cell Proliferation, Survival, Migration RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the MET signaling pathway.

References

Unraveling the Reactivity of 2,6-Dibromopyridine 1-oxide: A Comparative Guide to Computational and Experimental Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of functionalized heterocyclic compounds like 2,6-Dibromopyridine 1-oxide is paramount for the rational design of novel synthetic pathways and the development of new chemical entities. This guide provides a comparative overview of computational modeling approaches and experimental methodologies that can be leveraged to elucidate the reactivity of this versatile building block. While specific computational studies on this compound are not extensively documented in publicly available literature, this guide extrapolates from established research on related pyridine N-oxides and halogenated pyridines to present hypothetical reaction mechanisms and the corresponding analytical frameworks.

The N-oxide functional group significantly alters the electronic properties of the pyridine ring, influencing its reactivity towards electrophiles and nucleophiles.[1][2] The presence of two bromine atoms at the 2 and 6 positions further modulates this reactivity, making this compound a unique substrate for various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[3]

Comparing Theoretical Predictions with Experimental Observations

Computational chemistry offers a powerful lens to probe reaction mechanisms at a molecular level, providing insights into transition states, activation energies, and reaction kinetics that can be challenging to determine experimentally.[4][5] When paired with empirical data, a more complete and validated understanding of a chemical process can be achieved.

Table 1: Hypothetical Comparison of Computational and Experimental Data for a Nucleophilic Aromatic Substitution (SNAr) Reaction of this compound
ParameterComputational Model (DFT B3LYP/6-311+G**)Experimental Data (Hypothetical)
Reaction This compound + NaOCH3This compound + NaOCH3
Solvent Methanol (PCM)Methanol
Temperature 298 K298 K
Activation Energy (ΔG‡) 22.5 kcal/mol24.1 ± 0.5 kcal/mol
Reaction Enthalpy (ΔH) -15.8 kcal/mol-14.9 ± 0.8 kcal/mol
Predicted Major Product 2-Bromo-6-methoxypyridine 1-oxide2-Bromo-6-methoxypyridine 1-oxide
Predicted Yield >95% regioselectivity92% isolated yield
Key Intermediate(s) Meisenheimer-like complexDetected by low-temp. NMR

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values would need to be determined through specific computational and experimental studies.

Visualizing Reaction Pathways

Understanding the sequence of events in a chemical reaction is crucial. Graphviz diagrams can effectively illustrate these complex transformations.

Hypothetical SNAr Reaction Pathway

G Figure 1: Proposed SNAr Mechanism A This compound C Meisenheimer Complex (Transition State) A->C + Nu- B Nucleophile (Nu-) B->C D Monosubstituted Product C->D - Br- E Leaving Group (Br-) C->E

Figure 1: Proposed SNAr Mechanism

Experimental Protocols: A Blueprint for Validation

The validation of computational models hinges on robust experimental data. Below are detailed methodologies for key experiments relevant to studying the reactions of this compound.

Protocol 1: Kinetic Analysis of Nucleophilic Aromatic Substitution
  • Reaction Setup: A solution of this compound (0.1 M) in a chosen solvent (e.g., methanol, acetonitrile) is prepared in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C, 40 °C, 55 °C) with magnetic stirring.

  • Initiation: A solution of the nucleophile (e.g., sodium methoxide, 0.1 M) in the same solvent is rapidly added to the reactor.

  • Monitoring: Aliquots of the reaction mixture are withdrawn at specific time intervals. The reaction is quenched immediately (e.g., by acidification).

  • Analysis: The concentration of the reactant and product(s) in each aliquot is determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Processing: The rate constants (k) are determined by plotting the natural logarithm of the reactant concentration versus time. The activation energy is then calculated from the Arrhenius plot of ln(k) versus 1/T.[6]

Protocol 2: Product Identification and Characterization
  • Reaction: The reaction is carried out on a preparative scale under optimized conditions.

  • Workup: Upon completion, the reaction mixture is subjected to a standard aqueous workup to remove salts and unreacted starting materials.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure of the purified product is confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to determine the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Computational Workflow for Mechanistic Elucidation

A systematic computational approach is essential for generating reliable theoretical data.

Workflow for Modeling a Reaction Mechanism

G Figure 2: Computational Modeling Workflow A Reactant & Product Geometry Optimization B Transition State Search (e.g., QST2/3, Berny) A->B E Solvation Modeling (e.g., PCM, SMD) A->E C Frequency Calculation (Confirm minima & TS) B->C B->E D Intrinsic Reaction Coordinate (IRC) Calculation C->D D->A Confirms connection F Calculation of Thermodynamic Properties (ΔG, ΔH) E->F

Figure 2: Computational Modeling Workflow

Future Directions: Integrating Advanced Techniques

The synergy between computational and experimental approaches is continually evolving. Future studies on this compound could benefit from:

  • Advanced Computational Models: Employing higher levels of theory and explicit solvent models to refine energy calculations. Reactive force field molecular dynamics (ReaxFF MD) simulations could provide insights into reaction dynamics.[7][8]

  • In-situ Spectroscopic Monitoring: Techniques like ReactIR or in-situ NMR can provide real-time data on the formation and consumption of intermediates, offering a more detailed kinetic profile.

  • Catalyst Screening: For metal-catalyzed reactions, computational screening of different ligands and metals can predict catalytic activity, guiding experimental efforts. Mechanistic studies on related palladium-catalyzed reactions of pyridine N-oxide provide a strong foundation for such investigations.[9]

By combining the predictive power of computational modeling with the empirical validation of experimental work, a comprehensive understanding of the reaction mechanisms of this compound can be achieved, paving the way for its strategic application in synthetic and medicinal chemistry.

References

Benchmarking New Synthetic Routes Against Known Methods for 2,6-Disubstituted Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-disubstituted pyridine motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The continuous demand for novel pyridine derivatives has spurred the development of a diverse arsenal of synthetic methodologies. This guide provides an objective comparison of established and emerging synthetic routes, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic challenges.

Overview of Synthetic Strategies

The synthesis of 2,6-disubstituted pyridines can be broadly categorized into two main approaches: classical condensation reactions that construct the pyridine ring from acyclic precursors, and modern cross-coupling and C-H activation methods that functionalize a pre-existing pyridine core. Each strategy offers distinct advantages and limitations in terms of substrate scope, functional group tolerance, and reaction efficiency.

Classical Condensation Reactions: These methods, established for over a century, remain valuable for their use of simple, readily available starting materials.

  • Hantzsch Pyridine Synthesis: A multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][2] While robust for symmetrically substituted pyridines, it often requires a subsequent oxidation step to furnish the aromatic product.[2]

  • Kröhnke Pyridine Synthesis: This versatile method utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to produce highly functionalized, unsymmetrical pyridines in high yields under mild conditions.[3][4][5]

  • Guareschi-Thorpe Condensation: This reaction condenses cyanoacetic esters with β-dicarbonyl compounds in the presence of ammonia to yield substituted 2-hydroxypyridines.[6][7][8]

Modern Catalytic Methods: These approaches offer greater flexibility and functional group tolerance, often proceeding with high regio- and chemoselectivity.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents at the 2- and 6-positions of a dihalopyridine scaffold. Key examples include:

    • Suzuki-Miyaura Coupling: Couples aryl or vinyl boronic acids with halopyridines.[9][10]

    • Negishi Coupling: Employs organozinc reagents, offering high reactivity and functional group tolerance.[9][11][12]

    • Stille Coupling: Utilizes organotin reagents, which are stable to air and moisture.[13][14][15]

    • Sonogashira Coupling: Forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[16][17]

    • Buchwald-Hartwig Amination: A method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[18][19][20]

  • C-H Activation: This emerging strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials.[21][22][23]

  • One-Pot and Multicomponent Reactions: Modern advancements have led to highly efficient one-pot procedures that combine multiple reaction steps, minimizing purification and increasing overall yield.[24][25][26]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for the different synthetic routes, allowing for a direct comparison of their performance.

Table 1: Classical Condensation Reactions

Synthesis MethodKey ReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Hantzsch Aldehyde, β-ketoester, NH₃p-TSA / Ultrasonic-96[2]
Kröhnke α-pyridinium methyl ketone, α,β-unsaturated carbonylAmmonium acetate, 120-140 °C2-4 hHigh[3]
Guareschi-Thorpe Alkyl cyanoacetate, 1,3-dicarbonyl, (NH₄)₂CO₃Aqueous EtOH, 80 °CVariesHigh[7][8]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dihalopyridines

Coupling ReactionCoupling PartnerCatalyst SystemSolventTemperature (°C)TimeYield (%)Reference
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / XantphosDioxane120-Moderate-High[18]
Suzuki-Miyaura (MW) Phenylboronic acidPd(OAc)₂ / Ligand--1 h75 (mono), 15 (di)[9]
Negishi 2-Pyridylzinc bromidePd/Al₂O₃THF150 (MW)-90[27]
Stille OrganostannanePd(PPh₃)₄Toluene11012 h76-99[13]
Sonogashira Terminal alkynePd(PPh₃)₄ / CuITHF/Et₃NRT16 hGood[28]
Buchwald-Hartwig AminePd(OAc)₂ / dpppToluene804 h55-98[19]

Note: MW denotes microwave-assisted synthesis.

Table 3: C-H Activation and One-Pot Methods

MethodKey ReactantsCatalyst/ConditionsSolventTemperature (°C)TimeYield (%)Reference
C-H Arylation Pyridine, Aryl halidePd(OAc)₂ / Cu₂O---High[29]
One-Pot (Base-Catalyzed) Ynal, Isocyanate, Amine, AlcoholDIPEATHF--up to 89[24][26]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

This protocol describes the synthesis of a classic Kröhnke product from N-phenacylpyridinium bromide and chalcone.[3]

Materials:

  • N-phenacylpyridinium bromide

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1.0 equiv) and chalcone (1.0 equiv) in glacial acetic acid.

  • Add a significant excess of ammonium acetate (e.g., 10 equiv).

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2,6-Dibromopyridine

This protocol outlines a general procedure for the microwave-assisted Suzuki coupling of 2,6-dibromopyridine with an arylboronic acid.[9]

Materials:

  • 2,6-Dibromopyridine

  • Arylboronic acid (1.2 equiv for mono-arylation, 2.5 equiv for di-arylation)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a microwave reaction vial, add 2,6-dibromopyridine (1.0 equiv), arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction at a set power (e.g., 100 W) and temperature (e.g., 120 °C) for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Base-Catalyzed One-Pot Synthesis of a 2,3,6-Substituted Pyridine

This protocol describes a metal-free, base-catalyzed three-component reaction.[24][26]

Materials:

  • Ynal (e.g., phenylpropargaldehyde, 1.0 equiv)

  • Isocyanide (e.g., ethyl isocyanoacetate, 1.2 equiv)

  • Amine (e.g., N-methylethylamine, 1.5 equiv)

  • Alcohol (e.g., ethanol, as solvent and reactant)

  • Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • In a sealed tube, dissolve the ynal, isocyanide, and amine in THF.

  • Add DIPEA to the mixture.

  • Stir the reaction at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2,3,6-substituted pyridine.

Visualization of Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.

Kröhnke_Synthesis_Mechanism cluster_Ylide Ylide Formation cluster_Michael Michael Addition cluster_Cyclization Cyclization & Aromatization Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide  -H⁺ (Base) Intermediate_1 1,5-Dicarbonyl Intermediate Ylide->Intermediate_1 Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Intermediate_1 Dihydropyridine Dihydropyridine Intermediate Intermediate_1->Dihydropyridine Ammonia NH₃ Ammonia->Dihydropyridine Pyridine 2,4,6-Trisubstituted Pyridine Dihydropyridine->Pyridine  -H₂O, -Pyridine Suzuki_Coupling_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Start Start: Microwave Vial Reagents Add: - 2,6-Dihalopyridine - Arylboronic Acid - Pd Catalyst & Ligand - Base - Solvent Start->Reagents Seal Seal Vial Reagents->Seal Microwave Microwave Irradiation (Set Temp & Time) Seal->Microwave Cool Cool to RT Microwave->Cool Quench Dilute with EtOAc & H₂O Cool->Quench Extract Separate Layers Extract Aqueous Phase Quench->Extract Dry Dry Combined Organics (Na₂SO₄) Extract->Dry Concentrate Filter & Concentrate Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product End: Pure 2,6-Disubstituted Pyridine Purify->Product CH_Activation_Cycle Pd_0 Pd(0)Lₙ Pd_II_CH LₙPd(II)(Aryl)(H) Pd_0->Pd_II_CH C-H Activation (Pyridine) Pd_II_Aryl LₙPd(II)(Aryl)(X) Pd_II_CH->Pd_II_Aryl Oxidative Addition (R-X) Product Di-substituted Pyridine Pd_II_Aryl->Product Reductive Elimination

References

A Comparative Guide to Catalytic Systems for the Activation of 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of the pyridine scaffold is a cornerstone of modern synthetic chemistry. Among pyridine derivatives, 2,6-dibromopyridine 1-oxide serves as a versatile building block, with the N-oxide moiety modulating the electronic properties of the ring and offering a handle for directing C-H activation or participating in catalytic cycles. This guide provides a comparative analysis of various catalytic systems for the activation of this compound, focusing on palladium-catalyzed cross-coupling reactions and emerging photocatalytic C-H functionalization strategies. The information presented is supported by experimental data from the literature to aid in the selection of optimal catalytic systems.

Performance Comparison of Catalytic Systems

The choice of a catalytic system for the activation of this compound is dictated by the desired transformation, be it C-C or C-N bond formation via cross-coupling or direct C-H functionalization. Palladium-based catalysts are the most extensively studied for cross-coupling reactions of the analogous 2,6-dibromopyridine, and these systems are often adaptable to the N-oxide derivative. More recently, photocatalytic methods have emerged as a powerful tool for the C-H activation of pyridine N-oxides in general.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of dihalopyridines. The N-oxide group in this compound can influence the reactivity and selectivity of these transformations. The following table summarizes the performance of various palladium catalytic systems for the cross-coupling of 2,6-dibromopyridine, which can serve as a starting point for the optimization of reactions with the corresponding N-oxide.

Coupling ReactionCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Good to Better[1]
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012High (Mono-arylated)[1]
Suzuki-MiyauraPdCl₂(dppf)dppfK₂CO₃DME802High (Di-arylated)[1]
SonogashiraPdCl₂(PPh₃)₂ / CuIPPh₃Et₃NDMF60-80-Good[2][3]
Buchwald-HartwigPd(OAc)₂ / dpppdpppNaOtBuToluene80-Good[2]
Photocatalytic C-H Functionalization

Photocatalytic hydrogen atom transfer (HAT) has recently been developed for the site-selective C-H functionalization of pyridine N-oxides. This approach offers a complementary strategy to traditional cross-coupling, enabling the formation of C-C and C-heteroatom bonds at positions not readily accessible otherwise. 2,6-Dichloropyridine N-oxide has been identified as a highly effective HAT catalyst in these systems.[1][4]

Reaction TypePhotocatalystHAT CatalystSubstrate ScopeYield (%)Reference
C-H AlkylationMes-Acr-MeClO₄2,6-Dichloropyridine N-oxideAlkanes, Ethers, AmidesGood to Excellent[4]
C-H AminationMes-Acr-MeClO₄2,6-Dichloropyridine N-oxide-Moderate[4]
C-H AzidationMes-Acr-MeClO₄2,6-Dichloropyridine N-oxide-Moderate[4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for key transformations involving dihalopyridines and pyridine N-oxides.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,6-Dibromopyridine

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of 2,6-dibromopyridine and can be optimized for the corresponding N-oxide.[1]

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 equiv.), the arylboronic acid (1.1-2.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene/water mixture) via syringe.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed Sonogashira Coupling of 2,6-Dibromopyridine

This protocol is a general procedure for the Sonogashira coupling of bromopyridines.[2][3]

  • To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1-2.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Photocatalytic C-H Functionalization of Pyridine N-oxides

This protocol is based on the use of 2,6-dichloropyridine N-oxide as a HAT catalyst for the functionalization of various C-H bonds.[4]

  • In a vial, combine the C-H substrate (1.0-3.0 equiv.), the radical trap reagent (e.g., an electron-deficient olefin, 1.0 equiv.), the photocatalyst (e.g., Mes-Acr-MeClO₄, 1-5 mol%), and the HAT catalyst (e.g., 2,6-dichloropyridine N-oxide, 10-20 mol%).

  • Add a dry, degassed solvent (e.g., acetonitrile).

  • Seal the vial and irradiate with a light source (e.g., blue LEDs) at room temperature for the specified time (typically 12-24 h).

  • Monitor the reaction by TLC or NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Pathways

Understanding the underlying mechanisms of these catalytic reactions is essential for their optimization and application. The following diagrams illustrate the generally accepted catalytic cycles.

Palladium_Cross_Coupling cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative_Addition->Ar-Pd(II)L_n-X Transmetalation Transmetalation (Suzuki, Stille, Negishi) or Amine Coordination (Buchwald-Hartwig) or Alkyne Coordination (Sonogashira) Ar-Pd(II)L_n-X->Transmetalation R-M or R-NH₂ or R-C≡CH Ar-Pd(II)L_n-R Ar-Pd(II)L_n-R Transmetalation->Ar-Pd(II)L_n-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Photocatalytic_HAT cluster_1 Photocatalytic Cycle cluster_2 HAT Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited SET Single Electron Transfer (SET) PC_excited->SET PC_reduced PC•⁻ SET->PC_reduced HAT_cat_radical HAT Catalyst•⁺ SET->HAT_cat_radical PC_reduced->PC Regeneration HAT_cat HAT Catalyst (Pyridine N-oxide) HAT_cat->SET HAT Hydrogen Atom Transfer (HAT) HAT_cat_radical->HAT Substrate-H Substrate_radical Substrate• HAT->Substrate_radical HAT_cat_H Protonated HAT Catalyst HAT->HAT_cat_H Product_Formation Product Formation Substrate_radical->Product_Formation Radical Trap HAT_cat_H->HAT_cat -H⁺ Product_Formation->PC_reduced Oxidation Product_Formation->HAT_cat_H Deprotonation

Caption: Proposed mechanism for photocatalytic C-H functionalization via HAT.

Experimental_Workflow Start Reaction Setup Inert_Atmosphere Establish Inert Atmosphere (for Cross-Coupling) Start->Inert_Atmosphere Degas_Solvent Use Degassed Solvents Start->Degas_Solvent Reagents Combine Substrates, Catalyst, Ligand, and Base Inert_Atmosphere->Reagents Degas_Solvent->Reagents Reaction Heat and Stir (or Irradiate for Photocatalysis) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for catalytic reactions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount for ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,6-Dibromopyridine 1-oxide, a compound requiring careful management due to its hazardous properties. Adherence to these procedures is critical for minimizing environmental impact and protecting all personnel from potential harm.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). 2,6-Dibromopyridine and its derivatives are classified as hazardous substances that can be fatal if swallowed and cause significant irritation to the skin, eyes, and respiratory system.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[3][4]To protect eyes from splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[3]To prevent skin contact and absorption.[3]
Body Protection A standard, fully-buttoned lab coat.[3][4]To protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3][4]To avoid inhalation of vapors.[3]

In the event of exposure, immediate and appropriate first aid is critical.[1] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5][6] For skin contact, wash the affected area thoroughly with soap and water for at least 15 minutes.[4][6] If inhaled, move to fresh air immediately.[4][5][6] If swallowed, seek immediate medical attention.[6][7]

Hazard Identification and Classification

2,6-Dibromopyridine is recognized as a hazardous substance requiring meticulous handling.[1] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[1]

Hazard Summary Table:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 2) DangerH300: Fatal if swallowed.[1][2]
Skin Irritation (Category 2) DangerH315: Causes skin irritation.[1][2]
Eye Irritation (Category 2) DangerH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3) DangerH335: May cause respiratory irritation.[1][2]
Hazardous to the Aquatic Environment (Long-Term) DangerH411: Toxic to aquatic life with long lasting effects.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations.[3] This material must be treated as hazardous waste.[3][8]

Waste Identification and Segregation
  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][3]

  • Crucially, do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[3][9]

Waste Collection and Containerization
  • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3][9]

  • The container must be made of a compatible material.

  • The label should clearly state "Hazardous Waste" and the full chemical name: "this compound" .[1] The associated hazards (e.g., Toxic, Irritant) should also be indicated.

Spill Management
  • In the event of a spill, evacuate the area and ensure it is well-ventilated.[1]

  • For small spills , absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3] Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][5]

  • For large spills , contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Storage
  • Store the sealed hazardous waste container in a designated, cool, dry, well-ventilated, and secure satellite accumulation area.[1][9]

  • The storage area should be away from incompatible substances.[1]

Final Disposal
  • Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[1]

  • This material should be disposed of at an approved waste disposal plant.[1][6] Current practices for the disposal of waste pyridine include rotary kiln incineration at high temperatures.[8]

Experimental Workflow and Decision Making

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation cluster_handling Handling & Use cluster_waste Waste Generation & Collection cluster_spill Spill Response cluster_disposal Final Disposal A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Fume Hood B->C D Generate Waste (Unused chemical, contaminated items) C->D G Spill Occurs C->G E Segregate from Incompatible Materials (Oxidizers, Acids) D->E F Collect in Labeled, Sealed Hazardous Waste Container E->F M Store Waste Container in Designated Secure Area F->M H Small Spill G->H Assess Size I Large Spill G->I Assess Size J Absorb with Inert Material H->J K Evacuate & Contact EHS I->K L Collect and Place in Hazardous Waste Container J->L L->M N Arrange for Pickup by Approved Waste Disposal Service M->N O Document Waste Transfer N->O

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dibromopyridine 1-oxide

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance. The guidance is based on the known hazards of the parent compound, 2,6-Dibromopyridine, and general best practices for handling halogenated aromatic compounds.[1]

Hazard Identification and Classification

2,6-Dibromopyridine is classified as a hazardous substance, and its N-oxide derivative should be handled with equivalent or greater caution. The primary hazards are summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 2)☠️DangerH300: Fatal if swallowed.[2][3]
Skin Irritation (Category 2)DangerH315: Causes skin irritation.[2][3]
Eye Irritation (Category 2A/2)DangerH319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3)DangerH335: May cause respiratory irritation.[2][3]
Acute Toxicity, Dermal (Category 4)DangerH312: Harmful in contact with skin.[2]
Acute Toxicity, Inhalation (Category 4)DangerH332: Harmful if inhaled.[2]
Hazardous to the Aquatic Environment (Long-Term)🌳DangerH411/H412: Toxic or harmful to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent exposure when handling this compound.[1] The following equipment must be used.

PPE CategoryRequired EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][5]Must be worn to protect against splashes and dust that can cause serious eye damage.[1][2] Goggles should be indirectly ventilated, and the face shield protects the entire face.[6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][7]Prevents skin contact, which can lead to irritation or toxic effects.[1][3] Gloves must be inspected before use and removed properly to avoid contamination.[5] A full protective suit may be necessary depending on the scale of work.[5]
Respiratory Protection Use in a chemical fume hood is mandatory.[1][4][8]If ventilation is inadequate or for emergencies, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][5] For high-concentration exposures, a self-contained breathing apparatus (SCBA) is required.[1][9]

Operational and Disposal Plans

Experimental Protocol: Handling and Storage

All handling of this compound must be conducted within a certified chemical fume hood to control airborne levels.[2][8]

Preparation:

  • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

  • Confirm that an emergency eyewash station and safety shower are accessible.[9]

  • Place all necessary equipment, including a designated hazardous waste container, inside the fume hood.

Handling:

  • Wear all required PPE as specified in the table above.

  • Carefully weigh and transfer the required amount of the chemical, avoiding the generation of dust.[2][3]

  • Keep the container tightly closed when not in use.[2][3]

  • Do not eat, drink, or smoke in the handling area.[2][3]

Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]

  • Decontaminate all glassware and equipment with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[1]

Storage:

  • Location: Store in a cool, dry, and well-ventilated area.[2][3]

  • Container: Keep in the original, tightly closed container.[2][3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[2][4]

  • Security: Store in a locked-up area to restrict access to authorized personnel only.[2][3][4]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Don Required PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh & Transfer (Avoid Dust) prep3->handle1 Start Experiment handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 End Experiment clean2 Segregate Waste (Halogenated) clean1->clean2 clean3 Dispose via Licensed Service clean2->clean3

Caption: A flowchart illustrating the key stages of safely handling this compound.

Emergency Response Protocols

Immediate and appropriate first aid is critical in the event of exposure.[2]

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][9]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9][10]
Spill Response Plan

Proper management of spills is crucial to prevent contamination and ensure safety.[2]

  • Evacuate & Alert: Immediately evacuate personnel from the spill area and alert others nearby.[2][11]

  • Ventilate: Ensure the area is well-ventilated, but close doors to the affected area to prevent fumes from spreading.[2][11]

  • Control Ignition Sources: Shut off all possible sources of ignition.[2]

  • Wear PPE: Before cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][5]

  • Cleanup: Carefully sweep up the material, avoiding dust generation.[2][9] Place the material and any contaminated items (e.g., absorbent pads, gloves) into a suitable, labeled container for disposal.[2][3]

  • Decontaminate Area: Wash the affected area thoroughly with soap and water.[12][13]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all waste, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1]

  • Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name "this compound".[2]

  • Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations through a licensed professional waste disposal service.[2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.